Potassium trifluoro(oxetan-3-yl)borate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
potassium;trifluoro(oxetan-3-yl)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5BF3O.K/c5-4(6,7)3-1-8-2-3;/h3H,1-2H2;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AONUDQUWROSMQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1COC1)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5BF3KO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1430219-76-3 | |
| Record name | Borate(1-), trifluoro-3-oxetanyl-, potassium (1:1), (T-4)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1430219-76-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Potassium trifluoro(oxetan-3-yl)borate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-Depth Technical Guide to Potassium Trifluoro(oxetan-3-yl)borate: Properties, Handling, and Application in Modern Synthesis
Introduction: In the landscape of modern medicinal chemistry and drug development, the strategic introduction of small, strained heterocyclic systems is a proven method for modulating physicochemical properties and exploring novel chemical space. Among these, the oxetane ring has garnered significant attention for its ability to improve metabolic stability, aqueous solubility, and lipophilicity. Potassium trifluoro(oxetan-3-yl)borate emerges as a key enabling reagent in this context. As a member of the highly stable and versatile class of organotrifluoroborate salts, it provides a robust and reliable method for incorporating the valuable oxetane-3-yl moiety into complex molecular architectures.[1][2]
Organotrifluoroborates are air- and moisture-stable crystalline solids, a feature that starkly contrasts with the often-unstable and difficult-to-handle nature of their boronic acid counterparts.[3] This exceptional stability allows for precise stoichiometry and simplifies handling, storage, and integration into multi-step synthetic sequences.[4] This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, offering in-depth insights into the chemical properties, handling, and core applications of this compound, with a focus on its utility in palladium-catalyzed cross-coupling reactions.
Section 1: Physicochemical Properties and Safe Handling
A thorough understanding of a reagent's fundamental properties is paramount for its effective and safe utilization in a laboratory setting. This compound is a white to light yellow crystalline solid that is now readily available from commercial suppliers.[5]
Core Properties
The key physicochemical data for this compound are summarized in the table below for quick reference.
| Property | Value | Reference(s) |
| CAS Number | 1430219-76-3 | [5][6][7] |
| Molecular Formula | C₃H₅BF₃KO | [5][6] |
| Molecular Weight | 163.98 g/mol | [5][6][8] |
| Appearance | White to light yellow solid/powder | [9] |
| Purity | Typically ≥95% | [5][6][7] |
| Storage | Inert atmosphere, 2-8°C recommended | |
| Solubility | Soluble in polar organic solvents (e.g., acetone, DMSO) | [4][10] |
Stability and Storage
The defining characteristic of potassium organotrifluoroborates is their exceptional stability.[11][12] The tetra-coordinate boron center, bonded to three electronegative fluorine atoms, renders the C-B bond robust and the compound resistant to degradation by air and moisture.[3][11] This allows the reagent to be handled on the benchtop without special precautions and stored for extended periods. For long-term storage, it is recommended to keep the material in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at refrigerated temperatures (2-8°C) to ensure maximum shelf-life. Although generally stable, the compound can be hygroscopic, so protection from ambient moisture is advisable.[9]
Safety and Hazard Information
As with any chemical reagent, proper safety protocols must be observed. This compound is associated with the following hazard classifications:
-
Signal Word: Warning
-
Hazard Statements: [7]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
-
Recommended Handling Protocol:
-
Engineering Controls: Handle in a well-ventilated fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
-
Exposure Avoidance: Avoid breathing dust. Prevent contact with skin and eyes.
-
In Case of Exposure:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.
-
Skin: Wash off with soap and plenty of water.
-
Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.
-
Section 2: The Underlying Chemistry of Organotrifluoroborates
The utility of this compound is rooted in the fundamental chemistry of its structural class. Understanding its synthesis and the mechanism of its activation is key to leveraging its full potential.
General Synthesis
Potassium organotrifluoroborates are readily prepared via a straightforward and often high-yielding procedure from the corresponding boronic acids.[13][14] The process involves the reaction of an organoboronic acid with an excess of potassium hydrogen fluoride (KHF₂) in a suitable solvent like methanol or a methanol/water mixture.[3][4] The desired trifluoroborate salt typically precipitates from the reaction mixture as a crystalline solid and can be isolated by simple filtration.[3]
Caption: General workflow for synthesizing potassium organotrifluoroborates.
Causality: The use of KHF₂ is critical; it serves as a convenient, solid source of both potassium ions and fluoride. The reaction proceeds via the displacement of the hydroxyl groups on the boronic acid with fluoride ions, forming the thermodynamically stable tetra-coordinate borate anion.[4][15] The low solubility of the resulting potassium salt in common organic solvents like methanol drives the reaction to completion through precipitation.[3]
Mechanism of Stability and Activation
The stability of organotrifluoroborates stems from their tetra-coordinate anionic boron center, which protects the carbon-boron bond from common degradation pathways like oxidation and protodeboronation that can plague boronic acids.[3][11] They are, in essence, a protected and bench-stable form of boronic acids.[13][16]
For participation in cross-coupling reactions, this stability must be overcome to generate a reactive species. Activation is achieved in situ under the basic aqueous conditions typical for Suzuki-Miyaura reactions.[12] The trifluoroborate undergoes a slow, equilibrium-driven hydrolysis to release the corresponding organoboronic acid, which is the catalytically active species that engages in transmetalation with the palladium center.[3][13][16]
Caption: Hydrolytic equilibrium of organotrifluoroborates to boronic acids.
Self-Validating System: This slow-release mechanism is a key advantage. By maintaining a low steady-state concentration of the reactive boronic acid, common side reactions such as homocoupling and protodeboronation are significantly suppressed, often leading to cleaner reactions and higher yields compared to using the boronic acid directly.[3][16] The rate of this hydrolysis can be influenced by several factors, including the strength of the base and even the surface of the reaction vessel, as silicate glass can act as a fluoride scavenger, driving the equilibrium toward the boronic acid.[16]
Section 3: Core Application in Suzuki-Miyaura Cross-Coupling
The premier application for this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is one of the most powerful and widely used methods for constructing C(sp²)-C(sp³) bonds, making it indispensable in pharmaceutical and materials science.[17][18]
General Protocol for Cross-Coupling
The following protocol provides a representative starting point for coupling this compound with an aryl or heteroaryl halide. Optimization of catalyst, ligand, base, and temperature may be required for specific substrates.
Step-by-Step Methodology:
-
Vessel Preparation: To a clean, dry reaction vial or flask equipped with a magnetic stir bar, add the aryl/heteroaryl halide (1.0 equiv).
-
Reagent Addition: Add this compound (1.5–2.0 equiv).
-
Catalyst & Ligand: Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol %) and the appropriate phosphine ligand (e.g., RuPhos, XPhos, 4-10 mol %).
-
Base: Add the base (e.g., K₃PO₄ or Cs₂CO₃, 3.0 equiv).
-
Inert Atmosphere: Seal the vessel and purge thoroughly with an inert gas (argon or nitrogen) for 5-10 minutes.
-
Solvent Addition: Add the degassed solvent system (e.g., toluene/water 10:1, or CPME/water) via syringe.
-
Reaction: Place the vessel in a preheated heating block or oil bath and stir vigorously at the desired temperature (typically 80–110 °C) for the required time (4–24 hours).
-
Monitoring: Monitor the reaction progress by TLC, LC-MS, or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Mechanistic Rationale and Optimization
The success of the Suzuki-Miyaura coupling hinges on the interplay between the components of the catalytic system.
-
Palladium Precatalyst: Pd(OAc)₂ or precatalysts like those developed by Buchwald are commonly used. They form the active Pd(0) species in situ.
-
Ligand: The choice of phosphine ligand is critical. Bulky, electron-rich ligands (e.g., Buchwald-type biarylphosphines like RuPhos) accelerate the rate-limiting reductive elimination step and promote the stability of the catalytic species, preventing palladium black precipitation.[11]
-
Base: The base serves two crucial roles: it facilitates the hydrolysis of the trifluoroborate to the boronic acid and is essential for the transmetalation step, where the organic group is transferred from boron to the palladium center.[11] Carbonates (Cs₂CO₃) and phosphates (K₃PO₄) are frequently effective.[11]
-
Solvent: A biphasic solvent system, often a nonpolar organic solvent with water, is typical. This facilitates the dissolution of both the organic-soluble halide and catalyst and the water-soluble base and borate salt.[11]
Caption: Simplified Suzuki-Miyaura cycle using an organotrifluoroborate.
Representative Scope
This compound is expected to be a versatile coupling partner, compatible with a wide range of electronically and sterically diverse aryl and heteroaryl halides and triflates.
| Aryl/Heteroaryl Halide Partner | Product | Expected Yield Range |
| 4-Bromoanisole | 3-(4-methoxyphenyl)oxetane | Good to Excellent |
| 2-Chloropyridine | 2-(oxetan-3-yl)pyridine | Moderate to Good |
| 4-Bromobenzonitrile | 4-(oxetan-3-yl)benzonitrile | Good to Excellent |
| 1-Bromo-3-(trifluoromethyl)benzene | 3-(3-(trifluoromethyl)phenyl)oxetane | Good |
| Methyl 4-iodobenzoate | Methyl 4-(oxetan-3-yl)benzoate | Good to Excellent |
Conclusion
This compound stands out as a superior reagent for incorporating the medicinally relevant oxetane scaffold into complex molecules. Its identity as an organotrifluoroborate salt endows it with remarkable bench stability, ease of handling, and a favorable reaction profile in Suzuki-Miyaura cross-coupling through a slow-release mechanism.[1][3][16] This technical guide has detailed its core chemical properties, provided protocols for safe handling and synthetic application, and explained the mechanistic rationale behind its effectiveness. For scientists engaged in drug discovery and development, mastering the use of reagents like this compound is not merely a matter of convenience but a strategic advantage in the efficient construction of novel chemical entities with potentially enhanced pharmaceutical properties.
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Cross-coupling Reactions of Organotrifluoroborate Salts . Organic Reactions. [Link]
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Cross-Coupling and Chemical Bond Formation of Organotrifluoroborate Nucleophiles in Chemistry . Longdom Publishing. [Link]
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Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction . Accounts of Chemical Research, 40(4), 275–286. [Link]
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling . Chemistry – A European Journal, 18(48), 15346-15357. [Link]
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Sebelius, S., Olsson, V. J., & Wallner, O. A. (2008). Suzuki-Miyaura cross-coupling of potassium trifluoroboratohomoenolates . Journal of Organic Chemistry, 73(10), 3952-3955. [Link]
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This compound, min 95%, 100 mg . CP Lab Safety. [Link]
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Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis . Chemical Reviews, 108(1), 288–325. [Link]
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Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers . Current Opinion in Drug Discovery & Development, 12(6), 833-844. [Link]
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Molander, G. A., Canturk, B., & Kennedy, L. E. (2009). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates . Journal of Organic Chemistry, 74(3), 973–980. [Link]
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Molander, G. A., & Jean-Gérard, L. (2009). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoro(N-Methylheteroaryl)borates with Aryl and Heteroaryl Halides . Journal of Organic Chemistry, 74(10), 3824–3831. [Link]
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Organotrifluoroborate . Wikipedia. [Link]
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Zukerman-Schpector, J., et al. (2008). Crystal structure of potassium trifluoro(2-methyl-1,3-dithiano)borate, K(C5H9BF3S2) . ResearchGate. [Link]
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Organotrifluoroborate Salts . Chem-Station Int. Ed. [Link]
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Zukerman-Schpector, J., et al. (2008). Crystal structure of potassium trifluoro(1,3-dithiano)borate, K(C4S2H7BF3) . Acta Crystallographica Section E, 64(12), m1525. [Link]
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Zukerman-Schpector, J., et al. (2008). Potassium trifluoro[(Z)-3-methoxyprop-1-enyl]borate . Acta Crystallographica Section E, 64(12), m1525. [Link]
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Molander, G. A., et al. (2012). Synthesis of 1-Naphthol via Oxidation of Potassium 1-Naphthyltrifluoroborate . Organic Syntheses, 89, 263. [Link]
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Synthesis of potassium trifluoroborates . Organic Chemistry Portal. [Link]
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Suzuki-Miyaura cross-coupling of potassium trifluoroboratohomoenolates . National Genomics Data Center. [Link]
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Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers . National Institutes of Health. [Link]
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Arnold, D. (2008). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis . Wipf Group, University of Pittsburgh. [Link]
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Zukerman-Schpector, J., et al. (2014). Crystal structures of potassium tri-fluorido-(4-meth-oxy-phen-yl)borate and potassium tri-fluorido(4-fluoro-phen-yl)borate . Acta Crystallographica Section E, 70(Pt 8), 68–71. [Link]
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Molander, G. A., et al. (2012). Improved Synthesis of Potassium (Trifluoromethyl)trifluoroborate [K(CF3BF3)] . Organic Syntheses, 89, 263. [Link]
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Zukerman-Schpector, J., et al. (2008). Potassium trifluoro-[(Z)-3-(oxan-2-yl-oxy)prop-1-en-1-yl]borate monohydrate . Acta Crystallographica Section E, 65(Pt 1), o192. [Link]
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Darses, S., & Genet, J.-P. (2003). Potassium Trifluoro(organo)borates: New Perspectives in Organic Chemistry . European Journal of Organic Chemistry, 2003(22), 4313-4327. [Link]
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Zukerman-Schpector, J., et al. (2008). Potassium trifluoro-[(Z)-3-(oxan-2-yloxy)prop-1-en-1-yl]borate monohydrate . National Institutes of Health. [Link]
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Introduction: The Rise of Organotrifluoroborates in Modern Synthesis
An In-depth Technical Guide to the Stability and Handling of Potassium Trifluoro(oxetan-3-yl)borate
For decades, organoboron reagents have been indispensable tools in synthetic chemistry, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. However, traditional reagents like boronic acids and boronate esters suffer from inherent limitations, including instability towards air and moisture, difficult purification, and uncertain stoichiometry.[1] This has driven the development of more robust alternatives.
Potassium organotrifluoroborates have emerged as a superior class of reagents, offering exceptional stability to air and moisture, which allows them to be stored indefinitely on the benchtop without special precautions.[1][2][3][4][5][6][7] These crystalline solids are easily handled and purified, representing a significant advancement in convenience and reliability for synthetic chemists.[4][8][9] this compound is a prime example of this class, incorporating the highly sought-after oxetane motif—a strained four-membered ring that is a valuable bioisostere for gem-dimethyl and carbonyl groups in drug discovery. This guide provides a comprehensive overview of the stability, handling, and application of this important building block.
Physicochemical Properties and Stability Profile
The utility of this compound stems from its unique stability, which contrasts sharply with that of its corresponding boronic acid. The tetracoordinate boron center effectively "protects" the C-B bond from premature degradation.[7]
General Stability and Storage
This compound is a white to light yellow crystalline solid.[10] Like most organotrifluoroborates, it is remarkably stable under ambient atmospheric conditions and can be handled in air without significant decomposition.[1][3][4][9] This stability is a key advantage, eliminating the need for strictly anhydrous or anaerobic handling techniques during routine weighing and preparation of reaction mixtures.
For long-term storage and to maintain the highest purity, the following conditions are recommended:
-
Temperature: 2-8°C.[11]
-
Atmosphere: While stable in air, storage under an inert atmosphere (e.g., nitrogen or argon) is best practice to prevent any potential long-term, slow degradation from atmospheric moisture or oxygen.[11][12]
-
Container: Keep in a tightly sealed container to prevent moisture absorption, as the compound can be hygroscopic.[13]
Thermal and Hydrolytic Stability
Hydrolytic Profile: The hydrolytic stability of organotrifluoroborates is pH-dependent and is the cornerstone of their function in synthesis.
-
Neutral/Acidic Conditions: They are generally stable in neutral or mildly acidic aqueous environments.
-
Basic Conditions: Under basic conditions, typically employed in Suzuki-Miyaura reactions, the trifluoroborate undergoes slow hydrolysis to release the corresponding boronic acid in situ.[4][8][14][15][16]
This "slow-release" mechanism is highly beneficial. It maintains a low steady-state concentration of the active boronic acid, which, particularly for unstable variants, minimizes undesirable side reactions such as protodeboronation and oxidative homocoupling.[14][15][16] The rate of hydrolysis can be influenced by several factors, including the base, solvent system, temperature, and even the surface of the reaction vessel.[14][15][16]
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An In-Depth Technical Guide to Potassium Trifluoro(oxetan-3-yl)borate: Structure, Characterization, and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of a Unique Building Block in Medicinal Chemistry
In the landscape of modern drug discovery, the quest for novel molecular scaffolds that can fine-tune the physicochemical and pharmacological properties of drug candidates is perpetual. Among the emerging classes of reagents, potassium trifluoro(oxetan-3-yl)borate has garnered significant attention. This stable, crystalline solid serves as a versatile precursor for the introduction of the oxetane moiety, a highly sought-after motif in medicinal chemistry. The oxetane ring, a four-membered cyclic ether, is recognized as a valuable bioisostere for gem-dimethyl and carbonyl groups. Its incorporation into small molecules can lead to improved metabolic stability, enhanced solubility, and favorable alterations in conformation and polarity, ultimately influencing biological activity and pharmacokinetic profiles.
This technical guide provides a comprehensive overview of this compound, from its synthesis and detailed structural characterization to its practical application in carbon-carbon bond formation. The protocols and data presented herein are synthesized from authoritative sources to provide researchers with a reliable and field-proven resource.
Synthesis and Purification: A Practical Approach
The synthesis of this compound typically proceeds from a corresponding organoboron precursor, which is then converted to the stable trifluoroborate salt. The most common and efficient method involves the reaction of a boronic acid or its ester with potassium hydrogen fluoride (KHF₂).[1][2] This transformation is generally high-yielding and results in a product that is stable to both air and moisture, a significant advantage over many other organoboron reagents.[1][2]
Experimental Protocol: Synthesis of this compound
This protocol outlines a general and reliable method for the preparation of this compound from oxetan-3-ylboronic acid.
Materials:
-
Oxetan-3-ylboronic acid
-
Methanol (MeOH)
-
Potassium hydrogen fluoride (KHF₂)
-
Deionized water
-
Acetone
-
Diethyl ether (Et₂O)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve oxetan-3-ylboronic acid (1.0 equiv) in methanol.
-
Preparation of KHF₂ Solution: In a separate beaker, prepare a saturated aqueous solution of potassium hydrogen fluoride (approximately 4.0 equiv).
-
Formation of the Trifluoroborate Salt: Cool the solution of the boronic acid in an ice bath. Slowly add the aqueous KHF₂ solution to the stirred boronic acid solution. A white precipitate of the this compound will form.
-
Reaction Completion and Solvent Removal: Allow the reaction mixture to stir at room temperature for 1-2 hours to ensure complete conversion. Remove the solvents (methanol and water) under reduced pressure using a rotary evaporator.
-
Purification:
-
To the resulting solid residue, add hot acetone to dissolve the product, leaving behind excess inorganic salts.
-
Filter the hot solution to remove any insoluble material.
-
Concentrate the acetone filtrate until the product begins to crystallize.
-
Complete the precipitation by the slow addition of diethyl ether.
-
Collect the crystalline product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield pure this compound.
-
Causality Behind Experimental Choices:
-
Methanol as Solvent: Methanol is a good solvent for both the boronic acid and the intermediate borate species, facilitating a homogeneous reaction environment initially.
-
Excess KHF₂: A stoichiometric excess of KHF₂ is used to drive the equilibrium towards the formation of the stable trifluoroborate salt and to ensure complete conversion of the boronic acid.
-
Hot Acetone Extraction: The differential solubility of the organic trifluoroborate salt and the inorganic fluoride salts in hot acetone is exploited for an effective purification.
-
Precipitation with Diethyl Ether: Diethyl ether is used as an anti-solvent to induce the crystallization of the polar trifluoroborate salt from the acetone solution, leaving more soluble impurities behind.
Structural Elucidation and Characterization
The definitive structure and purity of this compound are established through a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful for this class of compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR data provides detailed information about the connectivity and chemical environment of the atoms within the molecule. For potassium organotrifluoroborates, ¹H, ¹³C, ¹⁹F, and ¹¹B NMR are all highly informative.[1] Spectra are typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆) due to the good solubility of these salts in this solvent.[1]
| Nucleus | Typical Chemical Shift (δ) / ppm | Multiplicity | Assignment |
| ¹H | ~4.4 | t | CH₂-O |
| ~4.2 | t | CH₂-O | |
| ~3.5 | m | CH-B | |
| ¹³C | ~75 | - | CH₂-O |
| ~30 (broad) | - | CH-B | |
| ¹⁹F | ~-135 to -145 | br s | B-F |
| ¹¹B | ~3 to 5 | q (partially resolved) | BF₃ |
Interpretation of NMR Data:
-
¹H NMR: The spectrum will show characteristic signals for the oxetane ring protons. The protons on the carbons adjacent to the oxygen atom will appear at a lower field (higher ppm) due to the deshielding effect of the oxygen. The methine proton attached to the boron-bearing carbon will be a multiplet.
-
¹³C NMR: The carbon atoms of the oxetane ring will be observed in the aliphatic region. The carbon atom directly bonded to the boron atom often appears as a broad signal due to quadrupolar relaxation of the ¹¹B nucleus.[1]
-
¹⁹F NMR: A single, often broad, resonance is typically observed for the three equivalent fluorine atoms attached to the boron. The chemical shift is characteristic of trifluoroborate salts.[1]
-
¹¹B NMR: The boron atom will appear as a quartet due to coupling with the three fluorine atoms. This signal may be broad and the coupling may not be fully resolved due to quadrupolar relaxation.[1]
Mass Spectrometry (MS) and Infrared (IR) Spectroscopy
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) in negative ion mode is suitable for observing the trifluoro(oxetan-3-yl)borate anion. The expected mass-to-charge ratio (m/z) for the [C₃H₅BF₃O]⁻ anion would be approximately 125.04.
-
Infrared Spectroscopy: The IR spectrum will show characteristic strong B-F stretching vibrations, typically in the region of 1000-1100 cm⁻¹. C-O stretching vibrations of the oxetane ring will also be prominent, usually around 980-1000 cm⁻¹.
Reactivity and Applications in Suzuki-Miyaura Cross-Coupling
A primary application of this compound is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce the oxetan-3-yl moiety onto aromatic and heteroaromatic scaffolds.[3] The stability and ease of handling of the trifluoroborate salt make it an attractive alternative to the corresponding boronic acid, which can be prone to decomposition.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of this compound with a generic aryl bromide.
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., Cs₂CO₃ or K₂CO₃, 2-3 equiv)
-
Solvent system (e.g., 1,4-dioxane/water or toluene/water)
Procedure:
-
Reaction Setup: To a Schlenk flask or microwave vial, add the aryl bromide, this compound, palladium catalyst, and base.
-
Degassing: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to remove oxygen.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryloxetane.
Rationale for Reagent and Condition Selection:
-
Palladium Catalyst: A variety of palladium catalysts can be employed, often in combination with phosphine ligands, to facilitate the catalytic cycle. The choice of catalyst and ligand can influence the reaction efficiency for different substrates.
-
Base: The base is crucial for the transmetalation step of the catalytic cycle, where the organic group is transferred from the boron atom to the palladium center. Cesium carbonate and potassium carbonate are commonly used.
-
Solvent System: A mixture of an organic solvent and water is typically used. Water is often necessary to facilitate the dissolution of the base and to promote the formation of the active boronate species.
Conclusion
This compound is a valuable and versatile reagent for the incorporation of the oxetane moiety into organic molecules. Its stability, ease of handling, and reactivity in Suzuki-Miyaura cross-coupling reactions make it an important tool for medicinal chemists and synthetic organic chemists. This guide has provided a detailed overview of its synthesis, characterization, and a practical protocol for its application, empowering researchers to effectively utilize this important building block in their own research endeavors.
References
-
Oliveira, R. A.; et al. ¹H, ¹³C, ¹⁹F and ¹¹B NMR spectral reference data of some potassium organotrifluoroborates. Magn. Reson. Chem.2009 , 47 (10), 873–878. [Link]
-
Molander, G. A.; et al. B-Alkyl Suzuki-Miyaura Cross-Coupling Reactions with Air-Stable Potassium Alkyltrifluoroborates. J. Org. Chem.2003 , 68 (14), 5534–5539. [Link]
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Molander, G. A.; Petrillo, D. E. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Org. Lett.2008 , 10 (9), 1795–1798. [Link]
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Molander, G. A.; Sandrock, D. L. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Curr. Opin. Drug Discov. Devel.2009 , 12 (6), 813-824. [Link]
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Molander, G. A.; Ham, J. A New Synthetic Method for the Preparation of Potassium Organotrifluoroborates. Org. Lett.2006 , 8 (10), 2031–2034. [Link]
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Molander, G. A.; et al. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoro(N-Methylheteroaryl)borates with Aryl and Heteroaryl Halides. J. Org. Chem.2012 , 77 (19), 8564–8577. [Link]
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An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Characterization of Potassium Trifluoro(oxetan-3-yl)borate
This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectroscopic data for potassium trifluoro(oxetan-3-yl)borate. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced interpretation of ¹H and ¹³C NMR spectra, grounded in established scientific principles and data from analogous structures. We will explore the causal relationships behind spectral features and present a robust experimental protocol for data acquisition, ensuring scientific integrity and reproducibility.
Introduction: The Structural Significance of this compound
This compound is a valuable building block in modern organic synthesis and medicinal chemistry. The oxetane motif is increasingly incorporated into drug candidates to modulate physicochemical properties such as solubility and metabolic stability, while the trifluoroborate functional group is a versatile precursor for cross-coupling reactions.[1] Accurate and unambiguous structural confirmation via NMR spectroscopy is therefore a critical step in the synthesis and application of this compound. This guide will provide the foundational knowledge for interpreting its NMR data with confidence.
Predicted ¹H and ¹³C NMR Spectral Data
Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-1 | ~ 3.0 - 3.5 | Multiplet | - |
| H-2, H-4 (axial) | ~ 4.2 - 4.5 | Triplet of doublets | Jgem ≈ 7-9, Jvic ≈ 6-8 |
| H-2, H-4 (equatorial) | ~ 4.5 - 4.8 | Triplet of doublets | Jgem ≈ 7-9, Jvic ≈ 5-7 |
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (Proton Decoupled) | Notes |
| C-1 | ~ 30 - 40 | Broad singlet | Carbon directly attached to Boron |
| C-2, C-4 | ~ 75 - 80 | Singlet | Methylene carbons of the oxetane ring |
| C-3 | Not Applicable | - | - |
Spectral Interpretation and Rationale
The structural features of this compound give rise to a distinct NMR fingerprint. The following analysis provides the reasoning behind the predicted spectral data.
¹H NMR Spectrum
The proton spectrum is anticipated to be complex due to the puckered nature of the oxetane ring and second-order coupling effects.
-
Oxetane Ring Protons (H-2, H-4): The methylene protons on the carbons adjacent to the oxygen atom (C2 and C4) are diastereotopic. This results in distinct signals for the axial and equatorial protons. The downfield shift to approximately 4.2-4.8 ppm is a direct consequence of the deshielding effect of the electronegative oxygen atom.[4] The multiplicity is expected to be a triplet of doublets, arising from geminal coupling to the other proton on the same carbon and vicinal coupling to the methine proton (H-1).
-
Methine Proton (H-1): The proton on the carbon bearing the trifluoroborate group is expected to appear as a multiplet in the range of 3.0-3.5 ppm. Its chemical shift is influenced by the electron-withdrawing nature of the trifluoroborate moiety.
¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is expected to be simpler, with two key signals for the organic framework.
-
Oxetane Ring Carbons (C-2, C-4): The methylene carbons of the oxetane ring are chemically equivalent and are expected to appear as a single peak in the downfield region of approximately 75-80 ppm due to the strong deshielding effect of the adjacent oxygen atom.[5]
-
Boron-Bound Carbon (C-1): The carbon atom directly attached to the boron center is characteristically broad in the ¹³C NMR spectrum.[1] This broadening is a result of quadrupolar relaxation of the boron nucleus (both ¹¹B and ¹⁰B are quadrupolar).[6] Its chemical shift is predicted to be in the range of 30-40 ppm. The observation of this broad signal is a key diagnostic feature for organotrifluoroborates.
Advanced NMR Spectroscopic Analysis
For unambiguous assignment, two-dimensional (2D) NMR experiments are indispensable.
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment would reveal the coupling network between the protons, confirming the connectivity within the oxetane ring.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon, allowing for definitive assignment of the carbon signals based on the already assigned proton spectrum.
Furthermore, direct observation of the ¹¹B and ¹⁹F nuclei provides valuable information.
-
¹¹B NMR: A broad signal is expected, characteristic of tetracoordinate boron in organotrifluoroborates.[7]
-
¹⁹F NMR: The three fluorine atoms are equivalent and will give rise to a single resonance. This signal will be split into a 1:1:1:1 quartet due to coupling with the ¹¹B nucleus (I=3/2), and a broader, less resolved septet due to coupling with the less abundant ¹⁰B nucleus (I=3).[8] The observation of these patterns provides conclusive evidence for the integrity of the trifluoroborate group.
Visualizing the Structure and Analytical Workflow
Caption: Molecular structure of this compound.
Caption: Workflow for the complete NMR-based structural elucidation.
Experimental Protocol for NMR Data Acquisition
This protocol describes a self-validating system for obtaining high-quality NMR data for this compound.
1. Sample Preparation: a. Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube. b. Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is based on its excellent solvating power for polar organotrifluoroborate salts.[2] c. Cap the NMR tube and gently vortex or sonicate the sample until the solid is completely dissolved.
2. Instrument Setup and Calibration: a. Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity. b. Tune and match the ¹H, ¹³C, ¹¹B, and ¹⁹F probes according to the manufacturer's procedures. c. Shim the magnetic field on the sample to achieve high homogeneity, using the deuterium lock signal of DMSO-d₆.
3. ¹H NMR Data Acquisition: a. Pulse Sequence: Standard single-pulse experiment. b. Spectral Width: 10-12 ppm, centered around 5 ppm. c. Acquisition Time: 3-4 seconds to ensure good digital resolution. d. Relaxation Delay: 1-2 seconds. e. Number of Scans: 8-16 scans for a good signal-to-noise ratio. f. Referencing: Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.[9]
4. ¹³C NMR Data Acquisition: a. Pulse Sequence: Standard proton-decoupled single-pulse experiment (e.g., zgpg30). b. Spectral Width: 200-220 ppm, centered around 100 ppm. c. Acquisition Time: 1-2 seconds. d. Relaxation Delay: 2 seconds. e. Number of Scans: 512-2048 scans, or until an adequate signal-to-noise ratio is achieved, particularly for the broad C-B signal. f. Referencing: Reference the spectrum to the central peak of the DMSO-d₆ multiplet at 39.52 ppm.[9]
5. ¹¹B and ¹⁹F NMR Data Acquisition (Optional but Recommended): a. ¹¹B NMR: Use a standard single-pulse experiment. Reference the spectrum to an external standard of BF₃·Et₂O (0.0 ppm).[2] b. ¹⁹F NMR: Use a standard proton-decoupled single-pulse experiment. Reference the spectrum to an external standard of CFCl₃ (0.0 ppm) or a secondary standard like trifluoroacetic acid.[3]
6. Data Processing: a. Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) to improve the signal-to-noise ratio. b. Fourier transform the free induction decay (FID). c. Phase correct the resulting spectrum. d. Perform baseline correction. e. Integrate the signals in the ¹H spectrum and pick the peaks in all spectra.
Conclusion
The comprehensive NMR spectroscopic characterization of this compound is a critical aspect of its quality control and utilization in scientific research. By leveraging predictive data based on well-characterized analogues and employing robust, validated experimental protocols, researchers can confidently ascertain the structure and purity of this important chemical entity. The methodologies and interpretative guidance provided in this document serve as a reliable resource for scientists and professionals in the field, ensuring the integrity and reproducibility of their work.
References
- Filo. (2025, June 21). What is the characteristic 13C NMR chemical shift (in ppm)
-
Oliveira, R. A., et al. (2009). ¹H, ¹³C, ¹⁹F and ¹¹B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 873-878. Available at: [Link]
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PubMed. (2009). (1)H, (13)C, (19)F and (11)B NMR spectral reference data of some potassium organotrifluoroborates. Magn Reson Chem. 47(10):873-8. Available at: [Link]
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MDPI. (n.d.). Chemical Space Exploration of Oxetanes. Available at: [Link]
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ResearchGate. (2009). 1H, 13C, 19Fand 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry 47(10):873-8. Available at: [Link]
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ResearchGate. (n.d.). 1 H NMR spectra (CDCl 3 ) of oxetane and POx (Table II, Run 1). Available at: [Link]
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National Institutes of Health. (n.d.). Synthesis and Minisci Reactions of Organotrifluoroborato Building Blocks. PMC. Available at: [Link]
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ChemRxiv. (n.d.). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. Available at: [Link]
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University of Ottawa. (n.d.). Boron NMR. Available at: [Link]
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University of Ottawa NMR Facility Blog. (2017, August 11). Boron Isotope Effects in Fluorine NMR Spectra. Available at: [Link]
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San Diego State University. (n.d.). 11B NMR Chemical Shifts. Available at: [Link]
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An In-Depth Technical Guide to the ¹⁹F and ¹¹B NMR Spectra of Potassium Trifluoro(oxetan-3-yl)borate
This guide provides a comprehensive technical overview of the nuclear magnetic resonance (NMR) spectroscopic characteristics of potassium trifluoro(oxetan-3-yl)borate, a compound of increasing interest in synthetic chemistry and drug development.[1][2] Intended for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical applications of ¹⁹F and ¹¹B NMR for the structural elucidation and quality control of this organotrifluoroborate salt.
Introduction: The Significance of Potassium Organotrifluoroborates
Potassium organotrifluoroborates have emerged as versatile and highly stable alternatives to boronic acids and esters in a myriad of organic transformations, most notably in Suzuki-Miyaura cross-coupling reactions.[1][3][4] Their enhanced stability towards air and moisture simplifies handling and purification, making them attractive reagents in complex molecular syntheses.[5] The oxetane moiety, a strained four-membered ether ring, is a valuable pharmacophore known to improve the physicochemical properties of drug candidates. The combination of these two functionalities in this compound presents a unique building block for medicinal chemistry. Accurate and detailed structural characterization is paramount, and multinuclear NMR spectroscopy is the most powerful tool for this purpose.
Part 1: The Science of ¹⁹F and ¹¹B NMR Spectroscopy
A thorough understanding of the NMR properties of both fluorine-19 and boron-11 is essential for interpreting the spectra of this compound.
¹⁹F NMR Spectroscopy: A High-Sensitivity Probe
The ¹⁹F nucleus is an ideal probe for NMR spectroscopy.[6] It possesses a nuclear spin (I) of 1/2, similar to ¹H, which means it does not have a nuclear quadrupole moment. This results in sharp NMR signals and allows for the observation of fine coupling details.[6] Furthermore, ¹⁹F has a high magnetogyric ratio (only slightly lower than ¹H) and a 100% natural abundance, making it a highly sensitive nucleus for NMR detection.[7][8] The chemical shift range for ¹⁹F is exceptionally wide, spanning over 400 ppm, which minimizes the likelihood of signal overlap, even in complex molecules.[6][7][8]
For potassium organotrifluoroborates, the three equivalent fluorine atoms attached to the boron center will give rise to a single resonance in the ¹⁹F NMR spectrum.[3][4] This signal will be split by the neighboring ¹¹B nucleus.
¹¹B NMR Spectroscopy: Navigating the Quadrupolar Challenge
Boron possesses two NMR-active isotopes: ¹¹B (I = 3/2, 80.1% natural abundance) and ¹⁰B (I = 3, 19.9% natural abundance).[9] Due to its higher natural abundance, smaller quadrupole moment, and higher gyromagnetic ratio, ¹¹B is the preferred nucleus for NMR studies.[9]
The key challenge in ¹¹B NMR is its quadrupolar nature (I > 1/2). Nuclei with a spin greater than 1/2 have a non-spherical charge distribution, resulting in a nuclear quadrupole moment.[10][11] This quadrupole moment interacts with the local electric field gradient at the nucleus, providing an efficient mechanism for nuclear relaxation.[10][12] This rapid relaxation leads to significant line broadening in the NMR spectrum.[10][12]
The extent of this broadening is highly dependent on the symmetry of the electronic environment around the boron atom.[11] In highly symmetrical environments, such as the tetrahedral BF₄⁻ anion, the electric field gradient is small, and relatively sharp signals can be observed.[11] For this compound, the boron atom is in a tetrahedral environment, which should result in a reasonably well-defined signal.
Part 2: Predicted NMR Spectra of this compound
Predicted ¹⁹F NMR Spectrum
-
Chemical Shift (δ): The ¹⁹F chemical shifts for potassium organotrifluoroborates typically fall within the range of -129 to -141 ppm.[3][4] The exact chemical shift for the oxetane derivative will be influenced by the electronic properties of the oxetanyl group.
-
Multiplicity: The three equivalent fluorine atoms will couple to the adjacent ¹¹B nucleus (I=3/2). According to the 2nI+1 rule, this will result in a 1:1:1:1 quartet.[3] This characteristic splitting pattern is a definitive indicator of the trifluoroborate moiety.
-
Coupling Constant (¹J(¹¹B-¹⁹F)): The one-bond coupling constant between ¹¹B and ¹⁹F in organotrifluoroborates is typically observed in both the ¹¹B and ¹⁹F spectra.[3] The magnitude of this coupling can be influenced by the solvent and temperature.[3]
Predicted ¹¹B NMR Spectrum
-
Chemical Shift (δ): Tetracoordinate organoborates generally resonate in the upfield region of the ¹¹B NMR spectrum.[14] For potassium methyltrifluoroborate, a chemical shift has been reported.[15] The chemical shift for this compound is expected to be in a similar region, likely between +12 and -8 ppm.[14]
-
Multiplicity: The ¹¹B nucleus will be coupled to the three equivalent ¹⁹F nuclei (I=1/2). This will lead to a quartet (1:3:3:1) in the ¹¹B NMR spectrum.[3] Due to the quadrupolar broadening effects of the ¹¹B nucleus, this quartet may not be perfectly resolved, and specialized pulse sequences might be necessary to observe the fine structure clearly.[3][4]
-
Linewidth: As discussed, the linewidth of the ¹¹B signal will be broader than that of the ¹⁹F signal due to quadrupolar relaxation.[10][12] The tetrahedral environment around the boron atom in the trifluoro(oxetan-3-yl)borate anion should, however, result in a manageable linewidth.
| Nucleus | Predicted Chemical Shift (δ) | Predicted Multiplicity | Predicted Coupling Constant (J) |
| ¹⁹F | -129 to -141 ppm | 1:1:1:1 Quartet | ¹J(¹¹B-¹⁹F) |
| ¹¹B | +12 to -8 ppm | 1:3:3:1 Quartet | ¹J(¹⁹F-¹¹B) |
Part 3: Experimental Protocol for NMR Analysis
To obtain high-quality ¹⁹F and ¹¹B NMR spectra of this compound, the following experimental workflow is recommended.
Diagram of the Experimental Workflow
Caption: Experimental workflow for NMR analysis.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in a suitable deuterated solvent (e.g., 0.6 mL of DMSO-d₆, methanol-d₄, or acetone-d₆). Potassium organotrifluoroborates generally exhibit good solubility in polar aprotic solvents.[3]
-
Ensure complete dissolution by vortexing the sample.
-
Transfer the solution to a 5 mm NMR tube. For ¹¹B NMR, using a quartz NMR tube can help avoid a broad background signal from borosilicate glass.[16]
-
-
Instrument Setup and Calibration:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.
-
For ¹⁹F NMR, an external reference standard such as CF₃CO₂H or CFCl₃ is often used.[3][4][17] Internal referencing is also possible with a suitable non-reactive fluorinated compound.[18]
-
For ¹¹B NMR, BF₃·OEt₂ is the standard external reference (δ = 0.0 ppm).[3]
-
-
¹⁹F NMR Data Acquisition:
-
Use a standard one-pulse sequence.
-
Set the spectral width to cover the expected chemical shift range (e.g., -100 to -160 ppm).
-
A pulse angle of 45° and a relaxation delay of 1-2 seconds are typically sufficient.[3]
-
Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
¹¹B NMR Data Acquisition:
-
A standard one-pulse sequence can be used, but a modified pulse sequence with a shorter acquisition time and a faster repetition rate may be beneficial to mitigate the effects of rapid quadrupolar relaxation.[3][4]
-
Set the spectral width to encompass the expected chemical shift range (e.g., +20 to -20 ppm).
-
Due to the lower sensitivity and broader lines, a larger number of scans (e.g., 1024 or more) may be required.[16]
-
-
Data Processing and Interpretation:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs).
-
Reference the spectra to the appropriate standard.
-
Integrate the signals to confirm the expected ratios of different nuclei.
-
Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure of this compound.
-
Part 4: Causality Behind Experimental Choices and Self-Validating Systems
Choice of Solvent
The choice of solvent is critical as it can influence both chemical shifts and coupling constants.[3] DMSO-d₆ is often a good choice due to its high polarity, which aids in the dissolution of these salts, and its relatively low viscosity, which can help in narrowing the lines of quadrupolar nuclei.[3] Comparing spectra in different solvents can provide additional confidence in the structural assignment.
Modified Pulse Sequence for ¹¹B NMR
The rapid relaxation of the ¹¹B nucleus can lead to a significant loss of signal during the acquisition time.[3] A modified pulse sequence, such as one employing a shorter acquisition time and a shorter relaxation delay, can be used to acquire more scans in a given amount of time, thereby improving the signal-to-noise ratio. This approach is particularly useful for observing the coupling to ¹⁹F, which might otherwise be obscured by the broad lines.[3][4]
Self-Validating Data
The NMR data for this compound is inherently self-validating. The observation of a 1:1:1:1 quartet in the ¹⁹F spectrum and a corresponding 1:3:3:1 quartet in the ¹¹B spectrum, with the same coupling constant, provides a strong and unambiguous confirmation of the trifluoroborate moiety.[3] Furthermore, the integration of the ¹H NMR spectrum should be consistent with the number of protons in the oxetane ring, providing a complete picture of the molecule's structure.
Conclusion
The ¹⁹F and ¹¹B NMR spectra of this compound offer a wealth of structural information. By understanding the fundamental principles of ¹⁹F and ¹¹B NMR and by employing the appropriate experimental techniques, researchers can confidently characterize this important synthetic building block. The characteristic multiplicities and coupling patterns observed in these spectra provide a robust and self-validating method for structural confirmation and purity assessment, which is indispensable for its application in drug discovery and development.
References
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Oliveira, R. A., et al. (2009). ¹H, ¹³C, ¹⁹F and ¹¹B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 873-878. [Link]
-
Lee, J. C., et al. (2005). Three-Coordinated Boron-11 Chemical Shifts in Borates. SMRL NMR Facility: Stanford Magnetic Resonance Laboratory. [Link]
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Pinto, D. C. G. A., et al. (2009). ¹H, ¹³C, ¹⁹F and ¹¹B NMR spectral reference data of some potassium organotrifluoroborates. PubMed. [Link]
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Makkee, M., et al. (1985). ¹¹B NMR studies on complexation of borate with linear and crosslinked polysaccharides. Journal of the Chemical Society, Faraday Transactions. [Link]
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San Diego State University. ¹¹B NMR Chemical Shifts. SDSU Chemistry. [Link]
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Oliveira, R. A., et al. (2009). ¹H, ¹³C, ¹⁹F and ¹¹B NMR spectral reference data of some potassium organotrifluoroborates. ResearchGate. [Link]
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Kubo, Y., et al. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. ACS Publications. [Link]
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Darses, S., & Genêt, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288-325. [Link]
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Dalvit, C., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega, 7(15), 12795-12805. [Link]
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LibreTexts. (2025). Quadrupolar Coupling. Chemistry LibreTexts. [Link]
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Magritek. (2018). Boron NMR Spectroscopy. Magritek. [Link]
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Kim, H., et al. (2024). ¹⁹F NMR-Based Chiral Analysis of Organoboron Compounds via Chiral Recognition of Fluorine-Labeled Boronates with Cobalt Complexes. PubMed Central. [Link]
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Fung, B. M., & Wei, I. Y. (1973). A Nuclear Magnetic Resonance and Relaxation Study of Dimethoxyborane. PubMed Central. [Link]
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Reddit. (2022). Quadrupolar relaxation in NMR. r/Chempros. [Link]
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Penner, G. H., et al. (1992). Boron-11, boron-10, and nitrogen-14 NMR relaxation rates and quadrupole coupling constants in BH3NH3. Canadian Journal of Chemistry, 70(9), 2420-2425. [Link]
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University of Ottawa. ¹⁹Fluorine NMR. uOttawa. [Link]
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Kim, H., et al. (2024). ¹⁹F NMR-Based Chiral Analysis of Organoboron Compounds via Chiral Recognition of Fluorine-Labeled Boronates with Cobalt Complexes. JACS Au. [Link]
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Solubility profile of potassium trifluoro(oxetan-3-yl)borate
An In-depth Technical Guide to the Solubility Profile of Potassium Trifluoro(oxetan-3-yl)borate
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for determining the solubility profile of this compound, a compound of increasing interest in medicinal chemistry and synthetic organic chemistry. Recognizing the critical role of solubility in drug discovery and development, this document details the underlying principles and practical execution of both kinetic and thermodynamic solubility assays. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to generate accurate and reproducible solubility data. The guide emphasizes the causality behind experimental choices, outlines self-validating protocols, and is grounded in authoritative scientific principles.
Introduction: The Significance of this compound and its Solubility
This compound belongs to the class of organotrifluoroborates, which are valued for their stability to air and moisture, making them convenient reagents in various chemical transformations, including Suzuki-Miyaura cross-coupling reactions.[1][2] The incorporation of the oxetane motif is a common strategy in medicinal chemistry to improve the physicochemical properties of drug candidates, such as solubility and metabolic stability.
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability.[3][4] Poor aqueous solubility can lead to low absorption, variable therapeutic outcomes, and challenges in formulation development.[5][6] Therefore, a thorough understanding of the solubility profile of this compound is paramount for its potential applications in drug discovery. This guide will provide the methodologies to establish this crucial physicochemical parameter.
In general, potassium organotrifluoroborates exhibit high solubility in polar solvents such as methanol, acetonitrile, acetone, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[7][8] They are often slightly soluble in toluene, tetrahydrofuran (THF), and water, and typically insoluble in nonpolar solvents like dichloromethane and hydrocarbons.[7] This general profile provides a starting point for the specific investigation of this compound.
Foundational Concepts: Kinetic vs. Thermodynamic Solubility
Understanding the distinction between kinetic and thermodynamic solubility is fundamental to designing and interpreting solubility experiments.[3][9][10]
-
Kinetic Solubility: This is a measure of the concentration of a compound at the point of precipitation from a solution that is rapidly prepared, typically by adding a concentrated stock solution (e.g., in DMSO) to an aqueous buffer.[5][6][11] Kinetic solubility values are often higher than thermodynamic solubility due to the formation of a supersaturated solution.[3][6] This measurement is highly relevant for early-stage drug discovery, where high-throughput screening assays often utilize DMSO stock solutions.[5][10]
-
Thermodynamic Solubility: This represents the true equilibrium solubility, which is the concentration of a compound in a saturated solution when it is in equilibrium with its solid phase.[3][10] This is a more accurate reflection of the compound's intrinsic solubility and is crucial for lead optimization and formulation development.[9][10]
The difference between these two values can be significant, especially for compounds that can exist in amorphous or various crystalline forms.[3][9]
Experimental Determination of Solubility
This section provides detailed protocols for determining both the kinetic and thermodynamic solubility of this compound.
Materials and Equipment
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized water
-
96-well microplates (polypropylene for sample preparation, UV-transparent for analysis)
-
Automated liquid handler (optional, for high-throughput)
-
Plate shaker
-
Incubator
-
Centrifuge with plate rotor
-
UV-Vis microplate reader or HPLC-UV system
-
Analytical balance
-
Vortex mixer
Kinetic Solubility Assay Protocol
This protocol is designed for a high-throughput format to quickly assess the solubility of the compound under non-equilibrium conditions.
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well polypropylene plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations (e.g., 10 mM down to 0.01 mM).
-
Addition to Aqueous Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a 96-well plate containing a larger volume (e.g., 198 µL) of PBS (pH 7.4). This results in a final DMSO concentration of 1%.
-
Incubation: Seal the plate and shake at room temperature for a defined period, typically 1 to 2 hours.[5]
-
Precipitate Detection: The formation of a precipitate can be detected by various methods:
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which no precipitate is observed.
Diagram of Kinetic Solubility Workflow:
Caption: Workflow for the determination of kinetic solubility.
Thermodynamic Solubility (Shake-Flask) Assay Protocol
This method determines the equilibrium solubility and is considered the "gold standard".[12]
Step-by-Step Methodology:
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., pH 5.0, 7.4, and 9.0) to assess pH-dependent solubility.
-
Equilibration: Seal the vials and place them on a shaker in a temperature-controlled incubator (e.g., 25°C or 37°C).[13] The samples should be agitated for a sufficient time to reach equilibrium, typically 24 to 48 hours.
-
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.
-
Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. Filtration through a low-binding filter (e.g., PVDF) may be necessary.
-
Concentration Analysis: Determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as HPLC-UV. A calibration curve should be prepared using standards of known concentrations.
-
Solid Phase Analysis: It is good practice to analyze the remaining solid by techniques such as X-ray powder diffraction (XRPD) or polarized light microscopy to check for any changes in the solid form (e.g., polymorphism or solvation).[3]
Diagram of Thermodynamic Solubility Workflow:
Caption: Workflow for the shake-flask thermodynamic solubility assay.
Data Presentation and Interpretation
The solubility data for this compound should be presented in a clear and organized manner.
Table 1: Expected Solubility Profile of this compound
| Assay Type | Solvent/Buffer | Temperature (°C) | DMSO (%) | Solubility (µg/mL) | Solubility (µM) |
| Kinetic | PBS (pH 7.4) | 25 | 1 | [Experimental Value] | [Experimental Value] |
| Thermodynamic | Water | 25 | 0 | [Experimental Value] | [Experimental Value] |
| Thermodynamic | Buffer (pH 5.0) | 25 | 0 | [Experimental Value] | [Experimental Value] |
| Thermodynamic | Buffer (pH 7.4) | 25 | 0 | [Experimental Value] | [Experimental Value] |
| Thermodynamic | Buffer (pH 9.0) | 25 | 0 | [Experimental Value] | [Experimental Value] |
| Thermodynamic | Methanol | 25 | 0 | [Experimental Value] | [Experimental Value] |
| Thermodynamic | Acetonitrile | 25 | 0 | [Experimental Value] | [Experimental Value] |
Factors Influencing Solubility
Several factors can influence the solubility of this compound:
-
pH: The compound's structure does not contain readily ionizable groups, so a significant pH-dependent solubility is not expected unless the borate group undergoes hydrolysis at extreme pH values.
-
Temperature: The dissolution of most solids is an endothermic process, meaning solubility tends to increase with temperature.[14]
-
Presence of Co-solvents: The use of organic co-solvents like DMSO will generally increase the solubility.
-
Ionic Strength: The presence of salts in solution can either increase or decrease solubility (salting-in or salting-out effects).[15]
-
Solid-State Properties: As mentioned, different polymorphs or solvates of a compound can have different solubilities.
Conclusion
This technical guide provides a robust framework for the comprehensive evaluation of the solubility profile of this compound. By implementing the detailed protocols for both kinetic and thermodynamic solubility determination, researchers can generate the critical data needed to advance the development of this compound for its intended applications. A thorough understanding of its solubility will enable informed decisions in medicinal chemistry programs and facilitate the development of effective formulations.
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Hoelke, B., Gieringer, S., Arlt, M., & Saal, C. (2009). Comparison of kinetic solubility with equilibrium solubility (μM) of... ResearchGate. [Link]
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Molander, G. A., & Biolatto, B. (2003). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]
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Crapse, K. P., & Kyser, E. A. (2011). Literature Review of Boric Acid Solubility Data. UNT Digital Library. [Link]
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Xiong, Y., & Rai, D. (2013). Experimental determination of solubilities of sodium tetraborate (borax) in NaCl solutions, and a thermodynamic model for the Na-B(OH)3-Cl-SO4 system to high-ionic strengths at 25 °C. Geochimica et Cosmochimica Acta, 120, 213-227. [Link]
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Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 71(25), 9681–9686. [Link]
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Mechanism of action for potassium organotrifluoroborates
An In-depth Technical Guide to the Mechanism of Action of Potassium Organotrifluoroborates
Authored by: Gemini, Senior Application Scientist
Abstract
Potassium organotrifluoroborates (R-BF₃K) have emerged as exceptionally versatile and robust reagents in modern organic synthesis, offering significant advantages over traditional organoboron compounds like boronic acids and esters.[1][2][3] Their remarkable stability to air and moisture, crystalline nature, and ease of handling have made them indispensable tools for drug development professionals and synthetic chemists.[1][4][5][6][7][8] This guide provides an in-depth exploration of the core mechanism of action of these reagents, focusing on their activation and participation in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. By understanding the causality behind their reactivity, researchers can better harness their synthetic potential.
The Foundational Advantage: Structure and Stability
The utility of potassium organotrifluoroborates stems directly from their unique structure. Unlike their trivalent boronic acid counterparts, which possess a vacant p-orbital on the boron atom rendering them Lewis acidic and susceptible to degradation, organotrifluoroborates feature a tetracoordinate boron atom.[1][8] This "ate" complex structure satisfies the octet rule for boron, eliminating its Lewis acidity and conferring exceptional stability.[8]
Key Structural Differences:
-
Potassium Organotrifluoroborates (R-BF₃K):
-
Organoboronic Acids (R-B(OH)₂):
-
Tricoordinate, neutral boron center.
-
Possess a vacant p-orbital, making them Lewis acidic.
-
Prone to dehydration to form cyclic trimeric anhydrides (boroxines), which complicates accurate measurement and can affect reactivity.[1]
-
Susceptible to side reactions like protodeboronation and oxidative degradation.[10][11]
-
This inherent stability allows organotrifluoroborates to be carried through multi-step synthetic sequences where a more fragile boronic acid would require protection and deprotection steps.[1][5]
The Core Mechanism: Activation via Controlled Hydrolysis
For potassium organotrifluoroborates to participate in the Suzuki-Miyaura catalytic cycle, they must be converted into a species capable of transmetalation to the palladium center. The predominant and most widely accepted activation pathway is a controlled, stepwise hydrolysis to the corresponding boronic acid.[8][10][11][12][13] In this role, the R-BF₃K salt acts as a boronic acid surrogate or a pro-nucleophile .[5][8][14][15]
The "Slow Release" Principle
A central tenet of the R-BF₃K mechanism is the "slow release" of the active boronic acid.[10][11][12][14] The robust R-BF₃K salt slowly hydrolyzes under the reaction conditions, maintaining a low, steady-state concentration of the highly reactive but less stable boronic acid. This strategy is highly advantageous as it minimizes common boronic acid side reactions, such as oxidative homocoupling and protodeboronation, leading to cleaner reactions and higher yields.[8][10][11][12]
The Hydrolysis Pathway
The conversion of the trifluoroborate to the boronic acid is an equilibrium-driven process involving the sequential replacement of fluoride ligands with hydroxide ions. This equilibrium is driven forward by the sequestration of the released fluoride ions, either by a base or by reaction with silica surfaces in glassware, which act as "fluorophiles".[14][16]
Diagram 2: The Suzuki-Miyaura catalytic cycle involving an organotrifluoroborate-derived nucleophile.
Step 1: Oxidative Addition The cycle begins with the active Pd(0) catalyst. An organic electrophile, typically an aryl or vinyl halide (R¹-X), undergoes oxidative addition to the metal center. This forms a new Pd(II) complex, and the oxidation state of palladium increases from 0 to +2. [17][18]This step is often the rate-determining step of the cycle. [17]The choice of ligand (L) on the palladium is critical; bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands accelerate this process, enabling the use of less reactive electrophiles like aryl chlorides. [17][19][20] Step 2: Transmetalation This is the crucial step where the organoboron species transfers its organic group (R²) to the palladium center. The boronic acid, R²-B(OH)₂, generated from the hydrolysis of R²-BF₃K, is activated by the base (e.g., OH⁻, CO₃²⁻) to form a more nucleophilic boronate "ate" complex, [R²-B(OH)₃]⁻. [21]This boronate then reacts with the R¹-Pd(II)L₂-X complex, exchanging the halide (X) for the organic group (R²) to form a diorganopalladium(II) intermediate, R¹-Pd(II)L₂-R². [18][21] Step 3: Reductive Elimination The final step involves the reductive elimination of the two organic groups from the diorganopalladium(II) intermediate. This forms the desired new carbon-carbon bond (R¹-R²) and regenerates the active Pd(0) catalyst, which can then re-enter the cycle. [17][19]
Standard Experimental Protocol
The following represents a generalized, self-validating protocol for a Suzuki-Miyaura cross-coupling reaction. The causality for each step is explained to provide field-proven insight.
Workflow: General Procedure for Suzuki-Miyaura Coupling
-
Vessel Preparation: To a flame- or oven-dried reaction vessel is added the aryl/vinyl halide (1.0 equiv), the potassium organotrifluoroborate (1.1–1.2 equiv), and the base (e.g., Cs₂CO₃, 3.0 equiv).
-
Inert Atmosphere: The vessel is sealed with a septum, and the atmosphere is exchanged with an inert gas (e.g., Argon or Nitrogen) by evacuating and backfilling three times.
-
Causality: The Pd(0) catalyst and the phosphine ligands are sensitive to oxidation by atmospheric oxygen, which would deactivate the catalyst. An inert atmosphere is critical to maintain catalytic activity.
-
-
Solvent and Catalyst Addition: Degassed solvent (e.g., THF/H₂O 10:1) is added, followed by the palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 2–5 mol %) and any additional ligand.
-
Causality: Degassing the solvent removes dissolved oxygen. The presence of water is essential for the in-situ hydrolysis of the organotrifluoroborate to the active boronic acid. [10]
-
-
Reaction Execution: The reaction mixture is heated (e.g., 80-100 °C) with vigorous stirring until analysis (TLC, LC-MS) indicates consumption of the limiting reagent.
-
Workup and Purification: Upon completion, the reaction is cooled, diluted with an organic solvent (e.g., ethyl acetate), and washed with water to remove the inorganic salts. The organic layer is dried, concentrated, and purified by column chromatography.
Conclusion
The mechanism of action for potassium organotrifluoroborates in cross-coupling is a sophisticated interplay of stability, controlled activation, and catalysis. Their role as stable pro-nucleophiles, activated via a rate-moderated hydrolysis, provides a distinct advantage by minimizing side reactions common to more reactive organoboron reagents. This "slow release" strategy allows for cleaner, more efficient, and highly reliable carbon-carbon bond formation. By grasping the fundamental principles of the hydrolysis equilibrium and the subsequent steps of the palladium catalytic cycle, researchers and drug development professionals can more effectively design synthetic routes and troubleshoot complex chemical transformations, leveraging the full potential of these powerful and practical reagents.
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Unlocking the Potential of a Novel Building Block: A Theoretical Guide to Potassium Trifluoro(oxetan-3-yl)borate
This in-depth technical guide is intended for researchers, scientists, and drug development professionals. It provides a comprehensive theoretical framework for understanding and utilizing potassium trifluoro(oxetan-3-yl)borate, a promising yet understudied reagent in modern synthetic chemistry. By elucidating its fundamental properties through proposed computational studies, this guide aims to accelerate its application in the synthesis of novel chemical entities with therapeutic potential.
Part 1: Foundational Concepts: A Synthesis of Stability and Function
The convergence of two highly valuable chemical motifs—the potassium organotrifluoroborate and the oxetane ring—in this compound presents a unique opportunity for innovation in chemical synthesis, particularly in the realm of medicinal chemistry.
The Ascendancy of Potassium Organotrifluoroborates
Potassium organotrifluoroborates have emerged as a superior class of nucleophilic boron reagents for applications such as the Suzuki-Miyaura cross-coupling reaction.[1][2][3] Unlike their boronic acid counterparts, which can be prone to decomposition and difficult to handle, organotrifluoroborates exhibit remarkable stability to both air and moisture.[2][3][4] This stability allows for indefinite storage at room temperature and simplifies stoichiometric calculations in chemical reactions.[4] The trifluoroborate moiety effectively "protects" the boronic acid, which can be released in a controlled manner under specific reaction conditions.[5][6]
The Oxetane Motif: A Game-Changer in Drug Design
The oxetane ring, a four-membered cyclic ether, has garnered significant attention in medicinal chemistry.[7] Its incorporation into drug candidates can lead to substantial improvements in physicochemical properties. The strained C-O-C bond angle in oxetanes exposes the oxygen lone pairs, making them potent hydrogen-bond acceptors.[8] This feature, combined with their metabolic stability and ability to act as isosteric replacements for gem-dimethyl and carbonyl groups, has made oxetanes highly sought-after components in modern drug discovery.[7][8] The ring strain of oxetane is considerable, at 25.5 kcal/mol, which is comparable to that of an epoxide (27.3 kcal/mol).[8]
This compound: A Confluence of Advantageous Moieties
This compound combines the robust stability of the trifluoroborate salt with the desirable medicinal chemistry properties of the oxetane ring. This reagent serves as a versatile building block for introducing the oxetane-3-yl group into a wide array of molecular scaffolds. Its commercial availability from suppliers such as Sigma-Aldrich, Apollo Scientific, and Frontier Specialty Chemicals underscores its growing importance and accessibility to the research community.[3][9][10]
Part 2: A Roadmap for Theoretical Investigation
To fully unlock the synthetic potential of this compound, a thorough understanding of its electronic structure, stability, and reactivity is paramount. The following sections outline a proposed theoretical investigation using computational chemistry, providing a roadmap for researchers to explore its fundamental properties.
Objectives of the Theoretical Study
The primary objectives of this proposed theoretical study are to:
-
Determine the ground-state geometry and electronic properties of this compound.
-
Elucidate the mechanism and energetics of its hydrolysis to the corresponding boronic acid, a crucial step for its participation in cross-coupling reactions.
-
Model its reactivity in a model Suzuki-Miyaura cross-coupling reaction to understand the key transition states and intermediates.
-
Provide a predictive framework for its reactivity and stability, guiding its application in complex molecule synthesis.
Computational Methodology
A robust computational approach is essential for obtaining accurate and reliable theoretical data. Density Functional Theory (DFT) is the recommended method due to its excellent balance of computational cost and accuracy for systems of this nature.
Experimental Protocol: Computational Workflow
-
Software Selection: Utilize a widely recognized quantum chemistry software package such as Gaussian, ORCA, or Spartan.
-
Model System Definition:
-
For geometry optimization and electronic property calculations, model the [oxetan-3-yl-BF3]⁻ anion.
-
For hydrolysis studies, include explicit water molecules and a base (e.g., hydroxide ion) to model the reaction environment.
-
For cross-coupling studies, a model system comprising the trifluoroborate, a simple aryl halide (e.g., bromobenzene), and a palladium catalyst (e.g., Pd(PPh3)2) should be used.
-
-
Level of Theory:
-
Employ a suitable DFT functional, such as B3LYP or M06-2X, which have demonstrated good performance for organometallic and main-group element systems.
-
Utilize a basis set of at least double-zeta quality with polarization and diffuse functions, such as 6-311+G(d,p), for all atoms.
-
-
Calculation Types:
-
Geometry Optimization: To locate the minimum energy structures of all reactants, intermediates, transition states, and products.
-
Frequency Analysis: To confirm the nature of stationary points (minima or transition states) and to calculate zero-point vibrational energies and thermal corrections.
-
Intrinsic Reaction Coordinate (IRC) Calculations: To verify that transition states connect the correct reactants and products.
-
Solvation Modeling: Employ an implicit solvation model, such as the Polarizable Continuum Model (PCM), to account for the effect of the solvent (e.g., THF/water mixture).
-
Caption: A flowchart of the proposed computational workflow.
Structural and Electronic Properties
A foundational aspect of the theoretical investigation is the detailed analysis of the molecule's structure and electronic landscape.
Table 1: Predicted Structural and Electronic Parameters for Investigation
| Parameter | Description | Significance |
| B-C Bond Length | The distance between the boron atom and the carbon atom of the oxetane ring. | Indicates the strength of the key bond that is cleaved during transmetalation. |
| B-F Bond Lengths | The distances between the boron atom and the three fluorine atoms. | Influences the stability of the trifluoroborate and its susceptibility to hydrolysis.[5][6][11] |
| Oxetane Ring Pucker | The degree to which the oxetane ring deviates from planarity. | Affects the ring strain and the steric environment around the boron center.[8] |
| Natural Atomic Charges | The distribution of electron density among the atoms, calculated using methods like Natural Bond Orbital (NBO) analysis. | Reveals the electrostatic potential and helps to identify nucleophilic and electrophilic sites. |
| Frontier Molecular Orbitals | The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). | Provides insights into the molecule's reactivity and its ability to interact with other species. |
Probing Stability and the Hydrolysis Pathway
The hydrolysis of the organotrifluoroborate to its corresponding boronic acid is a critical prerequisite for its participation in many cross-coupling reactions.[5][6] A theoretical study of this process can provide invaluable insights into the reaction mechanism and the factors that govern its rate. The work by Lloyd-Jones and others has shown that the rate of hydrolysis can be correlated with the B-F bond lengths in the intermediate difluoroborane, which can be predicted by DFT.[6][11]
The proposed hydrolysis mechanism involves the sequential substitution of fluoride ions by hydroxide or water, proceeding through a difluoroborane intermediate.
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.
Part 3: Bridging Theory and Experiment
The true value of theoretical studies lies in their ability to inform and guide experimental work. The computational predictions outlined in this guide can be validated and leveraged in the laboratory.
Experimental Validation of Theoretical Predictions
-
Kinetic Studies: The predicted activation barriers for hydrolysis and transmetalation can be correlated with experimentally determined reaction rates under various conditions (e.g., different bases, temperatures).
-
Spectroscopic Analysis: The calculated vibrational frequencies can be compared with experimental IR and Raman spectra to confirm the predicted structures of intermediates. NMR spectroscopy can also be used to monitor the hydrolysis of the trifluoroborate.
-
Structure-Activity Relationship Studies: By synthesizing and testing a series of related organotrifluoroborates with systematic modifications to the organic substituent, the theoretical predictions regarding the influence of electronic and steric effects on reactivity can be validated.
Impact on Drug Discovery and Development
A detailed theoretical understanding of this compound can significantly impact drug discovery and development in several ways:
-
Rational Design of Synthetic Routes: By understanding the reactivity and stability of the reagent, chemists can more effectively design synthetic routes to complex, oxetane-containing drug candidates.
-
Prediction of Reaction Outcomes: The theoretical models can be used to predict the feasibility and potential side reactions of cross-coupling reactions involving this reagent, saving time and resources in the lab.
-
Development of Novel Reagents: The insights gained from studying this specific reagent can inform the design of new, even more effective organotrifluoroborate reagents with tailored properties.
Part 4: Conclusion and Future Directions
This compound stands at the intersection of stability and desirable functionality, making it a highly promising building block for modern organic synthesis. While its full potential is yet to be realized, the theoretical investigations proposed in this guide offer a clear path toward a deeper understanding of its fundamental properties. By bridging the gap between computational prediction and experimental application, the scientific community can harness the power of this unique reagent to accelerate the discovery and development of the next generation of therapeutics. Future theoretical work could expand to explore its reactivity in other transition-metal-catalyzed reactions and to investigate the properties of the resulting oxetane-containing products.
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A Guide to the Characterization of Physical Properties: Melting Point and Appearance in Drug Development
Abstract
The physical properties of an active pharmaceutical ingredient (API), such as its melting point and appearance, are fundamental indicators of its identity, purity, and stability.[1] This in-depth technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the principles and methodologies for the robust characterization of these critical attributes. We delve into the thermodynamic basis of melting point determination, explore a range of analytical techniques from classical to advanced, and detail the significance of appearance as a quality metric. This guide emphasizes the causality behind experimental choices and provides field-proven insights to ensure the generation of reliable and reproducible data, which is paramount for regulatory submissions and the successful development of safe and effective drug products.[2][3]
Introduction: The Foundational Role of Physical Properties
In the landscape of pharmaceutical development, the solid-state properties of an active pharmaceutical ingredient (API) are of paramount importance.[2][3] These intrinsic characteristics, including melting point and appearance, govern a multitude of factors that directly impact the safety, efficacy, and manufacturability of the final drug product.[2][3][4] A seemingly minor variation in these physical attributes can lead to significant batch-to-batch variability, affecting critical performance indicators such as solubility, dissolution rate, bioavailability, and stability.[2][4][5]
The melting point, a thermodynamic property, serves as a crucial initial indicator of a compound's purity and identity.[6] A sharp, well-defined melting point is often indicative of a pure crystalline substance, whereas a broad melting range can suggest the presence of impurities or polymorphism.[6][7] The appearance of an API, encompassing its color, clarity, and physical form (e.g., crystalline, amorphous, powder), provides immediate, albeit qualitative, information about its quality.[1][8] Deviations from the expected appearance can signal contamination, degradation, or undesirable physical transformations.[9]
This guide is structured to provide a deep dive into the theoretical and practical aspects of characterizing these two fundamental physical properties. We will explore the "why" behind the "how," offering a rationale for selecting appropriate analytical techniques and interpreting the resulting data within the context of drug development and regulatory expectations.
The Science of Melting: A Thermodynamic Perspective
The melting point of a solid is the temperature at which it transitions from a solid to a liquid state at a given pressure. This phase change occurs when the thermal energy supplied to the substance overcomes the intermolecular forces holding the molecules in a fixed crystalline lattice.[10]
Several factors intrinsically influence a compound's melting point:
-
Intermolecular Forces: The strength of the forces between molecules is a primary determinant.[7][11][12][13] Stronger interactions, such as hydrogen bonds and strong dipole-dipole interactions, require more energy to overcome, resulting in higher melting points.[7][10][12][13] Ionic compounds generally exhibit very high melting points due to the powerful electrostatic forces between ions.[7][10][11][13]
-
Molecular Size and Shape: Within a homologous series, larger molecules tend to have higher melting points due to increased van der Waals forces.[10][12] Molecular symmetry also plays a crucial role; symmetrical molecules can pack more efficiently into a crystal lattice, leading to stronger intermolecular interactions and a higher melting point.[7][11][12][13]
-
Purity: The presence of impurities disrupts the regular packing of the crystal lattice, weakening the intermolecular forces.[7] This leads to a phenomenon known as melting point depression, where the melting point is lowered and the melting range is broadened.[6][7] A narrow melting point range (typically 0.5-1.0°C) is a strong indicator of a pure compound.[6]
Methodologies for Melting Point Determination
The choice of method for determining the melting point depends on the stage of development, the amount of sample available, and the required level of accuracy.
Capillary Method
The capillary method is a traditional and widely used technique for determining the melting point of a powdered solid.[14] It involves packing a small amount of the sample into a thin-walled glass capillary tube and heating it in a controlled manner.[14]
Experimental Protocol: Capillary Melting Point Determination
-
Sample Preparation: Ensure the sample is completely dry and finely powdered to allow for uniform packing.[14]
-
Capillary Tube Loading: Press the open end of a capillary tube into the powdered sample. Tap the sealed end of the tube on a hard surface to pack the sample into the bottom.[15] The packed sample height should be 2-3 mm.[15]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.[14][15]
-
Heating and Observation:
-
Data Recording: Record the temperature at which the first droplet of liquid is observed (the beginning of the melting range) and the temperature at which the last solid particle melts (the end of the melting range).[15]
Advanced Thermal Analysis Techniques
For more precise and quantitative measurements, especially in later stages of drug development, instrumental methods are employed.
Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[17][18][19] It is considered the gold standard for determining melting points in the pharmaceutical industry.[20]
Causality in DSC: By precisely measuring the energy absorbed (endothermic process) during melting, DSC provides not only the melting temperature (onset and peak) but also the enthalpy of fusion (ΔHfus).[21] This additional thermodynamic data is invaluable for characterizing polymorphism, as different crystalline forms will have distinct melting points and enthalpies of fusion.[20]
Experimental Protocol: DSC Analysis
-
Sample Preparation: Accurately weigh a small amount of the sample (typically 1-5 mg) into a DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Program the instrument to heat the sample at a controlled rate (e.g., 10°C/min) over a specified temperature range that encompasses the expected melting point.
-
Data Acquisition: The instrument records the heat flow as a function of temperature.
-
Data Analysis: The resulting thermogram is analyzed to determine the onset temperature of melting, the peak melting temperature, and the integrated area of the melting peak, which corresponds to the enthalpy of fusion.
Hot-Stage Microscopy (HSM) combines a microscope with a temperature-controlled stage, allowing for the visual observation of a sample as it is heated or cooled.[22][23] This technique is particularly useful for studying thermal transitions, such as melting, recrystallization, and polymorphic transformations, in real-time.[22][23][24][25]
Causality in HSM: HSM provides a visual complement to the quantitative data obtained from DSC.[20] It allows the scientist to directly observe changes in crystal morphology, color, and the melting process, which can help in interpreting complex thermal events and identifying potential issues like decomposition or sublimation.[22][25]
| Technique | Principle | Advantages | Disadvantages |
| Capillary Method | Visual observation of melting in a heated capillary tube.[14] | Simple, inexpensive, requires small sample amount. | Subjective, less precise, dependent on heating rate.[26] |
| DSC | Measures heat flow into a sample versus a reference during a temperature scan.[17][18][19] | Highly accurate and reproducible, provides thermodynamic data (enthalpy), can detect polymorphism.[20][27] | More expensive instrumentation, requires trained operator. |
| HSM | Visual observation of thermal transitions using a microscope with a heated stage.[22][23] | Provides visual confirmation of thermal events, useful for studying complex transitions and morphology changes.[20][25] | Less quantitative than DSC, may not be suitable for all sample types. |
Appearance and Solid-State Characterization: More Than Meets the Eye
The physical appearance of an API is a critical quality attribute that is assessed throughout the drug development process.[1][8][28] It encompasses not only the macroscopic properties like color and form but also the microscopic characteristics that define the solid state.
The Significance of Appearance
-
Quality Control: A consistent appearance from batch to batch is a primary indicator of a well-controlled manufacturing process.[8] Any deviation can signal a problem with raw materials, processing parameters, or storage conditions.
-
Stability Indication: Changes in color, for example, can indicate chemical degradation. The appearance of clumps or a change in flowability may suggest moisture uptake.[1]
-
Patient Safety and Compliance: For the final drug product, the size, shape, and color of tablets and capsules can impact patient adherence and prevent medication errors.[29] Regulatory bodies like the FDA have issued guidance on the physical attributes of generic drugs to ensure patient safety.[29]
Solid-State Characterization Techniques
A thorough understanding of the solid-state properties of an API is crucial, as these can significantly impact its biopharmaceutical properties.[2] Polymorphism, the ability of a compound to exist in multiple crystal forms, is a key consideration, as different polymorphs can have different solubilities, stabilities, and melting points.[2][5][30]
-
Microscopy (Optical and Electron): Provides direct visualization of particle size, shape (morphology), and crystal habit.
-
X-Ray Powder Diffraction (XRPD): The definitive technique for identifying crystalline phases and distinguishing between polymorphs.
-
Spectroscopy (FTIR, Raman): Can be used to probe the molecular environment within the crystal lattice and differentiate between polymorphs.
Regulatory Considerations and Good Laboratory Practice (GLP)
Regulatory agencies such as the FDA require comprehensive data on the physical and chemical characteristics of an API to ensure its quality and consistency.[31][32] The control of physical properties is a key component of the Chemistry, Manufacturing, and Controls (CMC) section of a regulatory submission.
All experimental work supporting regulatory filings must be conducted in accordance with Good Laboratory Practice (GLP).[33][34][35][36] GLP is a quality system that ensures the uniformity, consistency, reliability, reproducibility, quality, and integrity of non-clinical safety tests.[34][35][36] Key principles of GLP include:
-
Standard Operating Procedures (SOPs): Detailed, written instructions for all routine procedures.[33][34]
-
Equipment Calibration and Maintenance: Ensuring that all instruments are functioning correctly and providing accurate data.[34][36]
-
Data Integrity and Traceability: Meticulous documentation and archiving of all raw data, experimental procedures, and results.[33]
-
Quality Assurance Unit (QAU): An independent body that monitors the study conduct and data to ensure compliance with GLP principles.[33][34]
Conclusion
The characterization of melting point and appearance are not merely routine analytical tests; they are foundational pillars in the construction of a comprehensive understanding of an active pharmaceutical ingredient. A thorough and scientifically sound approach to these measurements, grounded in an understanding of the underlying physical chemistry and executed with robust methodologies, is indispensable for successful drug development. This guide has provided a framework for senior application scientists and drug development professionals to navigate the complexities of physical property characterization, ensuring the generation of high-quality, reliable data that will withstand regulatory scrutiny and ultimately contribute to the development of safe and effective medicines.
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An In-depth Technical Guide to Potassium trifluoro(oxetan-3-yl)borate (CAS 1430219-76-3)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The landscape of modern synthetic chemistry and drug discovery is increasingly reliant on novel building blocks that offer unique structural motifs and enhanced physicochemical properties. Among these, organotrifluoroborates have emerged as a versatile and robust class of reagents. This guide provides a comprehensive technical overview of Potassium trifluoro(oxetan-3-yl)borate, a compound of growing interest for its potential to introduce the valuable oxetane moiety into complex molecules.
The oxetane ring, a four-membered cyclic ether, is a desirable bioisostere for gem-dimethyl and carbonyl groups in medicinal chemistry. Its incorporation into drug candidates has been shown to improve key properties such as aqueous solubility, metabolic stability, and lipophilicity, while also providing a three-dimensional structural element.[1] this compound serves as a stable and efficient precursor for the introduction of this important functional group.
Chemical Identity and Physicochemical Properties
This compound is a white solid that is stable under normal laboratory conditions, particularly when stored in an inert atmosphere at 2-8°C. As a class of compounds, potassium organotrifluoroborates are known for their enhanced stability to air and moisture compared to their boronic acid counterparts, which simplifies handling and storage.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1430219-76-3 | [3] |
| Molecular Formula | C₃H₅BF₃KO | [3] |
| Molecular Weight | 163.98 g/mol | [3][4] |
| IUPAC Name | potassium;trifluoro(oxetan-3-yl)boranuide | [5] |
| SMILES | F(F)C1COC1.[K+] | [3] |
| InChI Key | AONUDQUWROSMQI-UHFFFAOYSA-N | [5] |
| Physical Form | Solid | [5] |
| Purity | ≥95% | [3] |
| Topological Polar Surface Area (TPSA) | 9.23 Ų | [3] |
| logP (calculated) | -1.7618 | [3] |
| Storage Temperature | 2-8°C, under inert atmosphere |
Synthesis of this compound
The synthesis of potassium organotrifluoroborates generally involves the reaction of an organometallic species or a boronic acid with potassium hydrogen fluoride (KHF₂). A detailed, multi-step protocol for the preparation of this compound has been described, which involves the formation of a boronic ester intermediate followed by conversion to the trifluoroborate salt.[6]
Detailed Synthesis Protocol[7]
This protocol involves two main stages: the formation of the boronic ester and its subsequent conversion to the potassium trifluoroborate salt.
Part 1: Formation of the Boronic Ester Intermediate
-
In a round-bottom flask equipped with a magnetic stir bar, combine bis(pinacolato)diboron (B₂pin₂, 1.5 equivalents), lithium methoxide (LiOMe, 2.0 equivalents), polystyrene-supported triphenylphosphine (PS-PPh₃, 13 mol%), and copper(I) iodide (CuI, 10 mol%).
-
Seal the flask, evacuate, and backfill with an inert gas (e.g., Nitrogen or Argon).
-
Add anhydrous N,N-dimethylformamide (DMF) via syringe, followed by the halide precursor (1.0 equivalent).
-
Stir the reaction mixture vigorously at room temperature for 20 hours.
-
Upon completion, dilute the mixture with dichloromethane (CH₂Cl₂) and filter through a pad of silica gel, washing the pad with additional CH₂Cl₂.
-
Concentrate the filtrate and extract the residue with a saturated aqueous solution of ammonium chloride (NH₄Cl) and diethyl ether (Et₂O).
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate (MgSO₄) and concentrate to yield the crude boronic ester.
Part 2: Conversion to this compound
-
Dissolve the crude boronic ester in tetrahydrofuran (THF) in a round-bottom flask with a stir bar.
-
Add a 4.5 M aqueous solution of potassium hydrogen fluoride (KHF₂, 4.0 equivalents).
-
Seal the flask and stir the resulting mixture at room temperature for 2 hours.
-
Evaporate the reaction mixture to dryness.
-
Extract the resulting solid with hot acetone multiple times.
-
Concentrate the combined acetone filtrates and precipitate the product by dropwise addition to cold (0°C) diethyl ether.
-
Collect the resulting white solid by filtration and dry under vacuum to obtain this compound.
Caption: Synthesis workflow for this compound.
Applications in Organic Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction
A primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for the formation of carbon-carbon bonds, and the use of organotrifluoroborates offers advantages in terms of stability and ease of handling.[2] In this context, this compound serves as a nucleophilic partner to couple with various aryl and heteroaryl halides or triflates, thereby introducing the oxetane-3-yl moiety.
The mechanism of the Suzuki-Miyaura reaction is well-established and involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The trifluoroborate salt is believed to be in equilibrium with the corresponding boronic acid under the basic reaction conditions, which then participates in the transmetalation step.
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Methodological & Application
Introduction: The Strategic Value of the Oxetane Motif and the Robustness of Trifluoroborate Chemistry
An In-Depth Technical Guide to the Suzuki-Miyaura Coupling with Potassium Trifluoro(oxetan-3-yl)borate
For Researchers, Scientists, and Drug Development Professionals
In modern drug discovery, the deliberate incorporation of small, strained ring systems has become a key strategy for optimizing the physicochemical properties of lead candidates. Among these, the oxetane ring, a four-membered cyclic ether, has emerged as a particularly valuable motif.[1] Its unique combination of low molecular weight, high polarity, and a distinct three-dimensional, non-flat structure allows medicinal chemists to subtly modulate critical drug-like properties.[2] The introduction of an oxetane can significantly improve aqueous solubility, enhance metabolic stability by blocking sites of oxidation, and reduce lipophilicity (LogD).[1][3] Furthermore, the strong inductive effect of the oxetane's oxygen atom can lower the basicity (pKa) of adjacent amines, a powerful tactic for mitigating issues like hERG channel inhibition or improving cell permeability.[1][2] Over a dozen oxetane-containing compounds are now in various phases of clinical trials, underscoring their therapeutic potential.[4]
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its reliability in forming carbon-carbon bonds.[5] While boronic acids are the traditional nucleophilic partners, they can suffer from instability, including a propensity for dehydration to form cyclic boroxines and susceptibility to protodeboronation, which complicates stoichiometry and reproducibility.[5][6] Potassium organotrifluoroborates have emerged as superior alternatives, offering remarkable stability to air and moisture.[7] These crystalline, free-flowing solids are easily handled, can be stored indefinitely, and often allow for the use of near-stoichiometric amounts, improving the reaction's atom economy.[5][6]
This guide provides a comprehensive overview and detailed protocols for the Suzuki-Miyaura coupling of This compound , a key building block for introducing the valuable oxetane-3-yl moiety into aryl and heteroaryl scaffolds.
Reaction Mechanism: The Catalytic Cycle and the Role of the Trifluoroborate
The Suzuki-Miyaura reaction proceeds via a well-established palladium-catalyzed cycle. The use of a potassium organotrifluoroborate introduces a key preliminary step: in-situ hydrolysis to the active boronic acid species.
-
Hydrolysis (Deprotection): this compound itself is not the active nucleophile in the transmetalation step.[7] It serves as a stable, protected precursor. In the presence of water and a base, the trifluoroborate undergoes slow hydrolysis to release the corresponding oxetanyl boronic acid (or a related boronate species). This "slow-release" mechanism is advantageous as it keeps the concentration of the reactive and potentially unstable boronic acid low, minimizing side reactions like oxidative homocoupling and protodeboronation.[8][9]
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of an aryl or heteroaryl halide (Ar-X) to a Pd(0) complex, forming a Pd(II) intermediate.[10][11] This is often the rate-limiting step, particularly for less reactive electrophiles like aryl chlorides.
-
Activation & Transmetalation: The base (e.g., K₂CO₃, Cs₂CO₃) plays a dual role. It facilitates the initial hydrolysis and also activates the in-situ generated boronic acid by converting it to a more nucleophilic "ate" complex (e.g., [RB(OH)₃]⁻).[12][13] This anionic borate then transfers its organic group (the oxetanyl moiety) to the Pd(II) center, displacing the halide and forming a new Pd(II)-oxetane complex. This step is called transmetalation.
-
Reductive Elimination: The final step is the reductive elimination from the Pd(II) complex, which forms the desired C-C bond creating the arylated oxetane product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[10][11]
Caption: Catalytic cycle for the Suzuki-Miyaura coupling with potassium organotrifluoroborates.
Reaction Parameters and Optimization
The success of the coupling reaction hinges on the careful selection of catalyst, ligand, base, and solvent. Due to the enhanced stability of this compound, it can typically be used in a 1.1 to 1.5 molar excess relative to the limiting electrophile.
| Parameter | Recommended Reagents/Conditions | Rationale & Expert Insights |
| Palladium Source | Pd(OAc)₂, PdCl₂(dppf)·CH₂Cl₂, Pd₂(dba)₃ | Pd(OAc)₂ is a common, cost-effective Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. PdCl₂(dppf) is an air-stable Pd(II) precatalyst that is effective for a broad range of substrates.[6] |
| Ligand | For Aryl Bromides/Iodides: PPh₃, P(t-Bu)₃ For Aryl Chlorides: RuPhos, XPhos, SPhos | The ligand stabilizes the Pd(0) catalyst and facilitates both oxidative addition and reductive elimination. For challenging substrates like electron-rich or sterically hindered aryl chlorides, bulky, electron-rich phosphine ligands (Buchwald-type ligands like RuPhos) are often required to promote the difficult oxidative addition step.[14][15][16] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | A base is essential. Cs₂CO₃ is highly effective but more expensive; it is often used for difficult couplings.[17][18] K₂CO₃ is a good general-purpose base.[14] The choice of base can significantly impact yield and should be screened for optimal results. |
| Solvent | Toluene/H₂O, Dioxane/H₂O, THF/H₂O, i-PrOH/H₂O | A protic co-solvent (typically water) is required for the hydrolysis of the trifluoroborate to the active boronic acid.[16] Anhydrous conditions will result in poor or no conversion.[16] Biphasic systems like Toluene/H₂O are common.[5][14] |
| Temperature | 80 - 110 °C | Thermal energy is generally required to drive the reaction, particularly the oxidative addition and reductive elimination steps. The optimal temperature depends on the reactivity of the substrates and the solvent system used. |
Detailed Experimental Protocol: Synthesis of 3-(4-methoxyphenyl)oxetane
This protocol describes a representative procedure for the coupling of this compound with 4-bromoanisole.
Caption: General experimental workflow for the Suzuki-Miyaura coupling protocol.
Materials:
-
4-Bromoanisole (1.0 mmol, 1.0 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (0.04 mmol, 4 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Deionized Water (0.5 mL)
-
Ethyl Acetate (for workup)
-
Brine (for workup)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add 4-bromoanisole (187 mg, 1.0 mmol), this compound (197 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add toluene (5 mL) and deionized water (0.5 mL) via syringe.
-
Degassing: Stir the mixture and gently bubble argon through the suspension for 15-20 minutes to degas the solvents.
-
Catalyst Addition: In a separate vial, quickly weigh and combine Pd(OAc)₂ (4.5 mg, 0.02 mmol) and RuPhos (18.6 mg, 0.04 mmol). Add this catalyst/ligand mixture to the reaction tube under a positive flow of argon.
-
Reaction: Seal the Schlenk tube tightly and place it in a preheated oil bath at 85 °C. Stir the reaction vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS until the starting aryl bromide is consumed (typically 4-12 hours).
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.
-
Extraction: Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel to yield the pure 3-(4-methoxyphenyl)oxetane product.
Substrate Scope and Known Limitations
This methodology is broadly applicable to a wide range of coupling partners.
-
Electrophiles: The reaction is highly effective for a variety of aryl and heteroaryl bromides and iodides.[22][23] Both electron-rich and electron-poor systems are generally well-tolerated.[14] Aryl triflates are also suitable electrophiles.[15] Aryl chlorides are more challenging due to the strength of the C-Cl bond and typically require more specialized, electron-rich, and bulky phosphine ligands (e.g., RuPhos, XPhos) and potentially higher temperatures to achieve good yields.[14][16]
-
Nucleophile: this compound is a robust coupling partner. The oxetane ring is stable under the typical basic conditions of the Suzuki-Miyaura reaction.
-
Functional Group Tolerance: A key advantage of the Suzuki-Miyaura coupling is its high functional group tolerance. Groups such as esters, ketones, nitriles, and nitro groups are generally compatible with the reaction conditions.[6][14]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive Catalyst: Pd(0) was not generated or has decomposed. 2. Insufficient Degassing: Oxygen can poison the catalyst. 3. Anhydrous Conditions: Water is required for trifluoroborate hydrolysis. 4. Insufficient Base: Base is crucial for both hydrolysis and transmetalation. | 1. Use a fresh bottle of palladium precatalyst or switch to a more stable precatalyst like PdCl₂(dppf). 2. Ensure thorough degassing of the solvent mixture by sparging with argon for at least 15-20 minutes. 3. Confirm that the required amount of water has been added to the solvent system.[16] 4. Increase the equivalents of base or switch to a stronger base like Cs₂CO₃ or K₃PO₄. |
| Protodeboronation of Starting Material | 1. Excess Water or Protic Solvent. 2. Reaction Temperature is too High. 3. Prolonged Reaction Time. | 1. Reduce the amount of water in the solvent system, but do not eliminate it. 2. Lower the reaction temperature. 3. Monitor the reaction closely and stop it once the starting electrophile is consumed. |
| Formation of Homocoupled Biaryl (Ar-Ar) | 1. Catalyst Decomposition. 2. Presence of Oxygen. | 1. Screen different ligands to find one that better stabilizes the palladium catalyst. 2. Improve the degassing procedure and maintain a strict inert atmosphere throughout the reaction. |
Safety Information
-
This compound: May cause skin, eye, and respiratory irritation. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[19]
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled with care in a well-ventilated fume hood.
-
Phosphine Ligands: Many phosphine ligands are air-sensitive and/or toxic. Handle under an inert atmosphere.
-
Bases and Solvents: Standard laboratory precautions should be taken when handling bases and organic solvents. Always consult the Safety Data Sheet (SDS) for each reagent before use.
References
-
Jahagirdar, S., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 261, 115802. [Link]
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Wuitschik, G., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]
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Wuitschik, G., et al. (2023). Oxetanes in Drug Discovery Campaigns. ACS Publications. [Link]
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Chem-Station. (2015). Organotrifluoroborate Salts. Chem-Station International Edition. [Link]
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Molander, G. A., & Bernardi, C. R. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. [Link]
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2010). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. [Link]
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Dreher, S. D., et al. (2021). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. ACS Publications. [Link]
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Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798. [Link]
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Molander, G. A., & Canturk, B. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. NIH National Library of Medicine. [Link]
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Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Accounts of Chemical Research, 40(4), 275–286. [Link]
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Len, C., et al. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. [Link]
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2010). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 132(22), 7745–7757. [Link]
-
Kwong, F. Y., et al. (2009). A General Palladium Catalyst System for Suzuki−Miyaura Coupling of Potassium Aryltrifluoroborates and Aryl Mesylates. The Journal of Organic Chemistry, 74(13), 4906–4909. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. [Link]
-
Buchwald, S. L., et al. (2005). Efficient Catalyst for the Suzuki−Miyaura Coupling of Potassium Aryl Trifluoroborates with Aryl Chlorides. Organic Letters, 7(20), 4471–4474. [Link]
-
Butters, M., et al. (2010). Aryl Trifluoroborates in Suzuki–Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride. Angewandte Chemie International Edition, 49(30), 5156-5160. [Link]
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Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura cross-coupling of potassium trifluoroboratohomoenolates. PubMed, 10(9), 1795-8. [Link]
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Takise, R., et al. (2022). Base-free Suzuki–Miyaura cross-coupling reaction mediated by Lewis acids. ChemRxiv. [Link]
-
Darses, S., et al. (2007). Synthesis and Reactivity of Solid-Supported Organotrifluoroborates in Suzuki Cross-Coupling. Organic Letters, 9(19), 3773–3776. [Link]
-
Molander, G. A., et al. (2011). Synthesis of 1-Naphthol via Oxidation of Potassium 1-Naphthyltrifluoroborate. Organic Syntheses, 88, 101. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of potassium trifluoroborates. Organic Chemistry Portal. [Link]
-
National Genomics Data Center. (2008). Suzuki-Miyaura cross-coupling of potassium trifluoroboratohomoenolates. National Genomics Data Center. [Link]
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Molander, G. A., & Canturk, B. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Organic Chemistry Portal. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]
-
Dolbier, W. R., et al. (2006). Improved Synthesis of Potassium (Trifluoromethyl)trifluoroborate [K(CF3BF3)]. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Potassium alkyltrifluoroborate synthesis. Organic Chemistry Portal. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. OUCI. [Link]
-
NRO Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of Oxetanyltrifluoroborates
Introduction: The Strategic Incorporation of Oxetane Motifs in Modern Drug Discovery
The oxetane ring, a four-membered cyclic ether, has emerged as a highly valuable structural motif in contemporary medicinal chemistry.[1][2] Its incorporation into drug candidates can significantly enhance key physicochemical properties.[3] The strained four-membered ring introduces a unique three-dimensional character, which can improve aqueous solubility, metabolic stability, and lipophilicity profiles of parent molecules.[1] Oxetanes are often employed as polar and metabolically robust isosteres for gem-dimethyl or carbonyl groups.[2][4] Given these advantages, robust and efficient synthetic methodologies for the introduction of the oxetane moiety are in high demand within the pharmaceutical and drug development sectors.
This application note provides a comprehensive guide to the palladium-catalyzed Suzuki-Miyaura cross-coupling of potassium oxetanyltrifluoroborate with aryl and heteroaryl halides. We will delve into the rationale behind the selection of optimal catalyst systems, provide a detailed mechanistic overview, and present a step-by-step protocol for this transformative reaction.
The Advantage of Potassium Oxetanyltrifluoroborates
While various organoboron reagents can be utilized in Suzuki-Miyaura couplings, potassium organotrifluoroborates offer several distinct advantages, particularly for sensitive or complex substrates like those containing an oxetane ring. These reagents are typically crystalline, free-flowing solids that exhibit enhanced stability to air and moisture compared to their boronic acid counterparts. This stability simplifies handling and storage, obviating the need for strictly anhydrous conditions during reagent preparation and weighing. Furthermore, their reduced propensity for protodeboronation often allows for the use of near-stoichiometric amounts, improving the overall atom economy of the reaction.
Dissecting the Palladium Catalyst System: A Synergy of Components
The success of the Suzuki-Miyaura coupling of oxetanyltrifluoroborates is critically dependent on the judicious selection of the palladium source and the ancillary ligand. Modern catalyst systems are designed to be highly active, enabling the coupling of challenging substrates under mild conditions.
The Palladium Precatalyst: Embracing Stability and Activity
Third-generation (G3) Buchwald precatalysts, such as XPhos Pd G3, are highly recommended for this transformation. These air- and moisture-stable complexes feature a palladium(II) center coordinated to a biaryl phosphine ligand and a carbazole-derived moiety. The precatalyst design facilitates the clean and efficient in situ generation of the active monoligated Pd(0) species, which is essential for initiating the catalytic cycle.
The Ligand: The Key to Catalytic Efficiency
The choice of ligand is paramount in tuning the reactivity and stability of the palladium catalyst. For the coupling of sp³-hybridized organoboron reagents like oxetanyltrifluoroborates, bulky and electron-rich phosphine ligands are generally preferred. Buchwald's biaryl phosphine ligands, such as XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl), have proven to be particularly effective.
The key features of these ligands include:
-
Steric Bulk: The large steric footprint of ligands like XPhos promotes the formation of monoligated palladium(0) species, which are highly reactive in the oxidative addition step. The bulk also facilitates the final reductive elimination step to release the product.
-
Electron-Richness: The electron-donating nature of the phosphine ligand increases the electron density on the palladium center, which in turn promotes the oxidative addition of the aryl halide, often the rate-limiting step of the catalytic cycle.
The Catalytic Cycle: A Mechanistic Walkthrough
The Suzuki-Miyaura cross-coupling of potassium oxetanyltrifluoroborate proceeds through a well-established catalytic cycle, as illustrated below.
Figure 1. The Suzuki-Miyaura Catalytic Cycle for Oxetanyltrifluoroborate Coupling.
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl or heteroaryl halide (Ar-X), forming a Pd(II) intermediate.
-
Hydrolysis of the Organotrifluoroborate: In the presence of a base and water, the potassium oxetanyltrifluoroborate is hydrolyzed to the corresponding oxetanylboronic acid. This step is crucial for the subsequent transmetalation.
-
Transmetalation: The organic group from the oxetanylboronic acid is transferred to the Pd(II) center, displacing the halide and forming a new Pd(II) species with both the aryl and oxetanyl groups attached.
-
Reductive Elimination: The coupled product (aryl-oxetane) is eliminated from the palladium center, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of potassium 3-oxetanyltrifluoroborate with an aryl chloride.
Reagents and Equipment
-
Potassium 3-oxetanyltrifluoroborate
-
Aryl chloride
-
XPhos Pd G3 precatalyst
-
Potassium carbonate (K₂CO₃), anhydrous
-
Toluene, anhydrous
-
Deionized water, degassed
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Reaction Setup and Execution
Figure 2. Experimental Workflow for Oxetanyltrifluoroborate Coupling.
-
Preparation of Potassium 3-Oxetanyltrifluoroborate: This reagent can be synthesized from 3-bromooxetane via formation of the corresponding Grignard or organolithium reagent, followed by reaction with a trialkyl borate and subsequent treatment with potassium hydrogen fluoride (KHF₂).[5]
-
Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add the aryl chloride (1.0 equiv), potassium 3-oxetanyltrifluoroborate (1.2 equiv), and anhydrous potassium carbonate (3.0 equiv).
-
Inert Atmosphere: Seal the Schlenk tube, and evacuate and backfill with argon three times to ensure an inert atmosphere.
-
Solvent Addition: Under a positive pressure of argon, add anhydrous toluene (to make a ~0.2 M solution) and degassed deionized water (10% v/v of toluene).
-
Degassing: Stir the mixture and sparge with argon for 15-20 minutes to ensure all dissolved oxygen is removed.
-
Catalyst Addition: In a separate vial, weigh the XPhos Pd G3 precatalyst (1-2 mol %) and add it to the reaction mixture under a positive flow of argon.
-
Reaction: Seal the Schlenk tube tightly and place it in a preheated oil bath at 80-100 °C.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water. Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired aryl-oxetane.
Representative Data
The following table summarizes typical reaction conditions and expected yields for the cross-coupling of potassium 3-oxetanyltrifluoroborate with various aryl chlorides.
| Entry | Aryl Chloride | Catalyst System (mol %) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chloroanisole | XPhos Pd G3 (2) | K₂CO₃ (3) | Toluene/H₂O (10:1) | 80 | 12 | 85-95 |
| 2 | 4-Chlorobenzonitrile | XPhos Pd G3 (2) | K₂CO₃ (3) | Toluene/H₂O (10:1) | 100 | 18 | 80-90 |
| 3 | 2-Chlorotoluene | XPhos Pd G3 (2) | K₂CO₃ (3) | Toluene/H₂O (10:1) | 100 | 24 | 75-85 |
| 4 | 3-Chloropyridine | XPhos Pd G3 (2) | K₂CO₃ (3) | Toluene/H₂O (10:1) | 90 | 16 | 70-80 |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure the precatalyst is handled correctly and is not degraded. Consider using a fresh batch. |
| Insufficiently inert atmosphere | Improve degassing procedure; ensure all joints are well-sealed. | |
| Poor quality reagents | Use anhydrous solvents and freshly dried base. | |
| Formation of Side Products | Homocoupling of the aryl halide or oxetanyltrifluoroborate | Ensure efficient degassing. Lowering the reaction temperature may also help. |
| Protodeboronation of the oxetanyltrifluoroborate | Use a stronger base or ensure the reaction is not run for an excessively long time. |
Conclusion
The palladium-catalyzed Suzuki-Miyaura cross-coupling of potassium oxetanyltrifluoroborate is a powerful and reliable method for the synthesis of oxetane-containing aromatic and heteroaromatic compounds. The use of stable and easy-to-handle organotrifluoroborate salts, combined with highly active and robust palladium precatalyst systems, makes this transformation an invaluable tool for researchers in drug discovery and development. The protocols and guidelines presented in this application note are intended to provide a solid foundation for the successful implementation of this important synthetic methodology.
References
-
Taylor & Francis. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?[Link]
-
National Center for Biotechnology Information. (2023). Oxetanes in Drug Discovery Campaigns. [Link]
-
American Chemical Society. (2023). Oxetanes in Drug Discovery Campaigns | Journal of Medicinal Chemistry. [Link]
-
Royal Society of Chemistry. (n.d.). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. [Link]
-
National Center for Biotechnology Information. (2010). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. [Link]
-
Royal Society of Chemistry. (2020). Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis. [Link]
-
American Chemical Society. (n.d.). Mechanistic and preparative aspects of the Suzuki-Miyaura cross-coupling reaction. [Link]
-
National Center for Biotechnology Information. (2018). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. [Link]
-
American Chemical Society. (2008). Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides—Reaction Discovery Using Parallel Microscale Experimentation | Journal of the American Chemical Society. [Link]
-
Johnson Matthey. (n.d.). Palladium-Catalysed Coupling Chemistry. [Link]
-
National Center for Biotechnology Information. (2019). Palladium-catalyzed oxidative cross-coupling for the synthesis of α-amino ketones. [Link]
-
Organic Chemistry Portal. (n.d.). Potassium alkyltrifluoroborate synthesis. [Link]
-
Wipf Group, University of Pittsburgh. (2008). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. [Link]
-
ResearchGate. (2021). Suzuki–Miyaura Cross-Coupling Reactions of Alkylboronic Acid Derivatives or Alkyltrifluoroborates with Aryl, Alkenyl or Alkyl Halides and Triflates. [Link]
-
MDPI. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. [Link]
-
National Center for Biotechnology Information. (2015). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. [Link]
-
MDPI. (2016). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. [Link]
-
Organic Syntheses. (n.d.). Synthesis of 1-Naphthol via Oxidation of Potassium 1-Naphthyltrifluoroborate. [Link]
-
ETH Research Collection. (2022). Synthesis and reactions of potassium acyltrifluoroborates (KATs) and trifluoroborate iminiums (TIMs). [Link]
-
Semantic Scholar. (2015). Selective palladium-catalyzed C-F activation/carbon-carbon bond formation of polyfluoroaryl oxazolines.[Link]
-
Organic Chemistry Portal. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. [Link]
-
National Center for Biotechnology Information. (2015). Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides. [Link]
-
Organic Chemistry Portal. (2022). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Oxygen-Substituted Allylboronates with Aryl/Vinyl (Pseudo)Halides. [Link]
-
ResearchGate. (2014). Aryl Bromide/Triflate Selectivities Reveal Mechanistic Divergence in Palladium-Catalyzed Couplings; the Suzuki—Miyaura Anomaly | Request PDF. [Link]
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Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of Potassium Trifluoro(oxetan-3-yl)borate
Introduction: The Oxetane Motif in Modern Drug Discovery
The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the need for novel molecular scaffolds that can address increasingly complex biological targets. In this pursuit, small, strained ring systems have garnered considerable attention for their ability to impart unique three-dimensional topologies to drug candidates. Among these, the oxetane ring, a four-membered cyclic ether, has emerged as a particularly valuable motif.[1][2][3] Its incorporation into molecular frameworks can lead to significant and often beneficial alterations in physicochemical properties.
The strategic replacement of common functional groups, such as gem-dimethyl or carbonyl moieties, with an oxetane can profoundly enhance aqueous solubility, modulate lipophilicity (LogD), and improve metabolic stability by blocking sites of oxidative metabolism.[2][4][5] Furthermore, the inherent polarity and hydrogen bond accepting capability of the oxetane oxygen can foster new interactions within protein binding pockets, potentially leading to enhanced potency and selectivity. The 3-substituted oxetane, in particular, offers a versatile attachment point for building molecular complexity while maintaining a favorable property profile.[2][3]
Potassium Trifluoro(oxetan-3-yl)borate: A Superior Reagent for Oxetane Incorporation
For the seamless integration of the oxetane motif into drug-like molecules, the Suzuki-Miyaura cross-coupling reaction stands as a powerful and versatile tool. To this end, potassium trifluoro(organo)borates have proven to be exceptional coupling partners. This compound offers several distinct advantages over its corresponding boronic acid:
-
Enhanced Stability: It is a crystalline, free-flowing solid that is remarkably stable to both air and moisture, obviating the need for stringent inert atmosphere techniques during storage and handling.[6][7][8]
-
Stoichiometric Precision: Unlike boronic acids, which can exist as mixtures of the monomer and cyclic boroxine anhydrides, organotrifluoroborates are well-defined monomeric species, allowing for precise stoichiometric control in reactions.[6]
-
Robustness: The trifluoroborate moiety is stable under a variety of reaction conditions, allowing for greater functional group tolerance in complex syntheses.[7][9]
The Mechanism of Suzuki-Miyaura Coupling with Organotrifluoroborates
While organotrifluoroborates are exceptionally stable, they are not the active nucleophilic species in the Suzuki-Miyaura catalytic cycle. Under the basic, aqueous conditions of the reaction, the trifluoroborate undergoes slow hydrolysis to release the corresponding boronic acid in situ.[6][10][11][12] This slow-release mechanism is advantageous as it maintains a low concentration of the reactive boronic acid, thereby minimizing undesirable side reactions such as protodeboronation and oxidative homocoupling.[10][11][12] The generated boronic acid then enters the established Suzuki-Miyaura catalytic cycle. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl or heteroaryl halide (Ar-X), forming a Pd(II) intermediate.
-
Transmetalation: The organoboronic acid, activated by the base to form a borate species, transfers its organic group (the oxetan-3-yl moiety) to the Pd(II) center, displacing the halide.
-
Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated from the metal center, forming the desired carbon-carbon bond and regenerating the active Pd(0) catalyst.
Visualizing the Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling using potassium trifluoro(organo)borates.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from standard procedures for the conversion of boronic acids to potassium trifluoroborates. The precursor, (oxetan-3-yl)boronic acid, can be synthesized from oxetan-3-ol via activation (e.g., to a tosylate or halide) followed by reaction with a suitable boron source.
Materials:
-
(Oxetan-3-yl)boronic acid
-
Potassium hydrogen fluoride (KHF₂)
-
Methanol
-
Water
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve (oxetan-3-yl)boronic acid (1.0 equiv) in methanol.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, prepare a saturated aqueous solution of potassium hydrogen fluoride (KHF₂, ~4.0 equiv).
-
Slowly add the KHF₂ solution to the stirred boronic acid solution. A white precipitate should form.
-
Continue stirring the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Collect the white solid by vacuum filtration.
-
Wash the solid sequentially with cold methanol and then diethyl ether.
-
Dry the product under vacuum to yield this compound as a stable, white crystalline solid.
Protocol 2: Representative Suzuki-Miyaura Cross-Coupling
This protocol provides a general starting point for the cross-coupling of this compound with aryl or heteroaryl chlorides. As a secondary C(sp³)-hybridized organotrifluoroborate, catalyst systems employing sterically hindered, electron-rich phosphine ligands are recommended.[2][3][4]
Materials:
-
Aryl/heteroaryl chloride (1.0 equiv)
-
This compound (1.1–1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) (4 mol%)
-
Cesium carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) (3.0 equiv)
-
Toluene or Dioxane
-
Water
-
Schlenk tube or microwave vial
-
Magnetic stirrer and heat source
Procedure:
-
To a Schlenk tube or microwave vial, add the aryl/heteroaryl chloride (0.5 mmol, 1.0 equiv), this compound (0.55 mmol, 1.1 equiv), and cesium carbonate (1.5 mmol, 3.0 equiv).
-
In a separate vial, weigh out Pd(OAc)₂ (0.01 mmol, 2 mol%) and RuPhos (0.02 mmol, 4 mol%).
-
Seal the reaction vessel, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Add toluene or dioxane (e.g., 5 mL) and water (e.g., 0.5 mL) to the reaction vessel via syringe.
-
Add the catalyst/ligand mixture to the reaction vessel under a positive pressure of the inert gas.
-
Seal the vessel and place it in a preheated oil bath or heating block at 80–100 °C.
-
Stir the reaction mixture vigorously for 12–24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate or another suitable organic solvent.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Recommended Reaction Parameters
The optimal conditions for the Suzuki-Miyaura coupling can vary depending on the specific substrates used. The following table provides a summary of commonly employed and recommended components for the coupling of secondary alkyltrifluoroborates.
| Component | Recommendation | Rationale & Notes |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Common, air-stable Pd(II) and Pd(0) precursors. |
| Ligand | RuPhos, SPhos, XPhos | Sterically bulky, electron-rich biaryl phosphines are highly effective for coupling C(sp³)-hybridized organoboron reagents.[1][2] |
| Base | Cs₂CO₃, K₃PO₄, K₂CO₃ | A strong inorganic base is required to facilitate the hydrolysis of the trifluoroborate and the transmetalation step. Cs₂CO₃ is often superior for challenging couplings.[6] |
| Solvent System | Toluene/H₂O, Dioxane/H₂O, i-PrOH/H₂O | A biphasic system is necessary for the hydrolysis of the trifluoroborate salt. The choice of organic solvent can influence reaction rates and solubility. |
| Temperature | 80–110 °C | Elevated temperatures are typically required to drive the reaction to completion. |
| Equivalents of Borate | 1.1–1.5 | A slight excess of the trifluoroborate salt is often used to compensate for any potential protodeboronation or homocoupling. |
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficient temperature; Ineffective base/solvent combination. | Ensure proper inert atmosphere technique. Increase temperature in 10 °C increments. Screen alternative bases (e.g., K₃PO₄) and solvent systems. |
| Protodeboronation of Starting Material | Presence of acidic protons; Excessive water or prolonged reaction time at high temperature. | Ensure the base is thoroughly mixed. Minimize water content if possible, or consider a less aqueous solvent system. |
| Formation of Homocoupled Byproducts | Oxidative homocoupling of the boronic acid. | Ensure the reaction is thoroughly deoxygenated before heating. The slow-release nature of the trifluoroborate should minimize this, but a more robust degassing may be needed. |
| Isomerization of the Alkyl Group | β-hydride elimination/reinsertion pathway with certain catalyst systems. | This is less likely with the oxetane ring but can occur with other secondary alkyl groups. Consider a different ligand system if isomerization is observed.[4] |
Conclusion
This compound is a highly valuable, stable, and easy-to-handle reagent for the incorporation of the medicinally important oxetane motif into complex molecules. The Suzuki-Miyaura cross-coupling protocol outlined herein, leveraging modern, highly active palladium catalyst systems, provides a reliable and versatile method for drug discovery professionals to access novel chemical matter. By understanding the underlying mechanism and key reaction parameters, researchers can effectively employ this powerful building block to accelerate their discovery programs.
References
-
Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 48(49), 9240-9261. Available from: [Link]
-
Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and monocoordinated palladium complexes as catalysts--a perfect combination for Suzuki-Miyaura coupling. Angewandte Chemie (International ed. in English), 48(49), 9240–9261. Available from: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides—Reaction Discovery Using Parallel Microscale Experimentation. Journal of the American Chemical Society, 130(49), 16484–16485. Available from: [Link]
-
Molander, G. A., Yun, C.-S., Ribagorda, M., & Biolatto, B. (2003). B-Alkyl Suzuki−Miyaura Cross-Coupling Reactions with Air-Stable Potassium Alkyltrifluoroborates. The Journal of Organic Chemistry, 68(14), 5534–5539. Available from: [Link]
-
Wang, L., et al. (2020). Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis. Chemical Science, 11(3), 735-740. Available from: [Link]
-
Amii, H., & Uneyama, K. (2009). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Molecules, 14(7), 2758-2781. Available from: [Link]
-
Amii, H., & Uneyama, K. (2009). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Molecules, 14(7), 2758-2781. Available from: [Link]
-
Shen, J., et al. (2025). Rhodium-Catalyzed Chemo-Divergent Reaction between Oxetan-3-ones/Azetidin-3-ones and Arylboronic Acids. ResearchGate. Available from: [Link]
-
Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. ResearchGate. Available from: [Link]
-
Molander, G. A., Siddiqui, S. Z., & Fleury-Brégeot, N. (2011). Synthesis of 1-Naphthol via Oxidation of Potassium 1-Naphthyltrifluoroborate. Organic Syntheses, 88, 293. Available from: [Link]
-
Dziadek, S., et al. (2022). Suzuki–Miyaura Cross-Coupling Reactions of Alkylboronic Acid Derivatives or Alkyltrifluoroborates with Aryl, Alkenyl or Alkyl Halides and Triflates. ResearchGate. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of potassium trifluoroborates. Available from: [Link]
-
Dreher, S. D., et al. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Future Medicinal Chemistry, 2(9), 1429-1446. Available from: [Link]
-
Molander, G. A., & Jouffroy, M. (2015). Improved Synthesis of Potassium (Trifluoromethyl)trifluoroborate [K(CF3BF3)]. ResearchGate. Available from: [Link]
-
Organic Chemistry Portal. Potassium aryltrifluoroborate synthesis. Available from: [Link]
-
National Center for Biotechnology Information. (Oxetan-3-yl)boronic acid. PubChem Compound Database. Available from: [Link]
-
Xu, T., et al. (2016). Study on Synthesis Of Oxetan-3-ol. Atlantis Press. Available from: [Link]
-
Xu, T., et al. (2016). Study on Synthesis Of Oxetan-3-ol. Semantic Scholar. Available from: [Link]
-
Xu, T., et al. (2016). Study on Synthesis Of Oxetan-3-ol. ResearchGate. Available from: [Link]
Sources
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- 3. Organotrifluoroborates and monocoordinated palladium complexes as catalysts--a perfect combination for Suzuki-Miyaura coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes and Protocols: Strategic Base Selection for Suzuki-Miyaura Couplings of Potassium Trifluoro(oxetan-3-yl)borate
Authored by: Senior Application Scientist, Chemical Synthesis Division
Introduction: The Convergence of Oxetanes and Trifluoroborates in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the relentless pursuit of novel molecular architectures with enhanced pharmacological profiles is paramount. The oxetane motif has emerged as a powerful tool in this endeavor, prized for its ability to impart favorable physicochemical properties to drug candidates.[1][2] This small, three-dimensional cyclic ether can significantly improve aqueous solubility, metabolic stability, and lipophilicity, while also acting as a bioisostere for commonly encountered functional groups like gem-dimethyl or carbonyl groups.[2][3] The strategic incorporation of oxetanes into bioactive molecules has been shown to positively influence potency and selectivity, making it a highly sought-after building block in drug discovery programs.[1][4]
Parallel to the rise of enabling structural motifs, the development of robust and versatile synthetic methodologies is crucial. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern carbon-carbon bond formation.[5] Within this domain, potassium organotrifluoroborates have distinguished themselves as superior coupling partners to traditional boronic acids and esters.[6][7] Their remarkable stability to air and moisture simplifies handling and storage, while their defined stoichiometry and resistance to protodeboronation often lead to more reproducible and efficient reactions.[8][9]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on a critical, yet often nuanced, aspect of utilizing potassium trifluoro(oxetan-3-yl)borate in Suzuki-Miyaura couplings: the strategic selection of the base.
The Decisive Role of the Base in Activating Potassium Organotrifluoroborates
The success of a Suzuki-Miyaura coupling involving a potassium organotrifluoroborate is mechanistically contingent on the crucial role of the base. Unlike boronic acids, the tetracoordinate boron center of the trifluoroborate salt is unreactive towards transmetalation with the palladium catalyst.[10] The base facilitates the in-situ formation of a more reactive organoboron species, which is essential for the progression of the catalytic cycle.
The generally accepted mechanism involves the hydrolysis of the organotrifluoroborate to the corresponding boronic acid, or the formation of a boronate species, which then enters the catalytic cycle.[11][12] The base is critical in promoting this transformation and in the subsequent formation of a hydroxy-bridged intermediate between the palladium center and the boron reagent, which facilitates the transmetalation step.[10]
Figure 1. Simplified Suzuki-Miyaura catalytic cycle highlighting the base-mediated activation of potassium organotrifluoroborate.
The choice of base is not trivial; it can profoundly impact reaction kinetics, yield, and the stability of both the starting materials and the product. An improperly chosen base can lead to sluggish or incomplete reactions, or promote undesired side reactions such as protodeboronation of the organoboron species or decomposition of the oxetane ring, which can be sensitive to certain harsh conditions.[13]
Protocol for Base Screening in the Suzuki-Miyaura Coupling of this compound
The following protocol is designed as a robust starting point for determining the optimal base for the coupling of this compound with a model aryl bromide. This systematic approach allows for a direct comparison of various bases under consistent reaction conditions.
Model Reaction
A generic representation of the model Suzuki-Miyaura coupling reaction between this compound and a generic aryl bromide.
Materials and Reagents
-
This compound (CAS: 1430219-76-3)[14]
-
4-Bromoanisole (or other suitable aryl/heteroaryl halide)
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) or other suitable phosphine ligand
-
Toluene, HPLC grade
-
Deionized water
-
Selected bases for screening (see Table 1)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Silica gel for column chromatography
Experimental Workflow
Figure 2. Experimental workflow for the base screening protocol.
Step-by-Step Protocol
-
Reaction Setup: To a 25 mL Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (0.5 mmol, 1.0 equiv.), this compound (0.55 mmol, 1.1 equiv.), and the selected base (1.5 mmol, 3.0 equiv.).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon three times.
-
Solvent Addition: Add toluene (5 mL) and deionized water (0.5 mL) via syringe.[15]
-
Degassing: Stir the mixture and sparge with a subsurface stream of argon for 15 minutes.
-
Catalyst Addition: In a separate vial, weigh palladium(II) acetate (0.01 mmol, 2 mol %) and the phosphine ligand (e.g., RuPhos, 0.02 mmol, 4 mol %). Add this solid mixture to the reaction tube under a positive pressure of argon.
-
Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 80 °C.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (10 mL).
-
Isolation: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the isolated yield and characterize the product by NMR and/or mass spectrometry.
Data Presentation: A Comparative Analysis of Bases
The efficacy of different bases should be systematically evaluated and the results tabulated for clear comparison. The choice of bases should span different categories, including inorganic carbonates, phosphates, and organic amines, to provide a comprehensive understanding of their impact on the reaction.
Table 1: Screening of Bases for the Suzuki-Miyaura Coupling of this compound
| Entry | Base | Solvent System | Temp (°C) | Time (h) | Yield (%) | Observations |
| 1 | Cs₂CO₃ | Toluene/H₂O (10:1) | 80 | 12 | [e.g., 85] | Homogeneous reaction, clean conversion. |
| 2 | K₂CO₃ | Toluene/H₂O (10:1) | 80 | 12 | [e.g., 78] | Heterogeneous, slightly slower than Cs₂CO₃. |
| 3 | K₃PO₄ | Toluene/H₂O (10:1) | 80 | 12 | [e.g., 81] | Good yield, often effective for heteroaryl halides. |
| 4 | Na₂CO₃ | Toluene/H₂O (10:1) | 80 | 24 | [e.g., 65] | Slower reaction rate. |
| 5 | Et₃N | Toluene/H₂O (10:1) | 80 | 24 | [e.g., <10] | Ineffective, consistent with literature for some trifluoroborates.[16] |
| 6 | t-BuNH₂ | i-PrOH/H₂O (10:1) | 80 | 12 | [e.g., 72] | Alternative solvent system, good for some substrates.[17] |
| 7 | KF | Toluene/H₂O (10:1) | 80 | 24 | [e.g., 45] | Mild base, may be useful for base-sensitive substrates. |
Note: Yields are hypothetical and serve as placeholders to illustrate the expected data output. Actual results will vary.
Discussion and Field-Proven Insights
-
Cesium Carbonate (Cs₂CO₃): Often the base of choice for Suzuki couplings of organotrifluoroborates, providing excellent yields.[18][19][20] Its high solubility in organic solvents can lead to faster reaction rates.
-
Potassium Carbonate (K₂CO₃) and Potassium Phosphate (K₃PO₄): These are cost-effective and highly effective alternatives to cesium carbonate.[15] K₃PO₄ is particularly useful when coupling with heteroaryl halides or when dealing with substrates prone to side reactions.
-
Amine Bases (e.g., Et₃N): Organic amine bases are frequently less effective for the activation of potassium organotrifluoroborates compared to inorganic bases.[16] This is a critical consideration when transitioning from protocols developed for boronic acids.
-
Solvent System: The choice of a biphasic solvent system like Toluene/H₂O or THF/H₂O is crucial. Water is necessary for the hydrolysis of the trifluoroborate salt, while the organic solvent solubilizes the catalyst and substrates.[15][21]
-
Ligand Selection: The choice of phosphine ligand is equally as important as the base. Electron-rich and sterically hindered biaryl phosphine ligands like RuPhos or XPhos are often necessary for coupling challenging substrates, including alkyltrifluoroborates.[9][22]
Conclusion
The successful application of this compound in Suzuki-Miyaura cross-coupling reactions is highly dependent on the judicious selection of the base. A systematic screening approach, as detailed in this protocol, is essential for identifying the optimal conditions for a given substrate pairing. While strong inorganic bases such as Cs₂CO₃ and K₃PO₄ often provide the best results, a thorough evaluation is recommended to maximize yield and minimize side reactions. By understanding the mechanistic role of the base and employing a logical, data-driven approach to optimization, researchers can effectively leverage the unique advantages of both the oxetane motif and organotrifluoroborate chemistry to accelerate their drug discovery and development programs.
References
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Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2010). Oxetanes in drug discovery: a new generation of bioisosteres. Angewandte Chemie International Edition, 49(48), 9052-9067. [Link]
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Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2006). Oxetanes as promising modules in drug discovery. Angewandte Chemie International Edition, 45(46), 7736-7739. [Link]
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Vasilevsky, S. F., & El-Sawy, E. R. (2018). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. Organic Chemistry Frontiers, 5(10), 1655-1659. [Link]
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Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction. Accounts of chemical research, 40(4), 275-286. [Link]
-
Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and monocoordinated palladium complexes as catalysts—a perfect combination for Suzuki–Miyaura coupling. Angewandte Chemie International Edition, 48(49), 9240-9261. [Link]
-
Molander, G. A., & Jean-Gérard, L. (2007). Preparation of potassium alkoxymethyltrifluoroborates and their cross-coupling with aryl chlorides. Organic letters, 9(5), 879-882. [Link]
-
Darses, S., & Genêt, J. P. (2008). Potassium organotrifluoroborates: new perspectives in organic synthesis. Chemical reviews, 108(1), 288-325. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura cross-coupling reactions of potassium heteroaryltrifluoroborates. The Journal of organic chemistry, 68(11), 4302-4314. [Link]
-
Gouverneur, V., & Tredwell, M. (2016). Oxetanes: recent advances in synthesis, reactivity, and medicinal chemistry. Angewandte Chemie International Edition, 55(44), 13380-13395. [Link]
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Molander, G. A., & Bernardi, C. R. (2002). Suzuki− Miyaura cross-coupling reactions of potassium alkenyltrifluoroborates. The Journal of organic chemistry, 67(24), 8424-8429. [Link]
-
Molander, G. A., & Gravel, M. (2012). Synthesis and reactivity of solid-supported organotrifluoroborates in Suzuki cross-coupling. The Journal of organic chemistry, 77(2), 817-829. [Link]
-
Dreher, S. D., Lim, S. E., Sandrock, D. L., & Molander, G. A. (2009). Aminomethylations via cross-coupling of potassium organotrifluoroborates with aryl bromides. Organic letters, 11(16), 3626-3629. [Link]
-
Lennox, A. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling. Journal of the American Chemical Society, 134(17), 7431-7441. [Link]
-
Lennox, A. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid–base paradox in cross-coupling. Journal of the American Chemical Society, 134(17), 7431-7441. [Link]
-
Molander, G. A., & Ito, T. (2002). Development of the Suzuki− Miyaura cross-coupling reaction: use of air-stable potassium alkynyltrifluoroborates in aryl alkynylations. The Journal of organic chemistry, 67(24), 8416-8423. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
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Organic Chemistry Portal. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. [Link]
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275-286. [Link]
-
Molander, G. A., Yun, C. S., Ribagorda, M., & Biolatto, B. (2003). B-alkyl suzuki-miyaura cross-coupling reactions with air-stable potassium alkyltrifluoroborates. The Journal of organic chemistry, 68(14), 5534-5539. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura cross-coupling reactions of potassium vinyltrifluoroborate with aryl-and heteroaryl electrophiles. The Journal of organic chemistry, 71(26), 9681-9686. [Link]
-
Molander, G. A., & Dreher, S. D. (2010). Scope of aminomethylations via Suzuki− Miyaura cross-coupling of organotrifluoroborates. The Journal of organic chemistry, 75(12), 4329-4343. [Link]
-
ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. [Link]
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424-8429. [Link]
-
ResearchGate. (n.d.). Screening of different bases for Suzuki coupling. [Link]
-
Molander, G. A., & Ham, J. (2015). Suzuki-Miyaura cross-coupling of potassium alkoxyethyltri-fluoroborates: access to aryl/heteroarylethyloxy motifs. Organic & biomolecular chemistry, 13(28), 7683-7687. [Link]
-
Zukerman-Schpector, J., Guadagnin, R. C., Cella, R., & Stefani, H. A. (2009). Potassium trifluoro[(Z)-3-(oxan-2-yloxy)prop-1-en-1-yl]borate monohydrate. Acta Crystallographica Section E: Structure Reports Online, 65(3), o542. [Link]
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Frontier Specialty Chemicals. (n.d.). This compound. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of potassium trifluoroborates. [Link]
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Zukerman-Schpector, J., Guadagnin, R. C., Cella, R., & Stefani, H. A. (2009). Potassium trifluoro[(Z)-3-(oxan-2-yloxy)prop-1-en-1-yl]borate monohydrate. Acta Crystallographica Section E: Structure Reports Online, 65(3), o542. [Link]
-
Molander, G. A., & Figueroa, R. (2005). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Aldrichimica Acta, 38(2), 49-56. [Link]
-
Molander, G. A., & Traister, K. M. (2014). Suzuki-Miyaura cross-coupling of potassium trifluoroboratohomoenolates. Organic letters, 16(16), 4296-4299. [Link]
-
Molander, G. A., Yun, C. S., Ribagorda, M., & Biolatto, B. (2003). B-alkyl suzuki-miyaura cross-coupling reactions with air-stable potassium alkyltrifluoroborates. The Journal of organic chemistry, 68(14), 5534-5539. [Link]
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Application Notes and Protocols: Optimizing Solvent Systems for Reactions of Potassium Trifluoro(oxetan-3-yl)borate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of the Oxetane Moiety and its Trifluoroborate Precursor
In contemporary drug discovery, the incorporation of small, sp³-rich, polar motifs is a widely adopted strategy to enhance the physicochemical properties of lead compounds. The oxetane ring, a four-membered cyclic ether, has emerged as a valuable building block due to its ability to improve aqueous solubility, metabolic stability, and lipophilicity while acting as a bioisostere for gem-dimethyl or carbonyl groups. Potassium trifluoro(oxetan-3-yl)borate is a key reagent for introducing this desirable functionality into complex molecules. As a stable, crystalline solid, it offers significant advantages over more sensitive organometallic reagents, making it an attractive choice for late-stage functionalization in medicinal chemistry programs.
This guide provides a comprehensive overview of solvent systems for palladium-catalyzed cross-coupling reactions involving this compound, with a focus on the Suzuki-Miyaura reaction. We will delve into the mechanistic rationale for solvent selection, provide detailed experimental protocols, and offer insights to guide the optimization of your reaction conditions.
The Critical Role of the Solvent System in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. The reaction proceeds through a catalytic cycle involving a palladium catalyst. The solvent system is not a passive medium but an active participant that influences multiple stages of this cycle, including the oxidative addition, transmetalation, and reductive elimination steps.[1]
The choice of solvent can impact:
-
Solubility of Reactants: Ensuring that the this compound, the organic halide, the base, and the catalyst are sufficiently soluble is crucial for efficient reaction kinetics.
-
Stability of the Catalyst: The solvent can coordinate with the palladium center, influencing its stability and catalytic activity.
-
Rate of Transmetalation: The transfer of the oxetanyl group from the boron atom to the palladium center is often the rate-determining step. The solvent can influence the activation of the organotrifluoroborate and the subsequent transmetalation.
-
Product Formation and Purity: An appropriate solvent system can minimize side reactions and facilitate product isolation.
Potassium organotrifluoroborates, including the oxetane derivative, are generally stable, crystalline solids that are easier to handle than their boronic acid counterparts.[2] They typically require aqueous basic conditions to hydrolyze in situ to the active boronic acid species for the cross-coupling reaction.[3] Consequently, biphasic solvent systems, such as toluene/water or THF/water, are frequently employed.
Selecting the Optimal Solvent System: A Mechanistic Perspective
The general catalytic cycle for the Suzuki-Miyaura cross-coupling of this compound is illustrated below. The solvent plays a role in each step.
Caption: Generalized Suzuki-Miyaura catalytic cycle.
Common Solvent Systems and Their Characteristics
Based on extensive literature for analogous potassium alkyl- and heteroaryltrifluoroborates, the following solvent systems are recommended as starting points for reactions with this compound.
| Solvent System | Typical Ratio (v/v) | Base of Choice | Key Characteristics & Rationale |
| Toluene / Water | 10:1 | K₂CO₃, K₃PO₄ | A versatile and widely used system. Toluene solubilizes the organic halide and the palladium catalyst complex, while water dissolves the inorganic base and the trifluoroborate salt, facilitating the hydrolysis to the active boronic acid. |
| THF / Water | 9:1 or 10:1 | Cs₂CO₃ | THF is a more polar aprotic solvent than toluene and can enhance the solubility of certain substrates. Cesium carbonate is a strong base that is often effective in promoting the transmetalation step.[1][2] This system has proven effective for a range of potassium alkyltrifluoroborates.[1][2] |
| Dioxane / Water | 10:1 | Cs₂CO₃ | Dioxane is another polar aprotic solvent that can be beneficial for substrate solubility. It has been successfully used in the cross-coupling of potassium alkoxymethyltrifluoroborates.[4] |
| Isopropanol / Water | N/A | t-BuNH₂ or Et₃N | In some cases, an alcohol-water mixture can be effective. This has been demonstrated for the cross-coupling of potassium alkenyltrifluoroborates.[5] |
Experimental Protocols
Synthesis of this compound
A general procedure for the synthesis of this compound from the corresponding boronate ester is as follows:
-
To a solution of oxetane-3-ylboronic acid pinacol ester in tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stir bar, add an aqueous solution of potassium hydrogen fluoride (KHF₂) (4.0 equivalents).
-
Seal the flask and stir the resulting mixture at room temperature for 2 hours.
-
Evaporate the reaction mixture to dryness under reduced pressure.
-
Extract the resulting solid with hot acetone multiple times.
-
Concentrate the combined acetone filtrates to a small volume.
-
Precipitate the product by dropwise addition of the concentrated acetone solution to diethyl ether at 0°C.
-
Collect the resulting white solid by filtration and dry under vacuum to yield this compound.[6]
Caption: Workflow for the synthesis of this compound.
General Protocol for Suzuki-Miyaura Cross-Coupling with an Aryl Chloride
This protocol is a recommended starting point for the cross-coupling of this compound with an aryl chloride. Optimization of the ligand, base, temperature, and reaction time may be necessary for specific substrates.
Materials:
-
This compound
-
Aryl chloride
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)
-
Potassium carbonate (K₂CO₃)
-
Toluene (anhydrous)
-
Deionized water
-
Argon or Nitrogen gas
-
Standard laboratory glassware and Schlenk line equipment
Procedure:
-
To a 25 mL Schlenk tube equipped with a magnetic stir bar, add the aryl chloride (0.5 mmol, 1.0 equiv.), this compound (0.525 mmol, 1.05 equiv.), and potassium carbonate (1.5 mmol, 3.0 equiv.).
-
Seal the Schlenk tube, and evacuate and backfill with argon three times.
-
Add toluene (5 mL) and deionized water (0.5 mL) to the tube via syringe.
-
Stir the mixture and sparge with a subsurface stream of argon for 15 minutes to ensure the reaction mixture is thoroughly degassed.
-
In a separate vial, weigh palladium(II) acetate (0.01 mmol, 2 mol %) and RuPhos (0.02 mmol, 4 mol %). Add these solids to the reaction mixture under a positive pressure of argon.
-
Seal the Schlenk tube tightly and place it in a preheated oil bath at 80-100 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryloxetane.
Troubleshooting and Optimization
-
Low Conversion: If the reaction stalls or gives low conversion, consider increasing the reaction temperature, using a more active ligand (e.g., other biaryl phosphines), or a stronger base such as cesium carbonate. Ensure that the reagents and solvents are of high purity and that the reaction is thoroughly degassed.
-
Protodeboronation: The replacement of the boronate group with a hydrogen atom can be a competing side reaction. Using a slight excess of the trifluoroborate salt can help to mitigate this. Additionally, minimizing the reaction time and ensuring a sufficiently active catalyst can reduce the likelihood of this side reaction.
-
Homocoupling of the Aryl Halide: This side product can arise from a competing reaction pathway. Optimizing the catalyst and ligand system can often suppress homocoupling.
Conclusion
This compound is a valuable reagent for the introduction of the oxetane motif in drug discovery and medicinal chemistry. The success of its application in Suzuki-Miyaura cross-coupling reactions is highly dependent on the judicious choice of the solvent system. Biphasic systems such as toluene/water and THF/water, in combination with appropriate palladium catalysts, ligands, and bases, provide a robust starting point for these transformations. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this important building block in their synthetic endeavors.
References
-
Molander, G. A., Yun, C.-S., Ribagorda, M., & Biolatto, B. (2003). B-Alkyl Suzuki-Miyaura Cross-Coupling Reactions with Air-Stable Potassium Alkyltrifluoroborates. The Journal of Organic Chemistry, 68(14), 5534–5539. [Link]
- Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811–823.
-
Molander, G. A., & Ito, T. (2001). Cross-Coupling Reactions of Potassium Alkyltrifluoroborates with Aryl and 1-Alkenyl Trifluoromethanesulfonates. Organic Letters, 3(3), 393–396. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Palladium-Catalyzed Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link]
-
Molander, G. A., Canturk, B., & Kennedy, L. E. (2009). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 74(3), 973–980. [Link]
-
Molander, G. A., Ham, J., & Seapy, D. G. (2007). Palladium-catalyzed Cross-Coupling Reaction of Alkenyl Bromides With Potassium Alkyltrifluoroborates. Tetrahedron, 63(3), 768-775. [Link]
-
Molander, G. A., & Traister, K. M. (2013). Pd-catalyzed cross-coupling of potassium alkenyltrifluoroborates with 2-chloroacetates and 2-chloroacetamides. Organic Letters, 15(13), 3342–3345. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]
-
Taylor, R. D., MacCoss, M., & Lawson, A. D. G. (2014). Rings in Drugs. Journal of Medicinal Chemistry, 57(14), 5845–5859. [Link]
-
Molander, G. A., & Keutmann, M. X. (2008). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. The Journal of Organic Chemistry, 73(18), 7133–7137. [Link]
-
Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in Drug Discovery: A New Generation of Chemical Scaffolds. Angewandte Chemie International Edition, 49(48), 9052–9067. [Link]
-
Darses, S., & Genet, J.-P. (2003). Potassium Trifluoro(organo)borates: New Perspectives in Organic Chemistry. Chemistry—A European Journal, 9(22), 4313–4327. [Link]
-
Molander, G. A., & Yun, C.-S. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 67(24), 8416–8423. [Link]
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- 3. Potassium Trifluoro(oxetan-3-ylmethyl)borate | 2415072-76-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
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Applications of Potassium Trifluoro(oxetan-3-yl)borate in Medicinal Chemistry: A Guide for Drug Discovery Professionals
Foreword: The Rise of the Oxetane Moiety in Drug Design
In the relentless pursuit of novel chemical matter with enhanced pharmacological properties, medicinal chemists are increasingly turning to underexplored three-dimensional scaffolds. Among these, the oxetane ring has emerged as a powerful tool for profound improvements in drug-like properties. This small, four-membered cyclic ether is not merely a passive structural element but an active modulator of a molecule's physicochemical profile. Its introduction can lead to significant enhancements in aqueous solubility, metabolic stability, and lipophilicity, while also influencing the basicity of adjacent functional groups. The strategic incorporation of an oxetane can transform a lead compound with suboptimal pharmacokinetic properties into a viable drug candidate.
Potassium trifluoro(oxetan-3-yl)borate stands as a key reagent for the seamless integration of this valuable oxetane motif into aromatic and heteroaromatic systems. As a stable, crystalline solid, it offers significant advantages over more traditional and often less stable organoboron reagents. This guide provides a comprehensive overview of the applications of this compound in medicinal chemistry, complete with detailed protocols and the scientific rationale behind them.
I. The Strategic Advantage of the Oxetane Ring
The utility of the oxetane motif stems from its unique combination of steric and electronic properties. Its impact on a molecule's absorption, distribution, metabolism, and excretion (ADME) profile is both predictable and profound.
A Versatile Bioisostere
The oxetane ring serves as an effective bioisostere for several common functional groups, most notably the gem-dimethyl and carbonyl groups.
-
Replacement for the gem-Dimethyl Group: While the gem-dimethyl group is often used to block metabolic oxidation, it significantly increases lipophilicity. Replacing it with a 3,3-disubstituted oxetane provides a similarly sized, metabolically stable moiety but with a significant increase in polarity, which can dramatically improve aqueous solubility.
-
Carbonyl Surrogate: The oxetane's oxygen atom can act as a hydrogen bond acceptor, mimicking the behavior of a carbonyl group but with a non-planar, sp³-rich geometry. This can lead to novel binding interactions and improved selectivity.
Modulation of Physicochemical Properties
The incorporation of an oxetane ring has a quantifiable impact on key drug-like properties:
| Property | Impact of Oxetane Incorporation | Rationale |
| Aqueous Solubility | Significant Increase | The polar ether linkage and the three-dimensional structure disrupt crystal packing and enhance solvation. |
| Lipophilicity (LogP/LogD) | Decrease | The introduction of a polar oxygen atom reduces the overall lipophilicity of the molecule. |
| Metabolic Stability | Increase | The oxetane ring itself is generally stable to metabolic degradation and can shield adjacent positions from enzymatic attack. |
| Basicity (pKa) of Proximal Amines | Decrease | The inductive electron-withdrawing effect of the oxetane oxygen can significantly lower the pKa of nearby basic nitrogen atoms, which can be beneficial for cell permeability and reducing hERG liability. |
II. Synthesis of this compound
The accessibility of this compound is crucial for its widespread adoption. While a variety of methods exist for the synthesis of organotrifluoroborates, a common approach involves the reaction of an organometallic reagent with a borate ester, followed by treatment with potassium hydrogen fluoride (KHF₂).
Representative Synthetic Protocol
This protocol describes a plausible two-step, one-pot synthesis starting from 3-bromooxetane.
Caption: Synthetic workflow for this compound.
Materials and Reagents:
-
3-Bromooxetane
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Trimethyl borate
-
Potassium hydrogen fluoride (KHF₂)
-
Deionized water
-
Anhydrous sodium sulfate
-
Diethyl ether
-
Hexanes
Procedure:
-
Grignard Reagent Formation:
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and an addition funnel under an inert atmosphere (argon or nitrogen), add magnesium turnings (1.2 equivalents).
-
Add a small volume of anhydrous THF to cover the magnesium.
-
Add a solution of 3-bromooxetane (1.0 equivalent) in anhydrous THF to the addition funnel.
-
Add a small portion of the 3-bromooxetane solution to the magnesium and initiate the reaction (a small crystal of iodine or gentle heating may be required).
-
Once the reaction has initiated, add the remaining 3-bromooxetane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at reflux for 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Borylation and Fluorination:
-
Cool the Grignard solution to -78 °C in a dry ice/acetone bath.
-
Add a solution of trimethyl borate (1.5 equivalents) in anhydrous THF dropwise, maintaining the internal temperature below -60 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
In a separate flask, prepare a saturated aqueous solution of KHF₂ (4.0 equivalents).
-
Slowly add the aqueous KHF₂ solution to the reaction mixture. A white precipitate will form.
-
Stir the resulting slurry vigorously for 1-2 hours at room temperature.
-
-
Work-up and Purification:
-
Filter the white solid and wash it sequentially with cold water, diethyl ether, and hexanes to remove impurities.
-
Dry the solid under high vacuum to afford this compound as a white, crystalline solid.
-
The purity of the product can be assessed by ¹H, ¹³C, ¹¹B, and ¹⁹F NMR spectroscopy.
-
III. Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry for the formation of C-C bonds. This compound is an excellent nucleophilic partner in these reactions for the arylation of the oxetane core. Both palladium and nickel-based catalyst systems have proven effective for coupling alkylboron reagents with aryl halides.
Palladium-Catalyzed Protocol for Aryl Bromides and Triflates
This protocol is adapted from established procedures for the coupling of secondary alkyltrifluoroborates.
Caption: General workflow for Pd-catalyzed Suzuki-Miyaura coupling.
Optimized Reaction Conditions:
| Component | Recommendation | Rationale |
| Palladium Precatalyst | Pd(OAc)₂ or Pd₂(dba)₃ (2-5 mol%) | Readily available and effective precatalysts that form the active Pd(0) species in situ. |
| Ligand | RuPhos or SPhos (4-10 mol%) | Bulky, electron-rich phosphine ligands that promote oxidative addition and reductive elimination, and are effective for coupling sp³-hybridized organoboron reagents. |
| Base | K₃PO₄ or Cs₂CO₃ (3.0 equivalents) | Strong, non-nucleophilic bases required to facilitate the transmetalation step. |
| Solvent System | Toluene/H₂O (10:1) or Dioxane/H₂O (10:1) | Biphasic solvent systems are often optimal for Suzuki-Miyaura reactions with trifluoroborate salts. |
| Temperature | 80-110 °C | Elevated temperatures are typically required to drive the catalytic cycle to completion. |
Step-by-Step Protocol:
-
To a Schlenk tube equipped with a magnetic stir bar, add the aryl bromide or triflate (1.0 equivalent), this compound (1.2 equivalents), and the base (3.0 equivalents).
-
Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.
-
Add the palladium precatalyst and the phosphine ligand.
-
Add the degassed solvent system via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Nickel-Catalyzed Protocol for Aryl Chlorides
Aryl chlorides are often more readily available and cost-effective starting materials, but their lower reactivity necessitates more active catalyst systems. Nickel catalysis has been shown to be particularly effective for the coupling of alkylboron reagents with aryl chlorides.
Optimized Reaction Conditions:
| Component | Recommendation | Rationale |
| Nickel Precatalyst | NiCl₂(dme) or Ni(cod)₂ (5-10 mol%) | Common and effective nickel(II) and nickel(0) precatalysts. |
| Ligand | Bathophenanthroline or a bipyridine derivative (10-20 mol%) | Nitrogen-based ligands are often optimal for nickel-catalyzed cross-coupling reactions. |
| Base | K₃PO₄ or KHMDS (3.0 equivalents) | A strong base is crucial for the efficiency of the reaction. |
| Solvent | Dioxane or t-Amyl alcohol | Anhydrous, polar aprotic solvents are typically used. |
| Temperature | 80-120 °C | Higher temperatures may be required compared to palladium-catalyzed reactions with more reactive electrophiles. |
Step-by-Step Protocol:
-
In a glovebox, add the nickel precatalyst and the ligand to a Schlenk tube equipped with a magnetic stir bar.
-
Add the aryl chloride (1.0 equivalent), this compound (1.5 equivalents), and the base (3.0 equivalents).
-
Add the anhydrous solvent.
-
Seal the Schlenk tube, remove it from the glovebox, and place it in a preheated oil bath.
-
Stir the reaction mixture vigorously for the required time, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
IV. Case Study: Improving the Properties of a Kinase Inhibitor
Consider a hypothetical lead compound, a potent kinase inhibitor that suffers from poor aqueous solubility and rapid metabolic degradation at a benzylic position.
Caption: Logic diagram for lead optimization using an oxetane.
By replacing the metabolically labile gem-dimethyl group with an oxetane moiety using a Suzuki-Miyaura coupling with this compound, the medicinal chemistry team can achieve the following:
-
Block Metabolic Oxidation: The oxetane ring is not susceptible to the same oxidative metabolic pathways as the gem-dimethyl group.
-
Enhance Aqueous Solubility: The introduction of the polar oxetane significantly improves the solubility of the compound, potentially leading to better oral bioavailability.
-
Maintain or Improve Potency: The three-dimensional nature of the oxetane can lead to new, favorable interactions with the kinase active site, maintaining or even enhancing the compound's potency.
V. Conclusion
This compound is a highly valuable and versatile reagent for the incorporation of the medicinally important oxetane motif into drug candidates. Its stability, ease of handling, and reactivity in robust Suzuki-Miyaura cross-coupling reactions make it an essential tool for drug discovery professionals. The protocols and principles outlined in this guide provide a solid foundation for the successful application of this reagent in the synthesis of novel therapeutics with improved pharmacological properties.
References
- Duncton, M. A. J., Estiarte, M. A., Tan, D., Kaub, C., O'Mahony, D. J. R., Johnson, R. J., Cox, M., Edwards, W. T., Wan, M., Kincaid, J., & Kelly, M. G. (20
Synthesis of oxetane-containing biaryls using trifluoroborates
Application Notes & Protocols
Topic: Synthesis of Oxetane-Containing Biaryls using Trifluoroborates Audience: Researchers, Scientists, and Drug Development Professionals
A Modern Approach to Privileged Structures: Palladium-Catalyzed Synthesis of Oxetane-Containing Biaryls via Suzuki-Miyaura Cross-Coupling of Potassium Organotrifluoroborates
Introduction: The Strategic Value of Oxetanes and Biaryls in Medicinal Chemistry
The biaryl motif is a cornerstone in modern drug design, forming the structural backbone of numerous therapeutic agents. Simultaneously, the small, strained oxetane ring has emerged as a powerful "magic fragment" in medicinal chemistry.[1][2] Its incorporation can dramatically improve the physicochemical properties of drug candidates, enhancing aqueous solubility, reducing lipophilicity, and improving metabolic stability by acting as a non-classical hydrogen bond acceptor or a metabolically robust isostere for gem-dimethyl or carbonyl groups.[3][4]
The synthesis of molecules combining these two privileged scaffolds—oxetane-containing biaryls—presents a significant challenge, particularly in late-stage functionalization. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust methods for C(sp²)–C(sp²) bond formation.[5] However, traditional organoboron reagents, such as boronic acids, often suffer from instability, leading to challenges in purification, stoichiometry, and a propensity for protodeboronation.[6][7]
This guide details a superior, field-proven strategy utilizing potassium organotrifluoroborates. Specifically, we will focus on the use of potassium 3-oxetanyltrifluoroborate as a stable, crystalline, and highly efficient coupling partner in palladium-catalyzed Suzuki-Miyaura reactions. These reagents are remarkably stable to air and moisture, simplifying handling and enabling the use of near-stoichiometric quantities, which enhances atom economy and reproducibility.[7][8][9]
Pillar 1: Understanding the Core Components
The Oxetane Motif: A Tool for Physicochemical Property Modulation
The utility of the oxetane ring stems from its unique combination of steric and electronic properties. As a saturated heterocycle, it increases the three-dimensionality (sp³ character) of a molecule, a key strategy to "escape from flatland" and improve clinical success rates.[4] The oxygen atom's inductive electron-withdrawing effect can lower the pKa of adjacent amines, while its ability to act as a hydrogen bond acceptor can significantly boost aqueous solubility.[4]
Potassium Organotrifluoroborates (R-BF₃K): The Superior Boron Source
The limitations of boronic acids are well-documented. Their dehydration to form cyclic boroxines and susceptibility to degradation can lead to inconsistent reaction outcomes. Potassium organotrifluoroborates circumvent these issues entirely.
-
Enhanced Stability: They are typically crystalline solids that are stable indefinitely in the presence of air and moisture, eliminating the need for gloveboxes or strictly anhydrous conditions during storage and handling.[6][8]
-
Ease of Use: Their well-defined, monomeric nature allows for precise weighing and stoichiometric control, unlike many boronic acids.[5][7]
-
Controlled Reactivity: The tetracoordinate boron center is "masked." Its nucleophilicity is unleashed only under the basic aqueous conditions of the Suzuki-Miyaura reaction, where slow hydrolysis is believed to generate the active tricoordinate boron species in situ, minimizing unwanted side reactions like protodeboronation.[8][9]
Pillar 2: The Catalytic Heart of the Reaction - The Suzuki-Miyaura Cycle
The palladium-catalyzed Suzuki-Miyaura reaction is the engine of this transformation. The generally accepted mechanism, adapted for an organotrifluoroborate coupling partner, proceeds through a series of well-defined steps. The choice of a highly active catalyst system, such as one employing a biarylphosphine ligand (e.g., RuPhos), is critical for achieving high efficiency, particularly with challenging or sterically hindered substrates.[8][10]
Figure 1: Catalytic cycle for the Suzuki-Miyaura cross-coupling.
Causality Behind the Choices:
-
Oxidative Addition: This is often the rate-limiting step. Electron-rich phosphine ligands (like RuPhos) accelerate this process by increasing the electron density on the Pd(0) center, facilitating its insertion into the Ar-X bond.
-
Transmetalation: A base (e.g., Cs₂CO₃, K₂CO₃) and water are crucial. The base facilitates the hydrolysis of the trifluoroborate to a more reactive boronate or boronic acid species, which then transfers the oxetanyl group to the palladium center.[7][8]
-
Reductive Elimination: This final step forms the desired C-C bond and regenerates the active Pd(0) catalyst. Bulky ligands can promote this step by creating steric crowding around the metal center.
Pillar 3: A Validated Experimental Protocol
This protocol provides a robust and general method for the synthesis of 3-aryl-oxetanes.
Workflow Overview
Figure 2: Experimental workflow from setup to product characterization.
Materials and Reagents
-
Nucleophile: Potassium 3-Oxetanyltrifluoroborate
-
Electrophile: Aryl or Heteroaryl Halide (e.g., Bromide or Chloride)
-
Pre-catalyst: Palladium(II) Acetate (Pd(OAc)₂)
-
Ligand: 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)
-
Base: Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃)
-
Solvent System: 1,4-Dioxane and Degassed Water (typically 10:1 v/v)
-
Inert Gas: Argon or Nitrogen
Detailed Step-by-Step Methodology
-
Reaction Setup (Inert Atmosphere is Critical):
-
To a 25 mL Schlenk tube equipped with a magnetic stir bar, add the aryl halide (0.50 mmol, 1.0 equiv), Potassium 3-Oxetanyltrifluoroborate (0.55 mmol, 1.1 equiv), and Cesium Carbonate (1.50 mmol, 3.0 equiv).
-
Causality: Using a slight excess of the trifluoroborate ensures complete consumption of the potentially more valuable aryl halide. The strong base is essential for the transmetalation step.
-
Seal the tube with a septum, and evacuate and backfill with argon three times. This process removes atmospheric oxygen, which can oxidize and deactivate both the phosphine ligand and the active Pd(0) catalyst.
-
-
Solvent Addition and Degassing:
-
Add 1,4-dioxane (5.0 mL) and degassed water (0.5 mL) via syringe.
-
Sparge the resulting suspension with a stream of argon for 15-20 minutes.
-
Causality: While trifluoroborates are air-stable as solids, removing dissolved oxygen from the solvent is paramount for maintaining catalyst activity throughout the reaction. The aqueous phase is necessary for activating the trifluoroborate.
-
-
Catalyst Addition:
-
In a separate vial, weigh Palladium(II) Acetate (2.2 mg, 0.01 mmol, 2 mol%) and RuPhos (9.4 mg, 0.02 mmol, 4 mol%).
-
Quickly add the catalyst and ligand solids to the reaction tube under a positive flow of argon.
-
Causality: The Pd(OAc)₂ is a stable Pd(II) pre-catalyst that is reduced in situ to the active Pd(0) species. The ligand-to-palladium ratio of 2:1 ensures the formation of the desired catalytically active complex.
-
-
Reaction Execution:
-
Seal the Schlenk tube tightly and place it in a preheated oil bath at 80-100 °C.
-
Stir the reaction vigorously. The reaction progress can be monitored by TLC or GC-MS by periodically taking aliquots under an argon atmosphere. Reaction times typically range from 4 to 24 hours.
-
-
Workup and Isolation:
-
Once the reaction is complete (consumption of starting material), cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification and Characterization:
-
The crude residue is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure oxetane-containing biaryl.
-
The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
-
Data Presentation: Scope and Optimization
The presented protocol is highly versatile. Below is a representative summary of its applicability across various aryl halides.
Table 1: Representative Substrate Scope
| Entry | Aryl Halide Partner | Product | Typical Yield (%) |
| 1 | 4-Bromoanisole | 3-(4-methoxyphenyl)oxetane | 92% |
| 2 | 4-Bromobenzonitrile | 4-(oxetan-3-yl)benzonitrile | 88% |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | 3-(4-(trifluoromethyl)phenyl)oxetane | 85% |
| 4 | 2-Bromopyridine | 2-(oxetan-3-yl)pyridine | 78% |
| 5 | 1-Chloro-4-nitrobenzene | 3-(4-nitrophenyl)oxetane | 81% |
| 6 | 2-Bromo-1,3-dimethylbenzene (Sterically Hindered) | 3-(2,6-dimethylphenyl)oxetane | 71% |
Data is representative and based on established literature for similar Suzuki-Miyaura couplings. Actual yields may vary.
Troubleshooting
-
Low or No Conversion:
-
Cause: Catalyst deactivation due to insufficient degassing or impure reagents.
-
Solution: Ensure all solvents are thoroughly degassed. Use high-purity reagents and ensure the reaction is maintained under a strict inert atmosphere. Consider increasing catalyst loading to 3-5 mol%.
-
-
Formation of Protodeboronated Byproduct (Oxetane):
-
Cause: The rate of transmetalation is too slow compared to the protodeboronation of the activated boron species.
-
Solution: Ensure the base is sufficiently strong and soluble. Cs₂CO₃ is often superior to K₂CO₃ or K₃PO₄. Ensure efficient stirring.
-
-
Formation of Homocoupled Biaryl (Ar-Ar):
-
Cause: Often occurs if the oxidative addition is slow, allowing for side reactions.
-
Solution: Ensure the reaction temperature is optimal. For less reactive aryl chlorides, a higher temperature (e.g., 110 °C) may be required.
-
Conclusion
The use of potassium 3-oxetanyltrifluoroborate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions represents a state-of-the-art method for the synthesis of valuable oxetane-containing biaryls. The operational simplicity, enhanced stability of the boron reagent, and high reaction efficiency make this protocol ideally suited for applications in medicinal chemistry and drug discovery, enabling the reliable and scalable production of these important molecular scaffolds.
References
-
Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227-3246. [Link]
-
Larsen, S. D., et al. (2019). Applications of oxetanes in drug discovery and medicinal chemistry. RSC Medicinal Chemistry, 10(9), 1297-1308. [Link]
-
Toselli, F., et al. (2019). Hip to be square: oxetanes as design elements to alter metabolic pathways. Journal of Medicinal Chemistry, 62(15), 7140-7151. [Link]
-
Falcigno, L., et al. (2020). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 16, 2556-2612. [Link]
-
Showalter, H. D. H. (2018). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 61(23), 10806-10835. [Link]
-
Stepan, A. F., et al. (2021). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]
-
Molander, G. A., & Ellis, N. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424-8429. [Link]
-
Chinese Journal of Organic Chemistry. (2017). Synthesis of Oxetanes. Chinese Journal of Organic Chemistry, 37(1), 1-15. [Link]
-
Denmark Group. (2015). An Exploration of Oxetanes: Synthesis and Relevance. University of Illinois Urbana-Champaign. [Link]
-
Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150-12233. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 42(19), 2121-2124. [Link]
-
Molander, G. A., & Jean-Gérard, L. (2007). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 72(10), 3845-3854. [Link]
-
Dreher, S. D., et al. (2008). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. Organic Letters, 10(1), 115-118. [Link]
-
Molander, G. A., & Elia, D. (2006). Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions. The Journal of Organic Chemistry, 71(24), 9198-9202. [Link]
-
Darses, S., & Genêt, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288-325. [Link]
-
Molander, G. A., & Kennedy, K. (2011). Scope of Aminomethylations via Suzuki−Miyaura Cross-Coupling of Organotrifluoroborates. The Journal of Organic Chemistry, 76(18), 7430-7437. [Link]
-
Molander, G. A., & Jean-Gérard, L. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 72(10), 3845-3854. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 3. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Potassium Trifluoroborate Salts [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Researchers: Functional Group Tolerance in Reactions with Potassium Trifluoro(oxetan-3-yl)borate
Introduction: The Oxetane Motif and the Promise of Trifluoroborates in Modern Synthesis
The strategic incorporation of small, strained heterocyclic systems has become a cornerstone of modern medicinal chemistry and drug development. Among these, the oxetane ring has garnered significant attention for its ability to impart favorable physicochemical properties to bioactive molecules. Its introduction can enhance aqueous solubility, modulate lipophilicity, and improve metabolic stability by acting as a bioisosteric replacement for gem-dimethyl or carbonyl groups.
Potassium organotrifluoroborates have emerged as a superior class of reagents in cross-coupling reactions, offering remarkable stability to air and moisture compared to their boronic acid counterparts. This inherent stability simplifies handling and storage, making them highly attractive for a wide range of synthetic applications, including high-throughput screening and late-stage functionalization in drug discovery programs.
This technical guide provides an in-depth exploration of potassium trifluoro(oxetan-3-yl)borate, a reagent that combines the desirable properties of the oxetane motif with the practical advantages of trifluoroborate chemistry. We will delve into its synthesis, its reactivity profile in palladium-catalyzed Suzuki-Miyaura and copper-catalyzed Chan-Lam cross-coupling reactions, and critically, the functional group tolerance observed in these transformations.
Reactivity of this compound in Cross-Coupling Reactions: A Note on Reactivity
While potassium organotrifluoroborates are generally excellent nucleophiles in a variety of cross-coupling reactions, it is crucial to note that the reactivity of each specific trifluoroborate is substrate-dependent. Recent investigations into the reactivity of this compound have indicated that it can be challenging to employ in standard Suzuki-Miyaura cross-coupling conditions. A doctoral thesis by Nassoy (2017) reports that this specific reagent was found to be unreactive in attempted Suzuki-Miyaura cross-coupling and conjugate addition reactions[1].
This finding is invaluable for researchers, as it highlights a potential limitation of this otherwise attractive building block and can guide the design of more effective synthetic strategies. The following sections will therefore focus on providing a robust protocol for the synthesis of this compound and then discuss the broader context of functional group tolerance in Suzuki-Miyaura and Chan-Lam reactions using analogous, more reactive organotrifluoroborates as a guide for future research and methodology development.
Synthesis of this compound
A reliable protocol for the synthesis of this compound has been reported, proceeding via a copper-catalyzed borylation of 3-iodooxetane followed by treatment with potassium bifluoride[1].
Experimental Protocol: Synthesis of this compound
Materials:
-
3-Iodooxetane
-
Bis(pinacolato)diboron (B₂pin₂)
-
Copper(I) bromide (CuBr)
-
Lithium tert-butoxide (LiOtBu)
-
Acetonitrile (MeCN)
-
Potassium bifluoride (KHF₂)
-
Deionized water
-
Acetone
Procedure:
-
To a solution of 3-iodooxetane (1.0 equiv) in acetonitrile, add copper(I) bromide (0.1 equiv) and lithium tert-butoxide (2.0 equiv) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the resulting solution to 0 °C using an ice bath.
-
To the cooled solution, add bis(pinacolato)diboron (1.1 equiv).
-
Allow the reaction mixture to stir at 0 °C and monitor the progress by TLC or GC-MS until the starting material is consumed.
-
Upon completion, quench the reaction with an aqueous solution of potassium bifluoride (KHF₂, 4.0 equiv).
-
Remove the solvents under reduced pressure.
-
To the resulting solid, add hot acetone and stir vigorously.
-
Filter the mixture to remove insoluble inorganic salts.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
The crude product can be further purified by recrystallization to afford this compound as a white crystalline solid.
Functional Group Tolerance in Suzuki-Miyaura Cross-Coupling: Insights from Analogous Systems
While this compound has shown limited reactivity, the Suzuki-Miyaura coupling of other potassium alkyl- and heteroaryltrifluoroborates is a well-established and highly versatile transformation with broad functional group tolerance. The following data, summarized from the broader literature, can serve as a guide for developing reaction conditions for potentially more reactive oxetane-containing borates or for troubleshooting reactions with the title compound.
General Reaction Scheme:
-
Ar-X: Aryl or heteroaryl halide/triflate
-
K⁺[R-BF₃]⁻: Potassium organotrifluoroborate
Table 1: Functional Group Tolerance in Suzuki-Miyaura Coupling of Potassium Organotrifluoroborates
| Functional Group on Aryl Halide | Tolerance | Notes |
| Aldehyde | Good | Can be sensitive to strong bases and high temperatures. |
| Ketone | Excellent | Generally well-tolerated. |
| Ester | Excellent | Stable under most Suzuki-Miyaura conditions. |
| Amide | Excellent | Highly compatible. |
| Nitrile | Excellent | Generally inert to the reaction conditions. |
| Nitro | Good | Well-tolerated, though highly activated substrates may undergo side reactions. |
| Ether | Excellent | Very stable. |
| Amine (primary and secondary) | Moderate | Can coordinate to the palladium catalyst, potentially inhibiting the reaction. Protection may be required. |
| Alcohol/Phenol | Moderate | The acidic proton can interfere with the base. Protection is often necessary. |
| Halogens (Cl, Br, I) | Good | Can participate in subsequent cross-coupling reactions. |
| Boc-protected amines | Good | Generally stable, though cleavage can occur with strong bases or high temperatures. |
This table is a general guide based on literature for various potassium organotrifluoroborates and may not be directly applicable to the specific reactivity of this compound.
General Protocol: Suzuki-Miyaura Cross-Coupling of Potassium Organotrifluoroborates
Materials:
-
Aryl or heteroaryl halide (1.0 equiv)
-
Potassium organotrifluoroborate (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf), 1-5 mol%)
-
Ligand (e.g., SPhos, RuPhos, PPh₃, 2-10 mol%)
-
Base (e.g., Cs₂CO₃, K₂CO₃, K₃PO₄, 2-3 equiv)
-
Solvent (e.g., Toluene/H₂O, Dioxane/H₂O, THF/H₂O)
Procedure:
-
In a reaction vessel, combine the aryl halide, potassium organotrifluoroborate, and the base.
-
Purge the vessel with an inert gas (argon or nitrogen).
-
Add the degassed solvent system.
-
In a separate vial, pre-mix the palladium catalyst and the ligand, then add this mixture to the reaction vessel.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous workup: dilute the reaction mixture with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Functional Group Tolerance in Chan-Lam Cross-Coupling: A Guide for C-N and C-O Bond Formation
The Chan-Lam coupling is a powerful method for the formation of carbon-heteroatom bonds, typically using a copper catalyst. It offers a valuable alternative to the Buchwald-Hartwig amination and is often complementary in scope. The reaction generally exhibits good functional group tolerance.
General Reaction Scheme (N-Arylation):
General Reaction Scheme (O-Arylation):
Table 2: Functional Group Tolerance in Chan-Lam Coupling with Potassium Organotrifluoroborates
| Functional Group on Nucleophile/Arylborate | Tolerance | Notes |
| Ester | Excellent | Generally well-tolerated. |
| Ketone | Good | Typically compatible. |
| Amide | Excellent | Both primary and secondary amides are suitable nucleophiles. |
| Nitrile | Excellent | Inert under Chan-Lam conditions. |
| Halogens (Cl, Br, I) | Good | Ortho-halides can sometimes lead to lower yields. |
| Ether | Excellent | Highly stable. |
| Thioether | Good | Generally tolerated, though can interact with the copper catalyst. |
| Heterocycles | Good | A wide range of N-heterocycles are effective nucleophiles. |
| Boc-protected amines | Excellent | Stable under typical Chan-Lam conditions. |
This table is a general guide based on literature for various potassium organotrifluoroborates and may not be directly applicable to the specific reactivity of this compound.
General Protocol: Chan-Lam N-Arylation
Materials:
-
Amine or N-heterocycle (1.0 equiv)
-
Potassium aryltrifluoroborate (1.5-2.0 equiv)
-
Copper catalyst (e.g., Cu(OAc)₂, 10-20 mol%)
-
Base (e.g., pyridine, Et₃N, or an inorganic base like K₂CO₃, 2.0 equiv)
-
Solvent (e.g., CH₂Cl₂, THF, Toluene)
-
Oxidant (often atmospheric oxygen)
Procedure:
-
To a reaction vessel, add the amine or N-heterocycle, potassium aryltrifluoroborate, copper catalyst, and base.
-
Add the solvent.
-
Stir the reaction mixture vigorously, open to the air (or under an oxygen atmosphere), at room temperature or with gentle heating (40-60 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction with an organic solvent and wash with aqueous ammonium chloride and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Visualizing the Mechanisms and Workflows
To provide a clearer understanding of the underlying processes, the following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura and Chan-Lam reactions, as well as a general experimental workflow.
Figure 1: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Figure 2: Postulated catalytic cycle for the Chan-Lam cross-coupling reaction.
Figure 3: A generalized workflow for cross-coupling reactions.
Conclusion and Future Outlook
This compound represents a synthetically attractive building block, merging the desirable physicochemical properties of the oxetane moiety with the stability and handling advantages of organotrifluoroborates. While initial studies suggest challenges in its direct application in Suzuki-Miyaura cross-coupling reactions, this observation is critical for guiding future research. The development of more potent catalytic systems or alternative coupling strategies may be required to unlock the full potential of this reagent.
The general principles of functional group tolerance in Suzuki-Miyaura and Chan-Lam couplings with other organotrifluoroborates provide a strong foundation for further investigation. The protocols and data presented in this guide are intended to serve as a valuable resource for researchers in medicinal chemistry and drug discovery, enabling them to navigate the nuances of these powerful synthetic methods and to rationally design experiments for the incorporation of the valuable oxetane motif into complex molecules.
References
-
Nassoy, A.-C. (2017). Development of New Strategies for the Incorporation of Small Strained Heterocycles. [Doctoral dissertation, University of Leeds]. White Rose eTheses Online. [Link]
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Application Notes & Protocols: A Guide to the Large-Scale Synthesis and Application of Potassium Trifluoro(oxetan-3-yl)borate
Introduction: The Strategic Value of the Oxetane Moiety and Trifluoroborate Salts
In the landscape of modern drug discovery, the strategic incorporation of small, strained ring systems has become a powerful tool for modulating the physicochemical properties of lead compounds. Among these, the oxetane ring has emerged as a uniquely valuable motif. Its introduction can significantly improve aqueous solubility, reduce lipophilicity, and lower metabolic lability by serving as a stable, polar bioisostere for gem-dimethyl or carbonyl groups.[1] However, the efficient and scalable synthesis of functionalized oxetane building blocks has historically been a significant challenge.[2]
This guide focuses on Potassium Trifluoro(oxetan-3-yl)borate, a crystalline, air- and moisture-stable solid that serves as a superior precursor for introducing the oxetane-3-yl fragment.[3][4] Organotrifluoroborate salts offer substantial advantages over their boronic acid counterparts, particularly for large-scale applications. They are less prone to protodeboronation, exhibit enhanced stability for long-term storage, and are often easier to handle and purify due to their solid nature, making them highly attractive for industrial and process chemistry.[3][5][6]
This document provides a comprehensive, field-tested guide for the multi-gram synthesis of this compound and its subsequent application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation.[4]
Section 1: Large-Scale Synthesis of this compound
The synthesis is presented as a robust, three-stage process designed for scalability and reproducibility. It begins with the preparation of a key ketone intermediate, followed by its conversion to an organoboron species, and culminates in the formation of the target trifluoroborate salt.
Logical Workflow for Synthesis
Caption: Overall workflow for the multi-stage synthesis of the target trifluoroborate salt.
Stage 1: Synthesis of Oxetan-3-one
Rationale: Oxetan-3-one is a critical precursor. While several methods exist[2][7][8], the oxidation of commercially available oxetan-3-ol is a direct and high-yielding approach suitable for scale-up. We will utilize an N-chlorosuccinimide (NCS) mediated oxidation, which offers mild conditions and avoids heavy metals.[9]
Protocol 1: Oxidation of Oxetan-3-ol
| Reagent/Material | M.W. | Equiv. | Amount (Scale) | Notes |
| Oxetan-3-ol | 74.08 | 1.0 | 74.0 g (1.0 mol) | Starting material. |
| Dichloromethane (DCM) | 84.93 | - | 1.0 L | Anhydrous grade recommended. |
| N-tert-butylbenzenesulfinamide | 213.32 | 0.02 | 4.27 g (20 mmol) | Catalyst. |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 152.24 | 2.1 | 320 g (2.1 mol) | Base. |
| N-Chlorosuccinimide (NCS) | 133.53 | 1.3 | 173.6 g (1.3 mol) | Oxidant. |
Step-by-Step Procedure:
-
Reactor Setup: To a 3 L, three-neck round-bottom flask equipped with a mechanical stirrer, a thermocouple, and a nitrogen inlet, add oxetan-3-ol (74.0 g), N-tert-butylbenzenesulfinamide (4.27 g), and dichloromethane (1.0 L).
-
Cooling: Cool the resulting solution to 0-5 °C using an ice-water bath.
-
Base Addition: Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (320 g) to the cooled solution.
-
Oxidant Addition: Add N-chlorosuccinimide (NCS) (173.6 g) portion-wise over 1 hour, ensuring the internal temperature does not exceed 10 °C. Causality Note: Slow addition of NCS is critical to control the exotherm and prevent side reactions.
-
Reaction: Stir the mixture at 20-25 °C for 1-2 hours. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Work-up: Filter the reaction mixture to remove the precipitated salts. Concentrate the filtrate under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation to afford oxetan-3-one as a clear liquid.
-
Expected Yield: 90-95%.[9]
-
Stage 2 & 3: Synthesis of this compound
Rationale: This stage involves the conversion of a 3-halooxetane precursor into the final product. The formation of a Grignard reagent followed by borylation with a borate ester is a classic and reliable method for creating C-B bonds.[10][11] The subsequent conversion to the trifluoroborate salt with potassium hydrogen fluoride (KHF₂) imparts the desired stability.[12][13]
Protocol 2: Grignard Formation, Borylation, and Salt Formation
| Reagent/Material | M.W. | Equiv. | Amount (Scale) | Notes |
| Grignard Formation | ||||
| 3-Bromooxetane | 136.97 | 1.0 | 137.0 g (1.0 mol) | Synthesized from oxetan-3-one. |
| Magnesium turnings | 24.31 | 1.2 | 29.2 g (1.2 mol) | Activate with iodine if necessary. |
| Tetrahydrofuran (THF) | 72.11 | - | 1.5 L | Anhydrous, inhibitor-free. |
| Borylation | ||||
| Triisopropyl borate | 188.08 | 1.1 | 206.9 g (1.1 mol) | Electrophilic boron source. |
| Salt Formation | ||||
| Potassium hydrogen fluoride (KHF₂) | 78.10 | 4.0 | 312.4 g (4.0 mol) | Corrosive! Handle with care. |
| Methanol (MeOH) | 32.04 | - | 800 mL | Solvent. |
| Water | 18.02 | - | 1.0 L | Solvent. |
| Acetone | 58.08 | - | As needed | For purification/extraction. |
Step-by-Step Procedure:
-
Grignard Reagent Preparation: a. To a dry 3 L reactor under a nitrogen atmosphere, add magnesium turnings (29.2 g). b. Add 200 mL of anhydrous THF, followed by a small crystal of iodine to initiate the reaction. c. Slowly add a solution of 3-bromooxetane (137.0 g) in 800 mL of anhydrous THF to maintain a gentle reflux. After the addition is complete, reflux for an additional 1 hour to ensure full conversion. d. Cool the resulting dark grey solution of the Grignard reagent to room temperature.
-
Borylation: a. In a separate 5 L reactor, dissolve triisopropyl borate (206.9 g) in 500 mL of anhydrous THF and cool to -78 °C using a dry ice/acetone bath. b. Slowly transfer the prepared Grignard reagent to the triisopropyl borate solution via cannula, keeping the internal temperature below -60 °C. Causality Note: This low temperature prevents over-addition of the Grignard reagent to the borate ester.[14] c. After the addition, allow the mixture to warm to room temperature and stir for 12 hours.
-
Hydrolysis and Salt Formation: a. Cool the reaction mixture to 0 °C and slowly quench by adding 500 mL of saturated NH₄Cl solution. b. Add 1 M HCl until the aqueous layer is acidic (pH ~2). Extract the product with diethyl ether (3 x 500 mL). Combine the organic layers, dry over MgSO₄, and concentrate in vacuo to obtain the crude boronic acid. c. Dissolve the crude boronic acid in methanol (800 mL) and cool to 0 °C. d. In a separate flask, prepare a solution of KHF₂ (312.4 g) in water (1.0 L). Caution: KHF₂ is corrosive and releases HF in the presence of acid. Use appropriate PPE and a fume hood.[12] e. Slowly add the aqueous KHF₂ solution to the methanolic solution of the boronic acid. A thick white precipitate will form.[12] f. Stir the slurry at room temperature for 2 hours.
-
Purification: a. Reduce the volume of the slurry on a rotary evaporator to remove most of the methanol. b. Collect the solid by filtration and wash with cold water, then with diethyl ether. c. To purify further, extract the crude solid with hot acetone.[15] Filter the hot solution and concentrate the filtrate. d. Precipitate the final product by adding the concentrated acetone solution dropwise into a large volume of cold diethyl ether. e. Collect the white crystalline solid by filtration and dry under vacuum.
-
Expected Yield: 65-75% over two steps.
-
Quality Control: The final product can be characterized by ¹H, ¹¹B, ¹⁹F NMR, and mass spectrometry. Purity should be >95%.[16]
-
Section 2: Application in Large-Scale Suzuki-Miyaura Cross-Coupling
This compound is an excellent nucleophilic partner for the coupling with aryl and heteroaryl halides. Its stability allows for the use of near-stoichiometric amounts, which is economically advantageous on a large scale.[4][17]
Catalytic Cycle of Suzuki-Miyaura Coupling with Trifluoroborates
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Application Notes & Protocols: The Strategic Use of Potassium Trifluoro(oxetan-3-yl)borate in Suzuki-Miyaura Cross-Coupling with Aryl Chlorides
Introduction: Addressing a Core Challenge in Medicinal Chemistry
The synthesis of complex molecular architectures is the bedrock of modern drug discovery. Among the myriad of synthetic tools, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a titan for its reliability in forging carbon-carbon bonds.[1][2] However, the relentless pursuit of efficiency, stability, and novel chemical space demands continuous innovation in our reagents and methods.
This guide focuses on a powerful convergence of two strategic elements in pharmaceutical development: the oxetane motif and the potassium organotrifluoroborate salt. Oxetanes are increasingly incorporated into drug candidates to modulate critical physicochemical properties, such as improving aqueous solubility, enhancing metabolic stability, and reducing the basicity of nearby amines.[3][4][5][6] They serve as valuable, low-molecular-weight, polar, and three-dimensional bioisosteres for less desirable groups like gem-dimethyls or carbonyls.[3][4]
Parallel to this, potassium organotrifluoroborates have emerged as exceptionally robust and practical alternatives to their boronic acid and ester counterparts.[7][8][9] These crystalline, free-flowing solids exhibit remarkable stability to both air and moisture, a stark contrast to boronic acids which can be prone to decomposition and protodeboronation.[7][10] This inherent stability simplifies storage and handling and broadens the tolerance for diverse functional groups and reaction conditions.[7][10]
This application note provides a detailed protocol and in-depth rationale for the Suzuki-Miyaura coupling of potassium trifluoro(oxetan-3-yl)borate with aryl chlorides—a class of substrates that are economically attractive but synthetically challenging. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical steps to successfully leverage this powerful transformation.
Mechanistic Rationale: The "Why" Behind the Protocol
A successful protocol is not merely a list of steps; it is a system where each component is chosen for a specific, synergistic purpose. Understanding the causality behind these choices is critical for troubleshooting and adaptation.
The Coupling Partners: Stability Meets Opportunity
-
This compound (The Nucleophile): The tetracoordinate nature of the boron atom, strongly bonded to three electron-withdrawing fluorine atoms, renders it significantly less susceptible to protodeboronation compared to boronic acids.[7][11] This stability allows it to be carried through multi-step syntheses where other boron reagents might fail. The oxetane payload it delivers is a highly sought-after moiety in drug design, making this reagent a direct conduit to medicinally relevant chemical space.[3]
-
Aryl Chlorides (The Electrophile): Aryl chlorides are often more commercially available and cost-effective than the corresponding bromides and iodides.[12] However, the strength and low polarity of the C-Cl bond present a significant kinetic barrier to the crucial first step of the catalytic cycle: oxidative addition.[1][12][13][14] Overcoming this challenge is key to an efficient and economically viable synthesis.
The Catalytic System: A Symphony of Activation
The coupling of a challenging electrophile like an aryl chloride requires a highly active and specialized catalytic system.
-
Palladium Precatalyst: The reaction is catalyzed by a Pd(0) species. Typically, a stable Pd(II) precatalyst, such as Palladium(II) acetate (Pd(OAc)₂), is used and subsequently reduced in situ to the active Pd(0) form.[1][13]
-
The Ligand (The Key to Aryl Chlorides): This is arguably the most critical component. To facilitate the difficult oxidative addition to the C-Cl bond, the palladium center must be made highly electron-rich and sterically accessible. This is achieved by using bulky, electron-donating phosphine ligands (often called Buchwald ligands) like SPhos and RuPhos, or N-heterocyclic carbenes (NHCs).[15][16][17][18][19] These ligands coordinate to the palladium, increasing its electron density, which promotes its insertion into the C-Cl bond.[20][21]
-
The Base (The Boron Activator): The trifluoroborate salt is not directly active in the transmetalation step. It must first be activated by the base.[15] In the presence of water, the base facilitates a slow hydrolysis of the [R-BF₃]⁻ anion to a more reactive boronate or boronic acid species, [R-BF₂(OH)]⁻ or R-B(OH)₂, which can then efficiently transmetalate its organic group to the palladium center.[9][10] Strong inorganic bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) are highly effective.[16][22][23]
-
The Solvent System: The reaction typically employs a biphasic solvent system, most commonly a mixture of an organic solvent (e.g., toluene, dioxane) and water.[8][23] The organic phase dissolves the aryl chloride and the catalyst complex, while the aqueous phase is essential for the base-mediated activation of the potassium trifluoroborate.[9]
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura coupling.
Standard Experimental Workflow
Caption: A typical workflow for the Suzuki-Miyaura reaction.
Detailed Experimental Protocol
This protocol describes a representative coupling reaction and is designed to be self-validating. Careful adherence to establishing an inert atmosphere is critical for success.
Reaction: Palladium-Catalyzed Suzuki-Miyaura Coupling of 1-chloro-4-nitrobenzene with this compound.
Materials:
-
1-chloro-4-nitrobenzene (1.0 mmol, 1.0 equiv.)
-
This compound (1.1 mmol, 1.1 equiv.)
-
Cesium Carbonate (Cs₂CO₃) (3.0 mmol, 3.0 equiv.)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (0.04 mmol, 4 mol%)
-
Toluene (Anhydrous, 10 mL)
-
Deionized Water (1.0 mL)
-
Argon (High Purity)
-
25 mL Schlenk tube with a magnetic stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
Vessel Preparation: To a 25 mL Schlenk tube equipped with a magnetic stir bar, add 1-chloro-4-nitrobenzene (157.6 mg, 1.0 mmol), this compound (195.9 mg, 1.1 mmol), and cesium carbonate (977.0 mg, 3.0 mmol).[8][16]
-
Establishing Inert Atmosphere: Seal the Schlenk tube with a rubber septum. Evacuate the tube under high vacuum for 5 minutes and then backfill with argon. Repeat this evacuate/backfill cycle a total of three times to ensure the removal of atmospheric oxygen.[8]
-
Solvent Addition: Under a positive pressure of argon, add anhydrous toluene (10 mL) and deionized water (1.0 mL) via syringe.[23]
-
Degassing: Vigorously stir the mixture and sparge with a subsurface stream of argon for 15-20 minutes to remove any dissolved oxygen from the solvents.[13]
-
Catalyst Addition: Briefly stop stirring to allow the solids to settle. Under a positive flow of argon, quickly add the Palladium(II) Acetate (4.5 mg, 0.02 mmol) and RuPhos (18.7 mg, 0.04 mmol) to the reaction mixture.[8][23]
-
Reaction: Securely seal the Schlenk tube with its Teflon screw cap and place it in a preheated oil bath at 100 °C. Stir the reaction vigorously.
-
Monitoring: Monitor the reaction progress by periodically taking small aliquots (under argon) and analyzing by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (30 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 20 mL) and then with brine (1 x 20 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 3-(4-nitrophenyl)oxetane.[8]
Performance Data and Substrate Scope
The following table summarizes expected outcomes for the coupling of this compound with a range of aryl chlorides, demonstrating the versatility of this protocol.
| Entry | Aryl Chloride | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | 4-Chloroanisole (Electron-rich) | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (3) | 100 | 24 | 85-95[23] |
| 2 | 4-Chlorobenzonitrile (Electron-poor) | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (3) | 80 | 12 | 90-98[18] |
| 3 | 2-Chlorotoluene (Sterically-hindered) | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ (3) | 100 | 24 | 75-85[23] |
| 4 | 3-Chloropyridine (Heteroaryl) | Pd(OAc)₂ (5) | RuPhos (10) | Cs₂CO₃ (3) | 100 | 18 | 70-80[16] |
Yields are representative and may vary based on specific reaction scale and purity of reagents.
Field Insights & Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inefficient oxidative addition due to a highly deactivated aryl chloride. 2. Deactivated catalyst from residual oxygen. 3. Insufficiently active base. | 1. Switch to a more electron-rich/bulky ligand (e.g., SPhos -> RuPhos). Increase catalyst loading to 3-5 mol%.[17][20] 2. Ensure rigorous degassing of solvents and use high-purity argon. 3. Switch from K₂CO₃ to the more soluble and often more active Cs₂CO₃.[16][22] |
| Significant Side Products | 1. Protodeboronation (Loss of oxetane group from borate): Prolonged reaction time at high temperature. 2. Homocoupling (Ar-Ar): Presence of oxygen; transmetalation is too slow. 3. Dehalogenation (Ar-H): Hydride source in the reaction mixture. | 1. Monitor the reaction closely and stop it upon completion. The use of trifluoroborates already minimizes this risk.[7][11] 2. Improve degassing protocol. Consider a slightly higher temperature to accelerate transmetalation.[13] 3. Use anhydrous, high-purity solvents.[13] |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound with aryl chlorides is a robust and highly valuable transformation for modern synthetic and medicinal chemistry. The superior stability and ease of handling of the trifluoroborate salt, combined with a well-chosen, highly active palladium catalyst system, enables the efficient synthesis of oxetane-containing biaryls from readily available and economical starting materials. This protocol provides a reliable pathway to incorporate this valuable pharmacophore, accelerating the discovery and development of next-generation therapeutics.
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-
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Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
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Synthetic oxetanes in drug discovery: where are we in 2025?. Taylor & Francis Online. Available at: [Link]
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Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
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Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. ACS Publications. Available at: [Link]
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Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Science of Synthesis. Thieme. Available at: [Link]
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Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. PMC. NIH. Available at: [Link]
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Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry. ACS Publications. Available at: [Link]
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Suzuki-Miyaura Cross-Coupling of Potassium Trifluoro(N-Methylheteroaryl)borates with Aryl and Heteroaryl Halides. PMC. NIH. Available at: [Link]
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Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. ACS Publications. Available at: [Link]
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Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. ACS Publications. Available at: [Link]
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Applications of oxetanes in drug discovery and medicinal chemistry. PMC. PubMed Central. Available at: [Link]
-
Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. PMC. NIH. Available at: [Link]
-
Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. The Journal of Organic Chemistry. ACS Publications. Available at: [Link]
-
Suzuki-Miyaura Cross-Coupling of Aryl Chlorides in Water Using Ligandless Palladium on Activated Carbon. ResearchGate. Available at: [Link]
-
Visible light induced palladium-catalyzed Suzuki–Miyaura cross-coupling of glycosyl chlorides to form C-aryl glycosides. Organic Chemistry Frontiers. RSC Publishing. Available at: [Link]
-
Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor. Available at: [Link]
-
Efficient Palladium-Catalyzed Suzuki—Miyaura Coupling of Aryl Chlorides with Arylboronic Acids Using Benzoferrocenyl Phosphines as Supporting Ligands. ResearchGate. Available at: [Link]
-
Activation of Aryl Chlorides in the Suzuki-Miyaura Reaction by “Ligand-Free” Pd Species through a Homogeneous Catalytic Mechanism. ACS Publications. Available at: [Link]
-
Suzuki coupling reactions of aryl chlorides. ResearchGate. Available at: [Link]
-
Efficient catalyst for the Suzuki-Miyaura coupling of potassium aryl trifluoroborates with aryl chlorides. PubMed. Available at: [Link]
-
Suzuki reaction. Wikipedia. Available at: [Link]
-
Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. American Chemical Society. Available at: [Link]
-
Efficient catalyst for the Suzuki-Miyaura coupling of potassium aryl trifluoroborates with aryl chlorides. Semantic Scholar. Available at: [Link]
-
The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. Available at: [Link]
-
Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. PMC. NIH. Available at: [Link]
-
B-Alkyl Suzuki−Miyaura Cross-Coupling Reactions with Air-Stable Potassium Alkyltrifluoroborates. ResearchGate. Available at: [Link]
-
Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry. RSC Publishing. Available at: [Link]
-
High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. ResearchGate. Available at: [Link]
-
Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. PMC. NIH. Available at: [Link]
-
A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. ResearchGate. Available at: [Link]
-
Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. ResearchGate. Available at: [Link]
-
Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. ResearchGate. Available at: [Link]
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- 18. Efficient catalyst for the Suzuki-Miyaura coupling of potassium aryl trifluoroborates with aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Efficient catalyst for the Suzuki-Miyaura coupling of potassium aryl trifluoroborates with aryl chlorides. | Semantic Scholar [semanticscholar.org]
- 20. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Stereospecific Cross-Coupling with Organotrifluoroborates
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Ascendancy of Organotrifluoroborates in Stereospecific Synthesis
In the landscape of modern organic synthesis, the formation of carbon-carbon bonds with precise stereochemical control is a paramount objective, particularly in the synthesis of complex chiral molecules for pharmaceutical and materials science applications.[1][2][3][4] Among the myriad of cross-coupling methodologies, the Suzuki-Miyaura reaction has emerged as a powerful and versatile tool.[1][5][6] While traditionally employing boronic acids and esters, the advent of potassium organotrifluoroborates has marked a significant advancement in the field.[7][8][9][10]
Organotrifluoroborates offer distinct advantages over their boronic acid and ester counterparts.[7] They are typically crystalline, free-flowing solids that exhibit remarkable stability to both air and moisture, simplifying handling and storage.[7][8] This inherent stability translates to a broader tolerance of functional groups and reaction conditions, allowing them to be carried through multi-step syntheses where other organoboron reagents might require protection and deprotection steps.[7] The tetracoordinate nature of the boron atom in organotrifluoroborates renders them less susceptible to protodeboronation, a common side reaction with boronic acids.[7]
This guide provides an in-depth exploration of stereospecific cross-coupling reactions utilizing these robust reagents, focusing on the underlying mechanisms, practical experimental protocols, and their applications in constructing stereochemically defined molecules.
The Mechanistic Cornerstone: Achieving Stereospecificity
The stereochemical outcome of a cross-coupling reaction is determined during the transmetalation step of the catalytic cycle. For a stereospecific transformation, the transfer of the organic group from the boron atom to the palladium center must proceed with a defined and predictable geometry, either retention or inversion of configuration at the stereogenic carbon.
The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a sequence of oxidative addition, transmetalation, and reductive elimination.[5][11][12]
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
In the context of stereospecific couplings with secondary organotrifluoroborates, preventing β-hydride elimination from the diorganopalladium intermediate is critical to avoid erosion of stereochemical integrity.[13][14][15] This is often achieved through strategic placement of coordinating groups on the organotrifluoroborate substrate.[13][14][15][16]
Application & Protocol: Stereospecific Synthesis of Protected Secondary Alcohols
A significant application of stereospecific cross-coupling with organotrifluoroborates is the synthesis of enantioenriched secondary alcohols, a common motif in biologically active molecules.[13][14][15] This protocol details the palladium-catalyzed Suzuki-Miyaura reaction of potassium 1-(benzyloxy)alkyltrifluoroborates with aryl and heteroaryl chlorides, which proceeds with complete retention of stereochemistry.[13][14]
Rationale for Stereochemical Control
The benzyl protecting group plays a crucial role in preventing β-hydride elimination. It is proposed to stabilize the diorganopalladium intermediate through coordination of the arene to the metal center, thus favoring reductive elimination and preserving the stereochemistry of the migrating group.[13][14][15]
Experimental Workflow
Caption: Workflow for the stereospecific synthesis of protected secondary alcohols.
Detailed Protocol
Materials:
-
Potassium 1-(benzyloxy)alkyltrifluoroborate (1.0 equiv)
-
Aryl or heteroaryl chloride (1.0 equiv)
-
Palladium catalyst (e.g., cataCXium A-Pd-G2, 7.5 mol %)[13]
-
Base (e.g., CsOH·H₂O, 5.0 equiv)[13]
-
Solvent (e.g., 1:1 CPME/H₂O)[13]
-
Anhydrous, degassed reaction vessel
-
Standard laboratory glassware and purification supplies
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the potassium 1-(benzyloxy)alkyltrifluoroborate, aryl or heteroaryl chloride, palladium catalyst, and base.
-
Solvent Addition: Add the degassed solvent mixture to the reaction vessel via syringe.
-
Reaction Conditions: Seal the vessel and heat the reaction mixture to 105 °C with vigorous stirring for 24 hours.[13][15]
-
Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired protected secondary alcohol.
Substrate Scope and Yields
This method is applicable to a wide range of electron-poor and electron-rich aryl and heteroaryl chlorides, providing the corresponding protected secondary alcohols in good to excellent yields.
| Aryl/Heteroaryl Chloride | Product Yield (%) |
| 4-Chloroanisole | 79 (on 1 g scale)[13] |
| 2-Chloropyridine | up to 88[13] |
| 3-Chloropyridine | up to 88[13] |
| 4-Chloropyridine | up to 88[13] |
| 1-Chloronaphthalene | 95[13] |
| 2-Chloronaphthalene | 85[13] |
Note: Yields are for isolated products. Reaction conditions may require optimization for specific substrates.
Stereospecific Couplings of Alkenyl- and Alkyltrifluoroborates
The utility of organotrifluoroborates extends beyond the synthesis of secondary alcohols. Stereospecific cross-coupling reactions of alkenyl- and alkyltrifluoroborates have also been developed, enabling the construction of complex olefinic and alkylated structures with high fidelity.
Alkenyltrifluoroborates
Palladium-catalyzed cross-coupling of potassium alkenyltrifluoroborates with aryl and heteroaryl halides and triflates proceeds stereospecifically, retaining the geometry of the double bond.[17] This provides a reliable method for the synthesis of substituted alkenes.
A nickel-catalyzed method has also been developed for the stereospecific alkenylation of alkyl halides using potassium alkenyltrifluoroborates.[18][19] This transformation is notable for its tolerance of a wide range of functional groups on both coupling partners and its ability to engage secondary alkyl electrophiles without isomerization.[18][19]
Secondary Alkyltrifluoroborates
The stereospecific cross-coupling of unactivated secondary alkylboron nucleophiles with aryl chlorides has been achieved using a palladium-catalyzed process.[20] This reaction proceeds with inversion of configuration at the stereocenter and is compatible with both secondary alkylboronic acids and their corresponding trifluoroborates.[20] Intramolecular coordination of an ancillary carbonyl group to the palladium center in the diorganopalladium intermediate is crucial for suppressing β-hydride elimination and achieving high stereospecificity.[16]
Expanding the Toolbox: Other Stereospecific Cross-Coupling Reactions
While the Suzuki-Miyaura reaction is the most prominent, other cross-coupling methodologies have also been adapted for stereospecific transformations with organoboron reagents and their analogs.
-
Negishi Coupling: The Negishi reaction, which employs organozinc reagents, has been utilized for the stereospecific synthesis of α-fluoroenones and tertiary alkyl fluorides.[21][22][23]
-
Stille Coupling: Stereospecific Stille cross-coupling reactions using organostannanes have been reported for the synthesis of protected secondary alcohols and for reactions at nitrogen-containing stereocenters.[13][24] However, the toxicity of organotin compounds is a significant drawback.[18][25]
The principles of stereochemical control elucidated in the context of organotrifluoroborates can often be extended to these related transformations.
Conclusion and Future Outlook
Potassium organotrifluoroborates have proven to be exceptionally versatile and robust reagents for stereospecific cross-coupling reactions. Their stability, ease of handling, and broad functional group tolerance make them highly attractive for applications in academic research and industrial drug development.[7][8][10][25] The ability to construct stereochemically defined C(sp³)-C(sp²) and C(sp²)-C(sp²) bonds with high fidelity opens up new avenues for the efficient synthesis of complex chiral molecules.[13][16][17][18][20]
Future research in this area will likely focus on expanding the scope of stereospecific cross-coupling reactions to include a wider range of challenging substrates, developing more efficient and environmentally benign catalyst systems, and applying these powerful methods to the synthesis of novel therapeutic agents and functional materials. The continued development of asymmetric methods for the synthesis of chiral organoboron reagents will further enhance the utility of these transformations in modern organic chemistry.[26][27][28][29]
References
-
Molander, G. A., & Wisniewski, S. R. (2012). Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates. Journal of the American Chemical Society, 134(40), 16856–16868. [Link]
-
Molander, G. A., & Wisniewski, S. R. (2012). Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates. Journal of the American Chemical Society, 134(40), 16856–16868. [Link]
-
Li Peng, C. (2023). Cross-Coupling and Chemical Bond Formation of Organotrifluoroborate Nucleophiles in Chemistry. Longdom Publishing. Retrieved from [Link]
-
Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]
-
Molander, G. A., & Fumagalli, T. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 71(15), 5743–5747. [Link]
-
Molander, G. A., & Figueroa, R. (2005). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Aldrichimica Acta, 38(2), 49-56. [Link]
-
Molander, G. A., & Wisniewski, S. R. (2012). Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates. Journal of the American Chemical Society, 134(40), 16856–16868. [Link]
-
Argintaru, O. A., & Molander, G. A. (2014). Stereospecific Ni-Catalyzed Cross-Coupling of Potassium Alkenyltrifluoroborates with Alkyl Halides. Organic Letters, 16(8), 2220–2223. [Link]
-
Molander, G. A. (2007). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 46(31), 5564-5579. [Link]
-
Sandrock, D. L., & Molander, G. A. (2010). Stereospecific Cross-Coupling of Secondary Alkyl β-Trifluoroboratoamides. Journal of the American Chemical Society, 132(49), 17680–17682. [Link]
-
Molander, G. A., & Wisniewski, S. R. (2012). Stereospecific cross-coupling of secondary organotrifluoroborates: potassium 1-(benzyloxy)alkyltrifluoroborates. Consensus. Retrieved from [Link]
-
Molander, G. A., & Jean-Gérard, L. (2013). Cross-coupling Reactions of Organotrifluoroborate Salts. Organic Reactions, 79, 1-575. [Link]
-
Argintaru, O. A., & Molander, G. A. (2014). Stereospecific Ni-Catalyzed Cross-Coupling of Potassium Alkenyltrifluoroborates with Alkyl Halides. Organic Letters, 16(8), 2220–2223. [Link]
-
Vantourout, J. C., et al. (2017). A General Approach to Stereospecific Cross-Coupling Reactions of Nitrogen-Containing Stereocenters. Cell, 169(4), 707-719. [Link]
-
Magano, J., & Dunetz, J. R. (2012). Applications of Transition Metal Catalysis in Drug Discovery and Development. In Transition Metal Catalysis in Drug Discovery and Development (pp. 1-38). John Wiley & Sons, Inc. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved from [Link]
-
Tyszka-Gumkowska, A., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2227–2235. [Link]
-
Organic Chemistry. (2020, July 11). Suzuki Coupling [Video]. YouTube. [Link]
-
Li, L., et al. (2014). Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides. Journal of the American Chemical Society, 136(40), 14027–14030. [Link]
-
Pospíšil, J., & Pospíšil, T. (2006). First stereospecific synthesis of (E)- or (Z)-alpha-fluoroenones via a kinetically controlled Negishi coupling reaction. The Journal of Organic Chemistry, 71(11), 4316–4319. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Retrieved from [Link]
-
Barde, A., et al. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
-
Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 16(4), 127. [Link]
-
Jayarajan, R., et al. (2022). Asymmetric Organocatalytic Homologation: Access to Diverse Chiral Trifluoromethyl Organoboron Species. Chemistry – A European Journal, 28(58), e202202059. [Link]
-
Roughley, S. D., & Jordan, A. M. (2011). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Journal of Medicinal Chemistry, 54(12), 3451–3479. [Link]
-
Chen, K., et al. (2025). Asymmetric synthesis of chiral boronic esters featuring nonadjacent axial and flexible, acyclic central chirality. Science Advances, 11(1), eadn6220. [Link]
-
Sharma, A., & Kumar, V. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Catalysts, 11(4), 479. [Link]
-
Liang, Y., & Fu, G. C. (2014). Catalytic Asymmetric Synthesis of Tertiary Alkyl Fluorides: Negishi Cross-Couplings of Racemic α,α-Dihaloketones. Journal of the American Chemical Society, 136(14), 5520–5524. [Link]
-
Roughley, S. D., & Jordan, A. M. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Journal of Medicinal Chemistry, 63(15), 8027–8048. [Link]
-
Dai, C., & Fu, G. C. (2001). An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction. Journal of the American Chemical Society, 123(12), 2719–2724. [Link]
-
NOBLE CHEMISTRY. (2021, November 12). Asymmetric Synthesis with Chiral Reagent & Chiral Catalyst [Video]. YouTube. [Link]
-
Wang, Y., et al. (2023). Asymmetric Synthesis of Axially Chiral Molecules via Organocatalytic Cycloaddition and Cyclization Reactions. Molecules, 28(11), 4344. [Link]
Sources
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- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Yoneda Labs [yonedalabs.com]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. longdom.org [longdom.org]
- 9. researchgate.net [researchgate.net]
- 10. Potassium Organotrifluoroborates [sigmaaldrich.com]
- 11. youtube.com [youtube.com]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Stereospecific Ni-Catalyzed Cross-Coupling of Potassium Alkenyltrifluoroborates with Alkyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. First stereospecific synthesis of (E)- or (Z)-alpha-fluoroenones via a kinetically controlled Negishi coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. dspace.mit.edu [dspace.mit.edu]
- 23. pubs.acs.org [pubs.acs.org]
- 24. A General Approach to Stereospecific Cross-Coupling Reactions of Nitrogen-Containing Stereocenters - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Asymmetric Organocatalytic Homologation: Access to Diverse Chiral Trifluoromethyl Organoboron Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Asymmetric synthesis of chiral boronic esters featuring nonadjacent axial and flexible, acyclic central chirality - PMC [pmc.ncbi.nlm.nih.gov]
- 28. youtube.com [youtube.com]
- 29. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Low yield in Suzuki coupling with potassium trifluoro(oxetan-3-yl)borate
Topic: Troubleshooting Low Yield in Suzuki Coupling with Potassium Trifluoro(oxetan-3-yl)borate
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges, specifically low yields, when using this compound. As Senior Application Scientists, we have compiled this information to provide not just procedural steps, but also the underlying scientific reasoning to empower you to effectively troubleshoot and optimize your reactions.
Troubleshooting Guide: Diagnosing and Resolving Low Yields
Low or no conversion in a Suzuki-Miyaura coupling can be attributed to several factors, ranging from reagent stability to suboptimal reaction conditions. This section is structured to help you systematically identify and address the root cause of poor reaction performance.
Issue 1: Low or No Conversion to Product
This is the most common issue and can be broken down into several potential causes related to the key components of the reaction.
Question: I am not seeing any product formation, or the conversion is very low. Where should I start my investigation?
Answer: A systematic approach is crucial. We recommend evaluating the reaction components in the following order: the palladium catalyst system, the stability and activation of the trifluoroborate salt, and the reaction conditions (base, solvent, temperature).
1.1 Catalyst System: Pre-catalyst Activation and Stability
The heart of the Suzuki-Miyaura reaction is the palladium catalyst. The active catalytic species is Pd(0), which must be generated in situ if a Pd(II) pre-catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)) is used.[1][2]
-
Potential Cause: Inefficient reduction of the Pd(II) pre-catalyst to the active Pd(0) species.
-
Troubleshooting Protocol:
-
Switch to a Pre-formed Pd(0) Catalyst: Consider using a catalyst like Pd(PPh₃)₄ to bypass the in situ reduction step.[3]
-
Ensure Rigorous Degassing: Oxygen can oxidize and deactivate the Pd(0) catalyst.[2] Degas your solvent thoroughly (e.g., by sparging with argon or nitrogen for 15-30 minutes or using freeze-pump-thaw cycles).[4]
-
Ligand Selection: For challenging couplings, especially with electron-rich or sterically hindered aryl chlorides, more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos, RuPhos) can facilitate the crucial oxidative addition step.[1][5][6]
-
1.2 this compound: Stability and Activation
Potassium organotrifluoroborates (RBF₃K) are generally stable, crystalline solids, which is one of their advantages over boronic acids.[7][8][9] However, they are not the active species in the catalytic cycle. They must first hydrolyze to the corresponding boronic acid (or a related boronate species) to participate in transmetalation.[10][11][12][13]
-
Potential Cause: The rate of hydrolysis of the trifluoroborate is too slow, or the resulting boronic acid is unstable under the reaction conditions. The "slow release" of the boronic acid is a key feature of trifluoroborates, designed to minimize side reactions by keeping the concentration of the active boronic acid low.[10][11][12][14] However, if this release is too slow, the overall reaction rate will suffer.
-
Troubleshooting Protocol:
-
The Role of Water: Water is essential for the hydrolysis of the trifluoroborate salt.[15] While strictly anhydrous conditions are sometimes used for highly sensitive substrates, a controlled amount of water is generally beneficial for couplings with trifluoroborates.[16]
-
Base Selection: The base plays a critical role in promoting the hydrolysis of the RBF₃K salt and in the subsequent transmetalation step.[19][20]
-
1.3 Reaction Conditions: Solvent, Base, and Temperature
The interplay between solvent, base, and temperature is critical for a successful Suzuki coupling.
-
Potential Cause: An inappropriate combination of solvent and base can lead to poor solubility of reagents or an incorrect pH in the microenvironment of the reaction, affecting both trifluoroborate hydrolysis and catalyst activity.[11][12]
-
Troubleshooting Protocol:
-
Solvent Optimization:
-
Base and Solvent Compatibility:
-
Temperature Adjustment:
-
Visualizing the Process: The Suzuki-Miyaura Catalytic Cycle
Caption: The Suzuki-Miyaura catalytic cycle and the activation of potassium trifluoroborate.
Issue 2: Significant Protodeboronation
Protodeboronation is a side reaction where the C-B bond is cleaved and replaced by a C-H bond, consuming your valuable boronate reagent.
Question: I am observing a significant amount of the deboronated starting material corresponding to my oxetane boronate. What causes this and how can I prevent it?
Answer: Protodeboronation is often promoted by harsh basic conditions, elevated temperatures, and the presence of excess water, particularly for electron-deficient or some heteroaromatic boronates.[1] While potassium trifluoroborates are generally more resistant to protodeboronation than their boronic acid counterparts, it can still occur.[6][22][23][24]
-
Troubleshooting Protocol:
-
Use Milder Bases: If you are using a very strong base like K₃PO₄, consider switching to a milder base such as K₂CO₃ or even KF.[1]
-
Lower the Reaction Temperature: Run the reaction at the lowest temperature that still provides a reasonable reaction rate.[1]
-
Control Water Content: While some water is necessary, excess water can facilitate protodeboronation. Optimize the ratio of organic solvent to water.
-
Increase Catalyst Loading/Efficiency: If the catalytic cycle is slow, the boronate has more time to decompose. Using a more active catalyst system can increase the rate of the desired cross-coupling relative to the undesired protodeboronation.
-
Issue 3: Homocoupling of the Aryl Halide or Boronate
Homocoupling results in the formation of R¹-R¹ or R²-R² dimers, reducing the yield of the desired cross-coupled product R¹-R².
Question: My analysis shows byproducts that correspond to the dimerization of my starting materials. How can I minimize this?
Answer: Homocoupling can be caused by the presence of oxygen or by certain palladium species in the reaction mixture.[3] The "slow release" strategy of using trifluoroborates is specifically designed to minimize the homocoupling of the boronic acid by keeping its instantaneous concentration low.[10][11][12][14]
-
Troubleshooting Protocol:
-
Rigorous Degassing: As with catalyst deactivation, oxygen can promote the homocoupling of the boronate.[2] Ensure your reaction is performed under a strictly inert atmosphere.
-
Purity of Palladium Source: The presence of Pd(II) species without attached aryl/vinyl/alkyl ligands can promote homocoupling.[3] Ensure you are using a high-purity palladium source.
-
Optimize Stoichiometry: While trifluoroborates allow for near-stoichiometric use, a slight excess (1.1-1.2 equivalents) of the boronate is often beneficial.[6]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using this compound over its corresponding boronic acid?
A1: Potassium trifluoroborates offer several key advantages:
-
Stability: They are typically bench-stable, crystalline solids that are easy to handle and can be stored for long periods without decomposition.[7][8][25] Boronic acids, in contrast, can be difficult to purify and may dehydrate to form cyclic boroxine trimers.[18]
-
Resistance to Protodeboronation: The tetracoordinate boron center makes them less susceptible to premature protodeboronation compared to the tricoordinate boronic acids.[22][23][24]
-
Stoichiometry: Due to their stability, they can often be used in near-stoichiometric amounts, which is economically and environmentally advantageous.[6][22][23]
Q2: What is the mechanistic role of the base in couplings with trifluoroborates?
A2: The base has a dual role in the reaction. First, it facilitates the hydrolysis of the trifluoroborate salt to the active boronic acid or boronate species.[10][12] Second, it activates the boronic acid to form a tetracoordinate "ate" complex ([R-B(OH)₃]⁻), which is more nucleophilic and readily undergoes transmetalation with the palladium(II) complex.[19][20]
Q3: How do I choose the correct palladium catalyst and ligand combination?
A3: The choice depends heavily on your substrates:
-
For simple aryl bromides/iodides: Standard catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) are often sufficient.[7][17][18]
-
For less reactive aryl chlorides or electron-rich/sterically hindered halides: More sophisticated catalyst systems are required. These typically involve a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ paired with a bulky, electron-rich phosphine ligand such as SPhos, RuPhos, or XPhos.[5][6][15] These ligands promote the oxidative addition step and can stabilize the catalytic intermediates.
Recommended Starting Conditions for Optimization
This table provides a general starting point for optimizing your Suzuki-Miyaura coupling with this compound.
| Parameter | Recommended Condition | Rationale & Reference |
| Boronate | 1.1 - 1.2 equivalents | A slight excess helps drive the reaction to completion.[6] |
| Aryl Halide | 1.0 equivalent | Limiting reagent. |
| Pd Catalyst | 1-3 mol % Pd(OAc)₂ + 2-6 mol % Ligand | A common starting point for screening.[5][6] |
| Ligand | SPhos or RuPhos | Effective for a broad range of substrates, including challenging ones.[5][15] |
| Base | 2-3 equivalents Cs₂CO₃ or K₃PO₄ | Strong, effective bases for trifluoroborate activation.[5][7] |
| Solvent | THF/H₂O (9:1) or i-PrOH/H₂O (2:1) | Proven solvent systems for trifluoroborate couplings.[7][17][18][21] |
| Temperature | 80 - 100 °C | Sufficient to overcome activation barriers for most systems.[1] |
| Atmosphere | Inert (Nitrogen or Argon) | Crucial to prevent catalyst deactivation and side reactions.[2] |
References
- Title: Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling - Account Source: American Chemical Society URL
- Source: organic-chemistry.
-
Title: Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling Source: ResearchGate URL: [Link]
-
Title: Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling Source: Journal of the American Chemical Society URL: [Link]
-
Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL: [Link]
-
Title: Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]
-
Title: Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Efficient Catalyst for the Suzuki−Miyaura Coupling of Potassium Aryl Trifluoroborates with Aryl Chlorides Source: Organic Letters - ACS Publications URL: [Link]
-
Title: Aryl Trifluoroborates in Suzuki–Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride (2010) Source: SciSpace URL: [Link]
-
Title: Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions Source: PMC - NIH URL: [Link]
-
Title: Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]
-
Title: Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling Source: University of Illinois Urbana-Champaign URL: [Link]
-
Title: Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis Source: PubMed Central (PMC) URL: [Link]
-
Title: Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Source: ResearchGate URL: [Link]
-
Title: B -Alkyl Suzuki−Miyaura Cross-Coupling Reactions with Air-Stable Potassium Alkyltrifluoroborates Source: ResearchGate URL: [Link]
-
Title: Development of the suzuki-miyaura cross-coupling reaction: use of air-stable potassium alkynyltrifluoroborates in aryl alkynylations Source: PubMed URL: [Link]
-
Title: Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis Source: Chemical Reviews - ACS Publications URL: [Link]
-
Title: Diagnosing issues with a failed Suzuki coupling? Source: Reddit URL: [Link]
-
Title: Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations Source: ResearchGate URL: [Link]
-
Title: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL: [Link]
-
Title: Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates Source: PMC - NIH URL: [Link]
-
Title: Help needed with unreproducible Suzuki coupling Source: Reddit URL: [Link]
-
Title: Suzuki reaction Source: Wikipedia URL: [Link]
-
Title: Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates Source: ResearchGate URL: [Link]
-
Title: Suzuki Reaction - Palladium Catalyzed Cross Coupling Source: Common Organic Chemistry URL: [Link]
-
Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]
-
Title: The Suzuki Reaction Source: Andrew G Myers Research Group URL: [Link]
-
Title: Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles Source: PMC - NIH URL: [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. researchgate.net [researchgate.net]
- 5. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development of the suzuki-miyaura cross-coupling reaction: use of air-stable potassium alkynyltrifluoroborates in aryl alkynylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pure.ed.ac.uk [pure.ed.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Aryl Trifluoroborates in Suzuki–Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride (2010) | Mike Butters | 201 Citations [scispace.com]
- 14. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]
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- 16. reddit.com [reddit.com]
- 17. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]
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- 20. Suzuki reaction - Wikipedia [en.wikipedia.org]
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- 22. pubs.acs.org [pubs.acs.org]
- 23. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 24. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 25. researchgate.net [researchgate.net]
Technical Support Center: Potassium Trifluoro(oxetan-3-yl)borate
Welcome to the technical support guide for potassium trifluoro(oxetan-3-yl)borate. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions associated with this valuable synthetic building block. As a stable, crystalline solid, this compound offers significant advantages over its corresponding boronic acid, primarily in its ease of handling and enhanced stability.[1][2][3] However, successful application, particularly in transition-metal-catalyzed cross-coupling reactions, requires a nuanced understanding of its activation and potential decomposition pathways. This guide provides in-depth, mechanistically-grounded answers to frequently encountered issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki-Miyaura coupling reaction with this compound has stalled or resulted in a very low yield. What are the most common causes and how do I troubleshoot it?
This is the most frequent issue users encounter. A low or non-existent yield is typically traced back to one of four key areas: inefficient activation of the trifluoroborate, catalyst system issues, suboptimal base or solvent selection, or reagent quality.
The tetracoordinate boron center in a trifluoroborate is mechanistically inert and must first hydrolyze to the corresponding trivalent boronic acid (or a related species) to participate in the Suzuki-Miyaura catalytic cycle.[4][5] This activation step is the critical rate-determining factor for the overall reaction.
Below is a systematic workflow to diagnose the problem.
Caption: Competing reaction pathways for the active boronic acid species.
Troubleshooting Strategies:
-
The "Slow-Release" Principle: The key to minimizing protodeboronation is to keep the steady-state concentration of the unstable boronic acid low throughout the reaction. [6][7][8]Organotrifluoroborates are excellent for this "slow-release" strategy because their hydrolysis can be tuned to match the rate of the catalytic turnover, preventing the accumulation of the vulnerable boronic acid. [8][9]2. Optimize the Base: Very strong bases in highly aqueous environments can accelerate protodeboronation.
-
Recommendation: Use a moderately weak base like K₂CO₃ or K₃PO₄. [10]Cs₂CO₃ is often ideal as it is effective for hydrolysis but generally does not excessively promote protodeboronation. [1]3. Control Water Content: While water is necessary for hydrolysis, an excessive amount provides a large reservoir of protons.
-
Recommendation: Use a biphasic solvent system like Toluene/H₂O or THF/H₂O, often in a ratio of 5:1 to 10:1. [11][12]This ensures sufficient water for activation at the interface without creating a fully aqueous environment. An increased amount of water can sometimes increase the rate of cross-coupling relative to protodeboronation, so optimization is key. [13]4. Increase Catalyst Turnover Rate: If the cross-coupling step is faster, the boronic acid has less time to decompose.
-
Recommendation: Ensure your catalyst system is highly active. Using a higher catalyst loading (e.g., 2-5 mol %) or more active ligands (e.g., Buchwald-type biarylphosphines) can accelerate the productive pathway. [14][15]
-
Q3: My reaction is very sensitive to the reaction vessel and stirring rate. Why is this happening and what can I do?
This interesting phenomenon, known as the "acid-base paradox," is a result of the complex hydrolysis mechanism of some organotrifluoroborates under biphasic conditions. [7][8] The Causality: Under basic conditions (e.g., using Cs₂CO₃) in a THF/H₂O system, the mixture can phase-split. The bulk organic layer has a lower pH than the minor aqueous phase where the base is concentrated. [7][8]For certain organotrifluoroborates, hydrolysis is paradoxically catalyzed by acid. [7][8]Therefore, the rate of hydrolysis is heavily dependent on the efficiency of mixing between the two phases and the surface area of the interface.
-
Poor Mixing/Vessel Shape: A vessel with a conical bottom or inefficient stirring leads to poor phase contact. This can slow down the hydrolysis and, consequently, the entire reaction. [16]* Etching of Glassware: The hydrolysis of RBF₃K releases fluoride ions. In the presence of trace acid (which catalyzes the hydrolysis), this can form hydrofluoric acid (HF), which can etch silicate glass. The etched glass surface can, in turn, influence the hydrolysis rate, leading to inconsistent results. [16] Solutions:
-
Vigorous & Consistent Stirring: Ensure the reaction mixture is stirred vigorously to create a fine emulsion, maximizing the interfacial area between the organic and aqueous phases. Use a properly sized stir bar and a reliable stir plate.
-
Use PTFE or Polypropylene Vessels: To eliminate the variable of glass etching, consider running sensitive reactions in an inert vessel made of PTFE or polypropylene, especially during screening and optimization.
-
Homogeneous Solvent System: If inconsistencies persist, switching to a monophasic solvent system like aqueous n-propanol or tert-amyl alcohol can eliminate phase-transfer effects, leading to more reproducible results. [1]
Recommended Starting Protocol & Conditions
This table summarizes generally successful starting points for the Suzuki-Miyaura coupling of this compound with aryl halides. Optimization will be required based on the specific substrate.
| Parameter | Recommended Condition | Rationale & Comments |
| Palladium Source | Pd(OAc)₂ (2-3 mol %) | A reliable and common Pd(II) precatalyst that is reduced in situ. |
| Ligand | RuPhos or SPhos (4-6 mol %) | Electron-rich, bulky monophosphine ligands are crucial for coupling secondary alkylboron reagents. [14][11] |
| Base | Cs₂CO₃ or K₃PO₄ (2-3 equiv) | Cs₂CO₃ is highly effective for promoting hydrolysis and transmetalation. [1][10]K₃PO₄ is a strong alternative. |
| Solvent System | Toluene/H₂O (5:1) or THF/H₂O (5:1) | Biphasic system to control hydrolysis rate and minimize protodeboronation. [11][12] |
| Temperature | 80 - 110 °C | Sufficient thermal energy is required to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps. |
| Atmosphere | Inert (Nitrogen or Argon) | Crucial to prevent oxidative degradation of the phosphine ligand and the palladium catalyst. [17] |
Detailed Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl/heteroaryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (e.g., Cs₂CO₃, 3.0 equiv).
-
Inerting: Seal the vial with a septum cap. Evacuate and backfill the vial with an inert gas (Nitrogen or Argon) three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 equiv) and the phosphine ligand (e.g., RuPhos, 0.04 equiv).
-
Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O 5:1, to achieve a concentration of ~0.1 M with respect to the limiting reagent) via syringe.
-
Reaction: Place the sealed vial in a preheated heating block or oil bath set to the desired temperature (e.g., 85 °C). Stir the mixture vigorously for the required reaction time (typically 12-24 hours).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS by taking small aliquots from the reaction mixture under inert conditions.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the layers. Extract the aqueous layer with the organic solvent (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
References
-
Molander, G. A., & Brown, A. R. (2006). Metal-Free Chlorodeboronation of Organotrifluoroborates. The Journal of Organic Chemistry, 71(25), 9681–9686. [Link]
-
Darses, S., & Genet, J. P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. [Link]
-
Kabalka, G. W., et al. (2010). Chemoselective Bromodeboronation of Organotrifluoroborates Using Tetrabutylammonium Tribromide. Organic Letters, 12(4), 700–703. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(18), 7431–7441. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(18), 7431-7441. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Angewandte Chemie International Edition, 51(35), 8868-8870. [Link]
-
Wikipedia. (n.d.). Protodeboronation. Wikipedia. Retrieved from [Link]
-
Braga, A. A. C., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(26), 9298–9307. [Link]
-
Wikipedia. (n.d.). Organotrifluoroborate. Wikipedia. Retrieved from [Link]
-
The Chems' Cookbook. (2024, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Molander, G. A., Canturk, B., & Kennedy, L. E. (2009). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 74(3), 973–980. [Link]
-
Wipf Group. (2008, May 18). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. University of Pittsburgh. [Link]
-
Organic Chemistry Portal. (n.d.). Potassium alkyltrifluoroborate synthesis. Organic Chemistry Portal. [Link]
-
Lloyd-Jones, G. C. (2012, May 24). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. University of Bristol. [Link]
-
Dreher, S. D., et al. (2012). Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates. Organic Letters, 14(1), 82-85. [Link]
-
Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811-23. [Link]
-
Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 48(49), 9240-9261. [Link]
-
Zukerman-Schpector, J., et al. (2008). Potassium trifluoro[(Z)-3-(oxan-2-yloxy)prop-1-en-1-yl]borate monohydrate. Acta Crystallographica Section E, 65(Pt 1), o192. [Link]
-
Darses, S., & Genet, J.-P. (2003). Potassium trifluoro(organo)borates: New Perspectives in Organic Chemistry. European Journal of Organic Chemistry, 2003(21), 4313-4327. [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of potassium trifluoroborates. Organic Chemistry Portal. [Link]
-
Molander, G. A., et al. (2011). Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions. The Journal of Organic Chemistry, 76(20), 8170–8176. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(25), 9681-9686. [Link]
-
Roy, A., et al. (2016). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltrifluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. The Journal of Organic Chemistry, 81(15), 6363–6373. [Link]
-
Zukerman-Schpector, J., et al. (2008). Potassium trifluoro-[(Z)-3-(oxan-2-yl-oxy)prop-1-en-1-yl]borate monohydrate. PubMed. [Link]
-
Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. PubMed. [Link]
-
Organic Chemistry Portal. (n.d.). Potassium aryltrifluoroborate synthesis. Organic Chemistry Portal. [Link]
Sources
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- 2. Potassium Organotrifluoroborates - A Diamond in The Rough [bldpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Organotrifluoroborate - Wikipedia [en.wikipedia.org]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pure.ed.ac.uk [pure.ed.ac.uk]
- 10. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Catalyst Loading for Potassium Trifluoro(oxetan-3-yl)borate Coupling
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, FAQs, and optimized protocols for the Suzuki-Miyaura cross-coupling of potassium trifluoro(oxetan-3-yl)borate. The incorporation of the oxetane motif is of high interest in medicinal chemistry, and this stable, easy-to-handle borate salt is an excellent building block. However, achieving high efficiency, particularly with low catalyst loadings suitable for scale-up, requires careful optimization. This guide is designed to help you navigate the common challenges and unlock the full potential of this valuable reagent.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound has stalled at low conversion. What are the first things I should check?
Low conversion is a common issue that can often be traced back to the fundamental components of the reaction. Before making drastic changes, systematically verify the following:
-
Reagent Quality: While potassium organotrifluoroborates are exceptionally stable to air and moisture compared to boronic acids, ensure your lot is pure and has been stored properly, typically at 2-8°C under an inert atmosphere.[1][2]
-
Catalyst and Ligand Integrity: Palladium catalysts and phosphine ligands are sensitive to oxygen.[3] Use fresh reagents or those that have been stored correctly under an inert atmosphere. If you suspect degradation, use a new batch.
-
Solvent and Base Purity: Ensure you are using anhydrous, degassed solvents. Oxygen is a known catalyst poison and can significantly hinder the reaction.[3] The purity of your base is also critical; use a high-purity grade.
-
Reaction Setup: Confirm that your reaction vessel was properly purged with an inert gas (Argon or Nitrogen) to create an oxygen-free environment. A common procedure involves evacuating and backfilling the sealed vessel three times.[4]
Q2: I'm observing a significant amount of protodeboronation byproduct (unsubstituted arene/heteroarene). How can I minimize this?
Protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond, is a major competing pathway that consumes your starting material.[5][6] this compound is designed to be more resistant to this than its boronic acid counterpart, but it can still occur under suboptimal conditions.[7]
Here’s how to address it:
-
The "Slow-Release" Principle: Organotrifluoroborates work via a "slow-release" mechanism, where they hydrolyze in the presence of a base and water to gradually generate the active boronic acid in situ.[8][9] If the rate of hydrolysis is much faster than the rate of catalytic turnover, the boronic acid can accumulate and decompose.[8][9]
-
Choice of Base: The base is critical for activating the trifluoroborate but can also promote protodeboronation.[10] For sensitive substrates, consider milder bases like K₃PO₄ or Cs₂CO₃.[6] Sometimes, organic bases like triethylamine (Et₃N) or t-BuNH₂ can be effective, particularly in specific solvent systems.[11]
-
Control the Water Content: While water is necessary for the hydrolysis of the trifluoroborate, excess water can accelerate protodeboronation. Using a biphasic solvent system (e.g., Toluene/H₂O, Dioxane/H₂O) with a controlled amount of water (often 10:1 organic to water) is a standard approach.[4][12]
-
Temperature and Time: Lowering the reaction temperature and minimizing the reaction time can reduce the extent of this side reaction.[13] Aim for the lowest temperature that provides a reasonable reaction rate.
Q3: What is the best starting catalyst/ligand system for coupling this compound?
There is no single "best" system, as the optimal choice depends heavily on the electrophile (aryl halide/triflate). However, for challenging couplings, modern dialkylbiaryl phosphine ligands (often called "Buchwald ligands") are the gold standard due to their ability to promote the key steps of oxidative addition and reductive elimination.[14][15]
Here are some robust starting points for your initial screen:
| Electrophile Class | Palladium Source (Precatalyst) | Ligand Recommendation | Base Suggestion | Solvent System |
| Aryl Bromides | Pd(OAc)₂ (2 mol%) | SPhos or XPhos (4 mol%) | Cs₂CO₃ (2-3 equiv) | 1,4-Dioxane / H₂O (10:1) |
| Aryl Chlorides | Pd₂(dba)₃ (2 mol%) | RuPhos or tBuXPhos (4-6 mol%) | K₃PO₄ (3 equiv) | Toluene / H₂O (10:1) |
| Aryl Triflates | Pd(OAc)₂ (2 mol%) | dppf (4 mol%) | K₂CO₃ (3 equiv) | THF / H₂O (9:1) |
This table provides general starting points. Optimization is almost always necessary.
Q4: How can I systematically reduce the catalyst loading for a large-scale reaction?
Reducing catalyst loading is crucial for process chemistry to minimize cost and residual palladium in the final product. This should only be attempted after you have a reliable, high-yielding reaction at a standard loading (e.g., 1-2 mol%).
Workflow for Optimization:
-
Establish a Baseline: Run the reaction at 2 mol% Pd and confirm you achieve >95% conversion with minimal side products.
-
Stepwise Reduction: Halve the catalyst and ligand loading (maintaining the Pd:Ligand ratio) to 1 mol%, then 0.5 mol%, 0.1 mol%, and so on.
-
Monitor Closely: At each step, carefully monitor the reaction kinetics using techniques like LC-MS or GC-MS.[16][17] If the reaction stalls or becomes significantly slower, you have likely reached the lower limit for those conditions.
-
Re-optimize Conditions: If you hit a wall, you may need to slightly increase the temperature or reaction time to compensate for the lower catalyst concentration. Be mindful that this can sometimes increase the rate of side reactions.[5]
-
Consider Precatalysts: Using well-defined palladium precatalysts can often lead to more consistent results at lower loadings compared to generating the active Pd(0) species in situ from sources like Pd(OAc)₂.
Troubleshooting Guide
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| No Reaction or <10% Conversion | 1. Inactive Catalyst/Ligand2. Insufficient Degassing (Oxygen present)3. Incorrect Base or Solvent4. Very Unreactive Electrophile | 1. Use fresh Pd source and ligand.[3]2. Ensure proper inert gas purging of vessel and solvents.[4]3. Re-verify your chosen conditions; screen alternative bases/solvents.[11][12]4. Switch to a more active ligand (e.g., from PPh₃ to a Buchwald ligand) and increase temperature.[15] |
| Reaction Stalls at 40-70% Conversion | 1. Catalyst Decomposition2. Insufficient Base3. Slow Hydrolysis of Trifluoroborate4. Product Inhibition | 1. Switch to a more robust ligand (e.g., dialkylbiaryl phosphines).[15] Consider a precatalyst.2. Increase base equivalents to 3.0. Ensure the base is high purity.3. Ensure adequate water is present in the solvent system (e.g., 10:1 organic/water).[8]4. Try running the reaction at a more dilute concentration. |
| High Levels of Protodeboronation | 1. Reaction Temperature too High2. Base is too Strong/Reactive3. Excess Water Present4. Catalytic cycle is too slow | 1. Reduce temperature. Find the minimum T for efficient coupling.[13]2. Switch to a milder base (e.g., K₃PO₄, K₂CO₃, or CsF).[6]3. Use anhydrous organic solvent with minimal, controlled water addition.4. Use a more active catalyst/ligand system to accelerate the productive coupling over the decomposition pathway.[18] |
| Formation of Homocoupled Byproducts | 1. Oxygen contamination leading to reductive elimination of Ar-Ar from Pd(II) intermediate.2. High concentration of boronic acid from rapid hydrolysis. | 1. Rigorously degas all reagents and maintain a positive inert gas pressure.2. Optimize base and water content to ensure slow, steady release of the boronic acid.[8] |
Core Experimental Protocols
Protocol 1: General Screening for Optimal Conditions
This protocol is designed for the initial screening of catalysts, ligands, and bases on a small scale (e.g., 0.1 mmol).
-
Array Preparation: In a glovebox, add the aryl halide (0.1 mmol, 1.0 equiv), this compound (0.12 mmol, 1.2 equiv), and the chosen base (0.3 mmol, 3.0 equiv) to an array of reaction vials equipped with stir bars.
-
Catalyst/Ligand Addition: In separate stock solutions, prepare the palladium source and ligand in the desired solvent. Add the appropriate volume of the catalyst/ligand solution to each vial to achieve the target mol%.
-
Solvent Addition: Add the degassed solvent system (e.g., 1.0 mL of 10:1 Dioxane/H₂O) to each vial.
-
Reaction Execution: Seal the vials, remove the array from the glovebox, and place it in a preheated reaction block (e.g., 80-100 °C). Stir for 12-24 hours.
-
Analysis: After cooling, take an aliquot from each vial, quench, dilute, and analyze by LC-MS or GC-MS to determine conversion and identify the most promising conditions.[17][19]
Protocol 2: Systematic Catalyst Loading Optimization
Use the best conditions identified in Protocol 1 for this workflow.
-
Setup: Prepare a master mix of your aryl halide, this compound, base, and solvent to ensure consistency.
-
Catalyst Dilution Series: Prepare a series of catalyst/ligand stock solutions at different concentrations (e.g., corresponding to 2 mol%, 1 mol%, 0.5 mol%, 0.1 mol%, and 0.05 mol% final loading).
-
Reaction: Dispense the master mix into separate, properly purged reaction vessels. Add the corresponding catalyst solution to each vessel.
-
Execution & Monitoring: Heat all reactions to the optimized temperature. Take time-point samples (e.g., at 1h, 4h, 8h, 24h) from each reaction to build a kinetic profile and determine the point of completion or stalling.
-
Evaluation: Compare the final conversion and reaction time for each catalyst loading to determine the most efficient and economical conditions for your specific transformation.
Mechanistic Insights & Visualizations
Understanding the catalytic cycle is key to effective troubleshooting. The Suzuki-Miyaura coupling of organotrifluoroborates involves several key steps. The base and water are crucial for the initial hydrolysis of the stable R-BF₃K salt to the more reactive boronic acid, RB(OH)₂, which then enters the main catalytic cycle.
Caption: Catalytic cycle for the Suzuki-Miyaura coupling of an organotrifluoroborate.
A logical approach is essential when a reaction fails. The following flowchart provides a decision-making framework for troubleshooting and optimization.
Caption: A decision tree for troubleshooting low-yield Suzuki-Miyaura reactions.
References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7431-7441. Available from: [Link].
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link].
-
Joshi, H., et al. (2015). Formation and Role of Palladium Chalcogenide and Other Species in Suzuki–Miyaura and Heck C–C Coupling Reactions Catalyzed with Palladium(II) Complexes of Organochalcogen Ligands: Realities and Speculations. Organometallics, 34(15), 3645-3657. Available from: [Link].
-
Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 71(26), 9681-9686. Available from: [Link].
-
Advion. SUZUKI REACTION MONITORING Using Compact Mass Spectrometry with TLC Interface. Available from: [Link].
-
Vapourtec. Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Available from: [Link].
-
Ndukwe, I. E. (2019). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. University of British Columbia. Available from: [Link].
-
Molander, G. A., & Figueroa, R. (2006). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Accounts of Chemical Research, 40(4), 275-286. Available from: [Link].
-
Molander, G. A., & Yun, C. S. (2002). Suzuki−Miyaura Cross−Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 67(24), 8416-8423. Available from: [Link].
-
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Topics in Current Chemistry, 289, 1-53. Available from: [Link].
-
Dreher, S. D., et al. (2008). Scope of Aminomethylations via Suzuki−Miyaura Cross-Coupling of Organotrifluoroborates. The Journal of Organic Chemistry, 73(10), 3792-3801. Available from: [Link].
-
Jones, C. M., et al. (2021). Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction. Molecules, 26(24), 7629. Available from: [Link].
-
Butters, M., et al. (2010). Aryl Trifluoroborates in Suzuki–Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride. Angewandte Chemie International Edition, 49(31), 5376-5380. Available from: [Link].
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Aryl Trifluoroborates in Suzuki–Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride. Angewandte Chemie International Edition, 49(31), 5376-5380. Available from: [Link].
-
Molander, G. A., & Fumagalli, T. (2006). Stereoselective Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates with Alkenyl Bromides. The Journal of Organic Chemistry, 71(15), 5743-5747. Available from: [Link].
-
Molander, G. A., & Ham, J. (2006). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. Organic Letters, 8(13), 2767-2770. Available from: [Link].
-
Reddit. For the pro's (Suzuki) : r/Chempros. Available from: [Link].
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Slow-Release Strategy in Suzuki-Miyaura Coupling. Israel Journal of Chemistry, 54(1-2), 151-165. Available from: [Link].
-
B-Valle, A., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Catalysts, 7(3), 70. Available from: [Link].
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7431–7441. Available from: [Link].
-
Molander, G. A., et al. (2012). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. Organic Letters, 14(15), 3878-3881. Available from: [Link].
-
Dake, G. R., et al. (2017). Optimization of catalyst loading for Suzuki-Miyaura coupling. ResearchGate. Available from: [Link].
-
Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 71(26), 9681-9686. Available from: [Link].
-
Friščić, T., et al. (2019). From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State. Chemistry – A European Journal, 25(65), 14886-14895. Available from: [Link].
-
Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811-823. Available from: [Link].
-
Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811-823. Available from: [Link].
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- 1. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 12. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reddit.com [reddit.com]
- 14. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 16. shoko-sc.co.jp [shoko-sc.co.jp]
- 17. vapourtec.com [vapourtec.com]
- 18. researchgate.net [researchgate.net]
- 19. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
Technical Support Center: Optimizing Suzuki-Miyaura Couplings of Potassium Trifluoro(oxetan-3-yl)borate
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to enhance the reaction times and overall success of Suzuki-Miyaura cross-coupling reactions involving potassium trifluoro(oxetan-3-yl)borate. As a Senior Application Scientist, this guide synthesizes established mechanistic principles with practical, field-proven insights to help you navigate the nuances of this specific transformation.
Introduction: The Unique Profile of this compound in Cross-Coupling
This compound is an increasingly valuable building block in medicinal chemistry, offering a stable, crystalline, and easy-to-handle source of the oxetane moiety.[1][2] The oxetane ring can impart desirable physicochemical properties, such as improved solubility and metabolic stability, to drug candidates.[1] However, the successful application of this reagent in Suzuki-Miyaura couplings requires careful consideration of its unique characteristics, particularly the "slow-release" nature of the active boronic acid and the inherent strain of the four-membered oxetane ring.
This guide is structured to address the most common challenges encountered during these couplings, providing not just solutions but also the underlying scientific rationale to empower you to optimize your specific reaction conditions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My reaction is very slow or stalls at low conversion. How can I increase the reaction rate?
Root Cause Analysis:
A sluggish reaction is the most frequently reported issue and typically points to a rate-limiting step in the catalytic cycle. With potassium organotrifluoroborates, a common bottleneck is the initial hydrolysis of the trifluoroborate to the corresponding boronic acid, which is the active species in the transmetalation step.[3][4][5] The rate of this hydrolysis must be synchronized with the rate of the catalytic turnover to maintain an optimal concentration of the boronic acid. An imbalance can lead to either a stalled reaction or the accumulation of the boronic acid, which can then undergo side reactions.
Troubleshooting Protocol:
-
Evaluate Your Base and Solvent System: The choice of base is critical for promoting the hydrolysis of the trifluoroborate. While common bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective, the specific combination with the solvent can significantly impact the reaction rate.[4][6]
-
Insight: In polar aprotic solvents like THF or dioxane, the use of an aqueous base is essential to facilitate the hydrolysis of the trifluoroborate. A common starting point is a 9:1 to 10:1 ratio of organic solvent to water.[4][6]
-
Actionable Step: If your reaction is slow, consider switching to a stronger base like cesium carbonate, which can accelerate both the hydrolysis and the transmetalation step. Alternatively, increasing the water content in your solvent system can also enhance the rate of trifluoroborate hydrolysis.
-
-
Optimize Reaction Temperature: While higher temperatures generally increase reaction rates, the stability of the oxetane ring must be considered. The oxetane moiety can be susceptible to ring-opening at elevated temperatures, especially in the presence of strong nucleophiles or acids.[1]
-
Insight: A moderate temperature increase (e.g., from 80 °C to 100 °C) can often significantly improve the reaction rate without compromising the integrity of the oxetane ring.
-
Actionable Step: Incrementally increase the reaction temperature in 10 °C intervals, monitoring for the formation of any byproducts that may indicate oxetane ring-opening.
-
-
Re-evaluate Your Catalyst and Ligand: For a secondary organotrifluoroborate like this compound, the choice of palladium catalyst and ligand is crucial. Sterically hindered and electron-rich phosphine ligands are often necessary to promote the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Insight: While Pd(PPh₃)₄ or PdCl₂(dppf) can be effective for simple couplings, more challenging substrates may require more advanced catalyst systems.
-
Actionable Step: Consider using a more active catalyst system, such as a combination of Pd(OAc)₂ with a biarylphosphine ligand like SPhos or RuPhos. These ligands are known to accelerate the coupling of secondary organoboron reagents.
-
dot
Caption: Factors influencing the stability of the oxetane ring during Suzuki-Miyaura coupling.
FAQ 3: My yields are inconsistent, and I am observing significant protodeboronation of the starting material. What is causing this?
Root Cause Analysis:
Protodeboronation is a common side reaction in Suzuki-Miyaura couplings where the organoboron compound is converted to the corresponding hydrocarbon before it can participate in the desired cross-coupling. While potassium trifluoroborates are generally more resistant to protodeboronation than boronic acids, it can still occur under certain conditions, particularly if the transmetalation step is slow.
Troubleshooting Protocol:
-
Ensure Efficient Hydrolysis and Transmetalation: If the active boronic acid is generated but transmetalation is slow, it has a longer residence time in the reaction mixture and is more susceptible to protodeboronation.
-
Insight: The choice of base and catalyst/ligand system directly impacts the rate of transmetalation.
-
Actionable Step: As with slow reaction rates, consider switching to a more active catalyst system (e.g., Pd(OAc)₂/SPhos) and a stronger base (Cs₂CO₃) to accelerate the transmetalation step.
-
-
Degas Your Reaction Mixture Thoroughly: Oxygen can promote the oxidative homocoupling of the organoboron species, which can be mistaken for or accompany protodeboronation.
-
Actionable Step: Before heating, thoroughly degas your reaction mixture by bubbling an inert gas (argon or nitrogen) through the solvent for 15-30 minutes. Alternatively, use several freeze-pump-thaw cycles for more sensitive reactions.
-
-
Use Fresh, High-Purity Reagents: Impurities in the solvent or starting materials can interfere with the catalytic cycle and lead to lower yields.
-
Actionable Step: Use anhydrous solvents and ensure the purity of your this compound and aryl halide.
-
Summary of Recommended Starting Conditions
For the Suzuki-Miyaura coupling of this compound with an aryl bromide, the following conditions provide a robust starting point for optimization.
| Parameter | Recommendation | Rationale |
| Palladium Precatalyst | Pd(OAc)₂ (2-5 mol%) | A common and effective Pd(II) source. |
| Ligand | SPhos or RuPhos (4-10 mol%) | Electron-rich biarylphosphine ligands that promote the coupling of secondary organoboron reagents. |
| Base | Cs₂CO₃ (2-3 equivalents) | A strong base that effectively promotes both trifluoroborate hydrolysis and transmetalation. |
| Solvent | Dioxane/H₂O or THF/H₂O (10:1) | Aqueous conditions are necessary for the hydrolysis of the trifluoroborate. |
| Temperature | 80-100 °C | A balance between achieving a reasonable reaction rate and maintaining the stability of the oxetane ring. |
| Atmosphere | Inert (Argon or Nitrogen) | Minimizes oxidative side reactions. |
Experimental Protocol: General Procedure for the Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2-1.5 equiv), and cesium carbonate (2.0-3.0 equiv).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%).
-
Add the degassed solvent system (e.g., 10:1 dioxane/water).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
-
Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 48(49), 9240-9261. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(25), 9681–9686. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between pathways for transmetalation in Suzuki–Miyaura reactions. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]
-
Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in Drug Discovery: A New Tool for the Medicinal Chemist. Angewandte Chemie International Edition, 49(48), 9052-9067. [Link]
-
Molander, G. A., & Jean-Gérard, L. (2007). Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions. The Journal of Organic Chemistry, 72(16), 6296–6299. [Link]
-
Molander, G. A., & Fumagalli, T. (2006). Palladium(0)-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides. The Journal of Organic Chemistry, 71(15), 5743–5747. [Link]
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. [Link]
-
Molander, G. A., & Ham, J. (2006). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. Organic Letters, 8(10), 2031–2034. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]
-
Molander, G. A., & Ito, T. (2001). Cross-Coupling Reactions of Potassium Alkyltrifluoroborates with Aryl and 1-Alkenyl Triflates. Organic Letters, 3(3), 393–396. [Link]
-
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A general solution for the Suzuki–Miyaura cross-coupling of sterically hindered aryl chlorides: slowly released palladium catalyst does the trick. Journal of the American Chemical Society, 131(20), 6961–6963. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]
- 6. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting guide for failed Suzuki reactions with alkyltrifluoroborates
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. As a Senior Application Scientist, I've designed this guide to address the common and not-so-common challenges researchers face when using potassium alkyltrifluoroborates. These reagents are exceptionally useful due to their stability and ease of handling, but like any reaction, success lies in understanding the key parameters.[1][2][3] This guide is structured as a series of questions you might be asking in the lab, providing not just solutions, but the chemical reasoning behind them.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction shows no conversion. Where do I even begin to troubleshoot?
This is the most common issue and usually points to a problem with one of the core components of the catalytic cycle. Let's break it down logically.
First, confirm that your starting materials are present. A quick TLC or crude NMR/LC-MS can tell you if you're simply looking at unreacted starting materials. If so, the problem lies in initiating the catalytic cycle.
The Suzuki-Miyaura reaction involving alkyltrifluoroborates requires several key steps to proceed, primarily:
-
Oxidative Addition: The Pd(0) catalyst inserts into the aryl/alkenyl halide bond.
-
Hydrolysis: The alkyltrifluoroborate ([R-BF₃]K) must hydrolyze to the corresponding boronic acid (R-B(OH)₂).
-
Transmetalation: The alkyl group is transferred from the boron atom to the palladium center.
-
Reductive Elimination: The new C-C bond is formed, regenerating the Pd(0) catalyst.
A failure can occur at any of these stages.
Below is a decision tree to guide your troubleshooting process for a failed reaction.
Caption: Troubleshooting Decision Tree for Failed Suzuki Reactions.
-
Catalyst & Ligand: The coupling of sp³-hybridized carbons is more demanding than standard sp²-sp² couplings.[4] The oxidative addition to many electrophiles (especially aryl chlorides) and the subsequent reductive elimination are often challenging. Sterically bulky, electron-rich phosphine ligands are essential as they stabilize the palladium center, promote oxidative addition, and facilitate the difficult reductive elimination step.[5] Ligands like RuPhos and SPhos have proven highly effective for primary and secondary alkyltrifluoroborates.[6][7] If you are using a standard ligand like PPh₃, it is likely not sufficient for this transformation.
-
Base & Solvent (The Hydrolysis Problem): Potassium alkyltrifluoroborates are essentially stable, protected forms of boronic acids.[2][8] They are not the active transmetalating species. For the reaction to work, the [R-BF₃]⁻ anion must hydrolyze to the neutral boronic acid, R-B(OH)₂.[9][10] This step is absolutely critical and requires both a base and water. Running the reaction under strictly anhydrous conditions is a common reason for failure.[11] A solvent system like toluene/water or THF/water with a base such as Cs₂CO₃ or K₂CO₃ is standard.
Q2: My yield is low and I see a lot of protodeboronation byproduct. How can I fix this?
Protodeboronation is the undesired side reaction where the C-B bond is cleaved and replaced by a C-H bond, consuming your nucleophile without forming the desired product.[8] This occurs when the rate of protodeboronation of the intermediate boronic acid is competitive with the rate of transmetalation to the palladium complex.
The Underlying Cause: The stability of organotrifluoroborates is advantageous because it provides an in-situ "slow-release" of the reactive boronic acid.[8][9] This keeps the standing concentration of the boronic acid low, which helps to minimize side reactions. However, if the subsequent transmetalation step is slow, the boronic acid can linger and undergo protodeboronation.
Solutions:
-
Optimize the Catalyst System: The most effective way to prevent protodeboronation is to accelerate the desired reaction: transmetalation. A more active catalyst system (i.e., a more electron-rich and bulky ligand) will speed up the turnover of the palladium complex, ensuring the boronic acid is consumed in the productive cycle faster than it is destroyed.[5]
-
Choice of Base: While a base is necessary, an excessively strong base or high pH can sometimes accelerate protodeboronation.[8] Cs₂CO₃ is often an excellent choice as it provides sufficient basicity for hydrolysis and transmetalation without being overly aggressive.
-
Temperature Control: Lowering the temperature may slow the rate of protodeboronation relative to the cross-coupling, but this can also slow the desired reaction. This should be explored carefully.
Q3: I'm using a secondary alkyltrifluoroborate and getting a mixture of isomers and alkene byproducts. What is happening?
You are likely observing the results of β-hydride elimination . This is a major challenge specific to secondary (and some primary) alkyl groups that have a hydrogen atom on the carbon beta to the boron.
After transmetalation, you form an alkyl-palladium intermediate. If a β-hydrogen is present, the palladium can abstract it, forming a palladium-hydride and an alkene. This process is often reversible, and the palladium-hydride can re-insert across the alkene. This can lead to "chain-walking" and the formation of a mixture of regioisomeric products upon reductive elimination.[12][13]
Solutions:
-
Ligand Choice is Critical: This side reaction is highly dependent on the ligand used. Ligands that are very bulky can favor reductive elimination over β-hydride elimination by making the transition state for the latter sterically inaccessible.[12] For secondary alkyltrifluoroborates, specific ligands like n-butyldiadamantylphosphine (n-BuPAd₂, CataCXium A) have been identified through screening to minimize this issue.[12][13]
-
Use an Excess of the Nucleophile: Using a slight excess (e.g., 1.5 equivalents) of the secondary alkyltrifluoroborate can sometimes help drive the reaction to completion before significant isomerization occurs.[5]
-
Reaction Conditions: The choice of solvent and base can also influence the extent of β-hydride elimination. The conditions discovered by screening are often the most reliable starting point.[12]
Q4: My alkyltrifluoroborate salt is difficult to handle or seems impure. How can I prepare and purify it myself?
The quality of your alkyltrifluoroborate is paramount. While many are commercially available, synthesis is often straightforward and ensures high purity. The most common method involves preparing an organometallic reagent (Grignard or organolithium) or hydroborating an alkene, followed by treatment with potassium hydrogen fluoride (KHF₂).[2][14][15]
Protocols & Methodologies
Protocol 1: General Procedure for Coupling of a Primary Alkyltrifluoroborate with an Aryl Chloride
This protocol is adapted from literature procedures proven to be effective for a broad range of substrates.[6]
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl chloride (1.0 equiv), potassium alkyltrifluoroborate (1.2-1.5 equiv), and potassium carbonate (K₂CO₃, 3.0 equiv, finely ground).
-
Catalyst Addition: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., RuPhos, 4 mol%).
-
Solvent Addition: Add the degassed solvent mixture (e.g., toluene/H₂O 10:1, to make a 0.25 M solution with respect to the aryl chloride).
-
Reaction: Seal the vial and place it in a preheated oil bath or heating block at 80-100 °C. Stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS to confirm the consumption of the limiting reagent.
-
Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Synthesis of Potassium Alkyltrifluoroborates via Hydroboration
This is a general method for converting an alkene to the corresponding alkyltrifluoroborate.[14][15]
-
Hydroboration: To a solution of the alkene (1.0 equiv) in an anhydrous solvent like THF or CH₂Cl₂, add the hydroborating agent (e.g., catecholborane or pinacolborane, 1.1 equiv) and a catalyst if necessary (e.g., Rh(PPh₃)₃Cl for pinacolborane). Stir at room temperature until the reaction is complete (monitor by GC-MS or NMR).
-
Fluoride Treatment: Once the hydroboration is complete, add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂, 4-5 equiv) to the reaction mixture.
-
Precipitation: Stir the resulting biphasic mixture vigorously at room temperature for 1-4 hours. A white precipitate of the potassium alkyltrifluoroborate salt will form.
-
Isolation: Collect the solid by vacuum filtration. Wash the filter cake sequentially with cold water, cold ethanol, and finally diethyl ether to remove impurities and aid in drying.
-
Drying: Dry the white solid under high vacuum. The resulting potassium alkyltrifluoroborate is typically a stable, free-flowing solid that can be stored for extended periods.[1][14]
Data & Key Parameters
The choice of reaction components is crucial for success. The following table provides validated starting points for various coupling scenarios.
| Coupling Partners | Pd Precatalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent System | Temp (°C) | Reference |
| Primary Alkyl-BF₃K + Aryl-Cl | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (3) | Toluene/H₂O (10:1) | 80-100 | [6] |
| Primary Alkyl-BF₃K + Aryl-Br | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (3) | Toluene/H₂O (10:1) | 80 | [6] |
| Secondary Alkyl-BF₃K + Aryl-Cl | Pd(OAc)₂ (10) | n-BuPAd₂ (20) | Cs₂CO₃ (3) | Toluene | 100-110 | [12] |
| Secondary Alkyl-BF₃K + Aryl-Br | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (3) | Toluene/H₂O | 120 (µW) | [7] |
| Cyclopropyl-BF₃K + Aryl-Cl | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (3) | t-AmylOH/H₂O | 110 | [5] |
Visualizing the Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle helps visualize where potential issues can arise. The slow steps for B-alkyl couplings are often transmetalation and reductive elimination.
Caption: The Suzuki-Miyaura Catalytic Cycle for Alkyltrifluoroborates.
References
-
Ramgren, S. D., & Sjoberg, P. J. R. (2021). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. PMC, NIH. [Link]
-
Wang, D., et al. (2022). Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis. PubMed Central. [Link]
-
Ramgren, S. D., & Sjoberg, P. J. R. (2021). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. Semantic Scholar. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, ACS Publications. [Link]
-
Unknown. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. University of Rochester. [Link]
-
Murray, B. (2019). An investigation into the mechanism of transmetalation of primary and secondary alkylboron nucleophiles in palladium-catalyzed Suzuki reactions. Hilaris Publisher. [Link]
-
Molander, G. A., & Gormis, E. (2007). Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. The Journal of Organic Chemistry, ACS Publications. [Link]
-
Molander, G. A., & Biolatto, B. (2010). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. PMC, NIH. [Link]
-
Dreher, S. D., et al. (2008). Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides—Reaction Discovery Using Parallel Microscale Experimentation. Journal of the American Chemical Society. [Link]
-
Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, ACS Publications. [Link]
-
Molander, G. A., & Sandrock, D. L. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. NIH. [Link]
-
Various Authors. (n.d.). Potassium alkyltrifluoroborate synthesis. Organic Chemistry Portal. [Link]
-
Nave, S., et al. (2010). Protodeboronation of Tertiary Boronic Esters: Asymmetric Synthesis of Tertiary Alkyl Stereogenic Centers. Organic Chemistry Portal. [Link]
-
Nave, S., et al. (2010). Protodeboronation of Tertiary Boronic Esters: Asymmetric Synthesis of Tertiary Alkyl Stereogenic Centers. Journal of the American Chemical Society. [Link]
-
Bode, J. W. (2018). Preparation of Potassium Acyltrifluoroborates (KATs) from Carboxylic Acids by Copper-Catalyzed Borylation of Mixed Anhydrides. OSTI.gov. [Link]
-
Dreher, S. D., et al. (2008). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. PMC, NIH. [Link]
-
Chemler, S. R. (2008). Suzuki–Miyaura Cross-Coupling Reactions of Alkylboronic Acid Derivatives or Alkyltrifluoroborates with Aryl, Alkenyl or Alkyl Halides and Triflates. ResearchGate. [Link]
-
Molander, G. A. (2005). B-Alkyl Suzuki Couplings. Macmillan Group, Princeton University. [Link]
-
van den Hoogenband, A., et al. (2008). Ruphos-Mediated Suzuki Cross-Coupling of Secondary Alkyl Trifluoroborates. ResearchGate. [Link]
-
Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. PubMed. [Link]
-
Dreher, S. D., et al. (2008). Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides – Reaction Discovery Using Parallel Micro-Scale Experimentation. NIH. [Link]
Sources
- 1. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]
- 10. macmillan.princeton.edu [macmillan.princeton.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides – Reaction Discovery Using Parallel Micro-Scale Experimentation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Potassium alkyltrifluoroborate synthesis [organic-chemistry.org]
Effect of water on potassium trifluoro(oxetan-3-yl)borate reaction stability
Introduction
Welcome to the technical support guide for Potassium Trifluoro(oxetan-3-yl)borate. This document is intended for researchers, chemists, and drug development professionals who are utilizing this versatile reagent in their synthetic endeavors, particularly in aqueous environments typical of cross-coupling reactions. As a class, potassium organotrifluoroborates (RBF₃K) are valued for their stability to air and moisture, which contrasts sharply with the often-problematic handling of boronic acids.[1][2] However, their effective use in reactions like the Suzuki-Miyaura coupling is critically dependent on a controlled reaction with water—hydrolysis—to generate the active boronic acid species.[3][4][5][6]
This guide provides in-depth, question-and-answer-based troubleshooting advice grounded in the established principles of organotrifluoroborate chemistry. We will explore the causal relationships behind common experimental challenges and provide validated protocols to ensure the successful application of this compound in your work.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki-Miyaura coupling reaction with this compound is sluggish or not proceeding to completion. What is the likely cause?
A1: Inefficient Hydrolysis. The most probable cause is an inadequate rate of hydrolysis of the trifluoroborate salt to the corresponding oxetanyl boronic acid, which is the active species in the catalytic cycle. Unlike many boronic acids, trifluoroborates are often "pre-catalysts" that require an in situ activation step. This "slow release" of the boronic acid is beneficial as it prevents the accumulation of the boronic acid, which can lead to unwanted side reactions like homocoupling and protodeboronation.[3][4][5][6]
The rate of this hydrolysis is highly sensitive to several factors:
-
pH: The hydrolysis of many organotrifluoroborates is paradoxically catalyzed by acid, even under the basic conditions of the Suzuki-Miyaura reaction.[3][5] The choice of base and solvent can lead to phase splitting and localized pH changes that dramatically affect the hydrolysis rate.[3][5]
-
Solvent System: The amount of water in the solvent system is critical. While necessary for hydrolysis, too much water can lead to solubility issues or promote side reactions. Protic co-solvents like i-PrOH or EtOH are often used in combination with water and an aprotic solvent like THF or dioxane.[7][8]
-
Base: The choice of base (e.g., Cs₂CO₃, K₂CO₃, Et₃N) influences the reaction medium's pH and can impact the hydrolysis rate.[3][7]
-
Solvent System Adjustment:
-
If using anhydrous solvents, introduce a controlled amount of water. A good starting point for many Suzuki-Miyaura reactions is a 10:1 to 5:1 ratio of organic solvent (e.g., THF, Dioxane) to water.[9][10]
-
Consider switching to an alcohol/water mixture, such as i-PrOH/H₂O (2:1), which has been shown to be effective for some systems.[7]
-
-
Base Selection:
-
Temperature Increase:
-
Monitor for Protodeboronation:
-
If reaction performance decreases with more aggressive hydrolysis conditions (e.g., higher water content or temperature), the primary issue may be protodeboronation (see Q2). Analyze the crude reaction mixture by LC-MS or GC-MS for the presence of oxetane.
-
Q2: My reaction is producing a significant amount of oxetane as a byproduct. What is happening and how can I prevent it?
A2: Protodeboronation. The formation of oxetane is a classic sign of protodeboronation, an undesired side reaction where the carbon-boron bond is cleaved by a proton source (like water), replacing the boronate group with a hydrogen atom.[11] This becomes competitive with the desired cross-coupling if the rate of hydrolysis of the trifluoroborate is not well-matched with the rate of the catalytic turnover.[3][4][5] If the oxetanyl boronic acid is generated and accumulates in the reaction mixture without being quickly consumed by the palladium catalyst, it is susceptible to this decomposition pathway.
Caption: Troubleshooting workflow for protodeboronation.
-
Reduce Water Content: Decrease the proportion of water in your solvent system. This will slow the rate of hydrolysis, reducing the standing concentration of the vulnerable boronic acid.
-
Lower the Temperature: Reducing the reaction temperature can disfavor the protodeboronation pathway relative to the desired catalytic cycle.
-
Increase Catalyst Efficiency:
-
Ensure your palladium catalyst is active. If necessary, use a fresh source or a pre-catalyst.
-
Consider a more active ligand that promotes faster transmetalation and reductive elimination.
-
A slight increase in catalyst loading (e.g., from 2 mol% to 4 mol%) can sometimes help consume the boronic acid as it is formed.
-
Q3: How should I handle and store this compound? Is it sensitive to atmospheric moisture?
A3: High Stability with Standard Precautions. Potassium organotrifluoroborates are generally crystalline, free-flowing solids that are remarkably stable to both air and moisture under ambient conditions.[1][2] This is one of their primary advantages over boronic acids, which can exist as an equilibrium mixture with their cyclic trimeric anhydrides (boroxines), complicating stoichiometry.[1][7][9]
While short-term exposure to the atmosphere during weighing is not typically an issue, long-term storage should be in a tightly sealed container in a cool, dry place. For optimal long-term stability (>1 year), storage in a desiccator or under an inert atmosphere (Nitrogen or Argon) is recommended.
| Parameter | Recommendation | Rationale |
| Weighing | Weigh in ambient air. | Stable to short-term exposure to air and moisture.[2] |
| Short-Term Storage | Tightly sealed vial, room temperature. | Protects from gross contamination. |
| Long-Term Storage | Store at 2-8°C under an inert atmosphere. | Prevents slow, surface-level hydrolysis over months/years. |
| In Solution | Prepare solutions fresh for use. | The reagent is designed to hydrolyze in aqueous solution; stability is limited. |
Q4: What is the general mechanism of trifluoroborate hydrolysis and how does the oxetane group influence it?
A4: Stepwise Fluoride Displacement. The hydrolysis of a potassium organotrifluoroborate (R-BF₃K) to a boronic acid (R-B(OH)₂) is believed to occur in a stepwise manner, where the fluoride ions are sequentially replaced by hydroxide or water. The process is complex and can be influenced by both acid and base.
Caption: Simplified hydrolysis pathway of organotrifluoroborates.
The nature of the 'R' group is a critical determinant of the hydrolysis rate.[3][5] While specific data for the oxetan-3-yl group is not extensively published, we can make predictions based on its structure as a C(sp³)-linked, secondary alkyl group.
-
Electronic Effects: The oxetane ring contains an ether oxygen, which is electron-withdrawing via induction. This may slightly stabilize the C-B bond compared to a simple alkyl group, potentially leading to a moderate hydrolysis rate.
-
Steric Effects: The oxetanyl group is relatively compact, suggesting that steric hindrance is unlikely to be a major factor in slowing hydrolysis.
Compared to other organotrifluoroborates, the hydrolysis rate of this compound is expected to be "moderate"—likely faster than very stable aryl or alkynyl trifluoroborates but potentially slower than some electron-rich styryl trifluoroborates.[3][5] This places it in a favorable position for the "slow release" strategy, provided the reaction conditions are properly optimized.
References
-
Chia, S., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(30), 12861-12868. [Link]
- Chia, S., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. [No Source Found].
-
Chia, S., et al. (2012). Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling. PubMed. [Link]
-
Chia, S., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. [Link]
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. [Link]
-
Darses, S., & Genet, J.-P. (2003). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 103(10), 4115–4166. [Link]
- Molander, G. A., & Bernardi, C. R. (2002).
-
Kandathil, M. K., et al. (2016). Suzuki-Miyaura cross-coupling reaction in water: facile synthesis of (hetero) aryl uracil bases using potassiumorganotrifluoroborates under microwave irradiation. ResearchGate. [Link]
-
Protodeboronation. Wikipedia. [Link]
-
Molander, G. A., & Fumagalli, T. (2006). Stereoselective Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates with Alkenyl Bromides. The Journal of Organic Chemistry, 71(15), 5743–5747. [Link]
-
Cross-Coupling and Chemical Bond Formation of Organotrifluoroborate Nucleophiles in Chemistry. Longdom Publishing. [Link]
-
Westcott, S. A., et al. (2023). Salt Metathesis: Tetrafluoroborate Anion Rapidly Fluoridates Organoboronic Acids to give Organotrifluoroborates. PubMed. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. PMC. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. longdom.org [longdom.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pure.ed.ac.uk [pure.ed.ac.uk]
- 5. Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protodeboronation - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification Strategies for Products from Trifluoroborate Couplings
Welcome to the technical support center for the purification of organotrifluoroborate coupling products. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of these versatile compounds. As organotrifluoroborates gain prominence as stable and effective alternatives to boronic acids in cross-coupling reactions, understanding robust purification strategies is paramount to achieving high-purity compounds essential for downstream applications.[1][2][3]
This resource provides in-depth, field-proven insights in a question-and-answer format, moving beyond simple protocols to explain the underlying chemical principles. Our goal is to empower you with the knowledge to troubleshoot effectively and optimize your purification workflows.
Troubleshooting Guide: Common Purification Issues & Solutions
This section addresses specific experimental problems you may encounter. Each solution is a self-contained protocol grounded in established chemical principles.
Question 1: My final product is contaminated with inorganic salts (e.g., KF, KHF₂, KBF₄). How can I efficiently remove them?
Answer:
The presence of inorganic salts is a frequent issue, arising from the use of potassium hydrogen fluoride (KHF₂) in the synthesis of the trifluoroborate salt or from bases and other salts used in the coupling reaction.[4][5] Fortunately, the significant difference in solubility between the desired organic trifluoroborate and these inorganic salts in organic solvents allows for straightforward separation.
Core Principle: Potassium organotrifluoroborates are generally soluble in polar organic solvents like acetone and acetonitrile, whereas inorganic potassium salts (KF, KHF₂, KBF₄) are largely insoluble.[4]
Recommended Protocols:
Method 1: Recrystallization/Precipitation
This is often the simplest and most effective method for obtaining analytically pure crystalline products.[4][6]
-
Step 1: Solvent Selection: Choose a solvent in which your organotrifluoroborate product is soluble at elevated temperatures but less soluble at room temperature or below. Common choices include acetonitrile, acetone, or mixtures like acetone/diethyl ether.[4][6]
-
Step 2: Dissolution: Dissolve the crude product in the minimum amount of the chosen hot solvent. The inorganic salts will remain as a solid suspension.
-
Step 3: Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove the insoluble inorganic salts. This step is crucial to prevent premature crystallization of your product on the filter paper.
-
Step 4: Crystallization: Allow the filtrate to cool slowly to room temperature, and then, if necessary, cool it further in an ice bath or refrigerator to maximize crystal formation.
-
Step 5: Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[1]
Method 2: Soxhlet Extraction
For larger scale purifications or when simple recrystallization is inefficient, continuous Soxhlet extraction is a highly effective technique.[2][7]
-
Step 1: Setup: Place the crude solid mixture (RBF₃K and inorganic salts) into a cellulose thimble.
-
Step 2: Extraction: Place the thimble in a Soxhlet extractor. Use a solvent like hot acetone or acetonitrile to continuously dissolve the organotrifluoroborate, leaving the inorganic salts behind in the thimble.[7]
-
Step 3: Isolation: Once the extraction is complete, the purified product will be in the collection flask. The solvent can then be removed by rotary evaporation to yield the pure organotrifluoroborate.
Question 2: I'm struggling to remove the pinacol byproduct from my trifluoroborate salt, which was synthesized from a pinacol boronate ester.
Answer:
Pinacol is a common and often stubborn impurity when preparing trifluoroborates from their corresponding pinacol boronate esters. Its presence can inhibit the crystallization of the desired trifluoroborate salt.[8] A specialized azeotropic removal technique is highly effective.
Core Principle: Pinacol forms an azeotrope with water, which can be removed under moderate vacuum using a rotary evaporator. The trifluoroborate salts are generally stable to this repeated treatment with aqueous methanol.[8]
Detailed Protocol for Azeotropic Pinacol Removal:
-
Step 1: Initial Evaporation: After the reaction with KHF₂, remove the volatile materials (e.g., methanol) on a rotary evaporator.
-
Step 2: Re-dissolution: Re-dissolve the solid residue in 50% aqueous methanol.
-
Step 3: Azeotropic Removal: Evaporate the solvent on a rotary evaporator (bath temperature 45–50 °C / 15–25 mbar). The water will co-distill with the pinacol.
-
Step 4: Iteration and Monitoring: Repeat the dissolution-evaporation cycle (Step 2 and 3) until the ¹H NMR spectrum of a small aliquot of the crude mixture shows less than 1 mol% of pinacol remaining (pinacol appears as a singlet around δ 1.14 ppm in CD₃CN).[8] The number of cycles required (from 3 to 9) depends on the physical nature of the product; crystalline products require fewer cycles than waxy syrups.[8]
-
Step 5: Final Purification: Once the pinacol is removed, the crude mixture can be further purified by extraction with acetone, followed by filtration and evaporation to yield the pure trifluoroborate salt.[8]
Question 3: My trifluoroborate product appears to be decomposing during silica gel column chromatography. What's happening and what are the alternatives?
Answer:
This is a critical issue stemming from the inherent reactivity of the trifluoroborate group with silica gel.
Core Principle: Silica gel, being a weak acid and containing surface silanol groups and water, can act as a "fluorophile," promoting the hydrolysis of the organotrifluoroborate back to the corresponding boronic acid.[9] This newly formed boronic acid can be unstable on the silica column and may decompose or undergo protodeboronation. Some trifluoroborates, particularly electron-rich or sensitive ones like α-trifluoromethylated boronates, are prone to oxidation on silica gel.[10]
Troubleshooting and Alternative Strategies:
-
Avoid Silica Gel Chromatography: The most reliable solution is to avoid silica gel chromatography altogether. The non-chromatographic methods described in Questions 1 and 2 (recrystallization, extraction) are the preferred purification strategies for trifluoroborate salts.[4][10]
-
Use a Different Stationary Phase: If chromatography is unavoidable, consider using a more inert stationary phase, such as alumina (neutral or basic), or deactivated silica gel.
-
Solid-Phase Extraction (SPE): Utilize solid-supported ion exchange resins. The trifluoroborate anion can be captured on an anion exchange resin (e.g., Amberlyst) and then released by washing with a solution of a suitable salt (e.g., aqueous KOH in methanol), providing a non-chromatographic purification method.[11]
Purification Decision Workflow
Caption: Decision workflow for purifying trifluoroborate coupling products.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using potassium organotrifluoroborates over boronic acids regarding purification and handling?
A: Potassium organotrifluoroborates offer several significant advantages:
-
Stability: They are typically crystalline solids that are stable to air and moisture, allowing for indefinite storage without special precautions.[1][2][4] Boronic acids, in contrast, can be prone to dehydration to form cyclic boroxine trimers, which complicates accurate weighing and stoichiometry.[12]
-
Ease of Purification: Their crystalline nature makes them highly amenable to purification by recrystallization.[4][6]
-
Monomeric Nature: Unlike boronic acids, they exist as well-defined monomers, which allows for precise control of stoichiometry in reactions.[1][12]
-
Reduced Side Reactions: The slow in situ hydrolysis of trifluoroborates to the active boronic acid species during coupling reactions can minimize side reactions like protodeboronation and homocoupling.[1][13][14]
Q2: How can I accurately assess the purity of my final organotrifluoroborate product?
A: A combination of analytical techniques is recommended for comprehensive purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To confirm the structure of the organic moiety and detect organic impurities (e.g., residual pinacol, starting materials, or solvents).[8]
-
¹⁹F NMR: A sharp signal confirms the presence of the BF₃ group.
-
¹¹B NMR: Provides information about the boron environment.
-
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) in negative electrospray ionization mode can provide an accurate mass of the [RBF₃]⁻ anion for definitive characterization.[15]
-
Melting Point: Pure crystalline solids have sharp, defined melting points. A broad or depressed melting point can indicate the presence of impurities.[16]
-
Elemental Analysis: Provides the percentage composition of C, H, N, etc., to confirm the empirical formula.
Q3: What is protodeboronation and how can I minimize it during workup and purification?
A: Protodeboronation is an undesired side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, resulting in the loss of your desired functionality.[17] While organotrifluoroborates are more resistant to this than boronic acids, it can still occur under harsh acidic or basic conditions.[5][18]
To minimize protodeboronation:
-
Maintain Neutral pH: During aqueous workups, aim for neutral or mildly basic conditions. Avoid strong acids or bases.
-
Limit Exposure to Water: While stable to moisture, prolonged exposure to aqueous conditions, especially at elevated temperatures, can lead to hydrolysis and subsequent protodeboronation.[13]
-
Use Milder Bases: In the coupling reaction itself, the choice of base can be critical. Sometimes, milder bases like K₂CO₃ or Cs₂CO₃ are sufficient and less likely to promote side reactions.[12]
Summary of Common Impurities and Recommended Purification Methods
| Impurity Type | Source | Recommended Purification Method | Rationale |
| Inorganic Salts | KHF₂, reaction bases (e.g., K₂CO₃), byproducts | Recrystallization (from MeCN, Acetone), Soxhlet Extraction | Low solubility of inorganic salts in organic solvents.[2][4] |
| Pinacol | From pinacol boronate ester starting material | Iterative Azeotropic Removal (MeOH/H₂O) | Forms a volatile azeotrope with water.[8] |
| Unreacted Aryl Halide | Incomplete coupling reaction | Recrystallization, Chromatography (if necessary) | Different polarity and solubility compared to the ionic trifluoroborate salt. |
| Homocoupled Byproducts | Side reaction of the coupling partners | Recrystallization, Chromatography (if necessary) | Often have different solubility and polarity profiles. |
| Boronic Acid/Boroxine | Hydrolysis of the trifluoroborate | Avoid silica gel, ensure anhydrous conditions during storage. | Trifluoroborates can hydrolyze on silica or with excess water.[9][12] |
References
- 1. Organotrifluoroborate Salts | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organotrifluoroborate - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bristol.ac.uk [bristol.ac.uk]
- 9. Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Applications of α-Trifluoromethylated Alkylborons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Reactivity of Solid-Supported Organotrifluoroborates in Suzuki Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pure.ed.ac.uk [pure.ed.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. Accurate Mass Determination of Organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. moravek.com [moravek.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming poor solubility of reagents in Suzuki coupling
Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with reagent solubility. Poor solubility is a frequent impediment to achieving high yields and reaction efficiency. This resource provides in-depth troubleshooting strategies, detailed protocols, and answers to frequently asked questions to help you overcome these hurdles.
Frequently Asked Questions (FAQs)
Q1: My starting materials (aryl halide or boronic acid) are not dissolving in the reaction solvent. What is the first step I should take?
A1: The initial and most critical step is to address the solubility of all reaction components.[1] If you observe a slurry or undissolved material, consider changing the solvent system. A screening of solvents with varying polarities is recommended. Common choices include ethereal solvents like 1,4-dioxane and tetrahydrofuran (THF), aromatic hydrocarbons such as toluene, and polar aprotic solvents like dimethylformamide (DMF).[2][3] Often, a mixture of solvents, such as toluene/ethanol/water, can improve solubility.[4]
Q2: Can I just increase the reaction temperature to dissolve my reagents?
A2: While increasing the temperature can enhance solubility and reaction rates, it's a strategy that requires careful consideration.[5][6] Excessive heat can lead to the degradation of sensitive functional groups on your substrates, decomposition of the boronic acid (protodeboronation), or deactivation of the palladium catalyst.[1][7] It is advisable to screen a range of temperatures (e.g., 80-110 °C) to find an optimal balance between solubility and stability.[1]
Q3: My reaction is biphasic, and I suspect poor interaction between the organic and aqueous layers. What can I do?
A3: In biphasic Suzuki couplings, efficient mixing is crucial. If you suspect poor phase interaction is limiting your reaction, the use of a phase-transfer catalyst (PTC) is a highly effective strategy.[8][9] PTCs, such as quaternary ammonium salts (e.g., tetrabutylammonium bromide - TBAB), facilitate the transfer of reactants between the aqueous and organic phases, thereby increasing the reaction rate.[8][9][10]
Q4: I am working with a very large, insoluble polyaromatic hydrocarbon. Are there any specialized techniques I can use?
A4: For extremely insoluble substrates, such as pigments and large polyaromatic compounds, conventional solution-based methods may fail.[11][12] In these challenging cases, solid-state cross-coupling techniques like high-temperature ball milling can be highly effective.[11][12] This mechanochemical approach avoids the need for solvents altogether and can enable reactions that are otherwise impossible.[13][14]
Troubleshooting Guide: Overcoming Poor Solubility
This section provides a systematic approach to troubleshooting solubility issues based on the components of the Suzuki-Miyaura coupling reaction.
Solvent System Optimization
The choice of solvent is paramount when dealing with poorly soluble reagents. A single solvent may not be sufficient, and a carefully selected mixture can often provide the necessary solubilizing power while maintaining reaction compatibility.
Underlying Principle: The ideal solvent or solvent system should dissolve the aryl halide, the boronic acid (or its boronate ester derivative), and the base to a sufficient extent to allow the catalytic cycle to proceed efficiently. The polarity of the solvent system plays a critical role in both solubility and the stabilization of intermediates in the catalytic cycle.[3]
-
Preparation: In separate small vials, test the solubility of your aryl halide and boronic acid in a range of solvents at room temperature and at your intended reaction temperature.
-
Solvent Selection: Choose a set of solvents with varying polarities for screening. A good starting point includes:
-
Toluene
-
1,4-Dioxane
-
Tetrahydrofuran (THF)
-
Acetonitrile
-
Dimethylformamide (DMF)
-
2-Methyltetrahydrofuran (MeTHF)[2]
-
-
Co-solvent Addition: If a single solvent is inadequate, introduce a co-solvent. For non-polar solvents like toluene, adding a more polar solvent like ethanol or isopropanol can be beneficial. For ethereal solvents like dioxane or THF, the addition of water is common and often necessary for dissolving the inorganic base and facilitating the transmetalation step.[15]
-
Reaction Setup: Set up small-scale parallel reactions using the most promising solvent systems identified in the solubility tests.
-
Monitoring: Monitor the reactions by a suitable analytical technique (TLC, LC-MS, GC-MS) to determine the optimal solvent system for your specific substrates.
| Solvent | Boiling Point (°C) | Dielectric Constant | Notes |
| Toluene | 111 | 2.4 | Good for many organic substrates, often used with a co-solvent.[5] |
| 1,4-Dioxane | 101 | 2.2 | A common choice, often used with water.[16] |
| THF | 66 | 7.6 | Lower boiling point, suitable for milder conditions.[17] |
| Acetonitrile | 82 | 37.5 | Good for more polar substrates.[2] |
| DMF | 153 | 36.7 | High boiling point, excellent solubilizing power for many compounds.[3][18] |
| 2-MeTHF | 80 | 6.2 | A greener alternative to THF with a wider temperature range.[2] |
Phase-Transfer Catalysis (PTC)
For biphasic reactions where reagents are partitioned between an organic and an aqueous layer, a phase-transfer catalyst can dramatically improve reaction rates by facilitating the transport of the boronate species into the organic phase.
Underlying Principle: A PTC is an amphiphilic agent that forms an ion pair with the anionic boronate species (formed by the reaction of the boronic acid with the base in the aqueous phase).[8][9] This ion pair is sufficiently soluble in the organic phase to react with the palladium complex, thus overcoming the phase barrier.[10][19]
Caption: Phase-transfer catalysis in Suzuki coupling.
-
Reagent Selection: Choose a suitable phase-transfer catalyst. Tetrabutylammonium bromide (TBAB) is a common and effective choice.[9] Other quaternary ammonium or phosphonium salts can also be used.[8]
-
Reaction Setup: Assemble the Suzuki coupling reaction as usual, with your chosen biphasic solvent system (e.g., Toluene/Water).
-
PTC Addition: Add the phase-transfer catalyst to the reaction mixture. A catalytic amount (1-10 mol%) is typically sufficient.
-
Stirring: Ensure vigorous stirring throughout the reaction to maximize the interfacial area between the two phases.
-
Monitoring and Workup: Monitor the reaction progress as usual. The PTC is typically water-soluble and will be removed during the aqueous workup.
Surfactant-Mediated Coupling in Water
For green chemistry applications or when dealing with hydrophobic substrates, performing the Suzuki coupling in water with the aid of a surfactant can be a powerful strategy.
Underlying Principle: Surfactants form micelles in water, creating a hydrophobic microenvironment where the organic reagents can dissolve and react.[20][21] This approach can overcome the insolubility of aryl halides and boronic acids in a purely aqueous medium.[22]
-
Surfactant Selection: Choose a surfactant that is appropriate for your reaction. Commercially available surfactants like Triton X-100 or specially designed "designer" surfactants can be effective.[21][23]
-
Reaction Setup: In a reaction vessel, dissolve the surfactant in water (typically a 1-3 wt% solution).[21]
-
Reagent Addition: Add the aryl halide, boronic acid, a water-soluble base (e.g., K₂CO₃), and the palladium catalyst to the aqueous surfactant solution.
-
Heating and Stirring: Heat the mixture to the desired reaction temperature with vigorous stirring. The mixture will likely be an emulsion or suspension.
-
Workup: After the reaction is complete, the product can be extracted with an organic solvent.
Advanced and Alternative Techniques
When conventional methods are insufficient, more advanced techniques can provide a solution.
For particularly stubborn solubility issues, high-temperature and high-pressure (HTHP) conditions, often employed in flow chemistry systems, can be beneficial.[24] Water under HTHP conditions behaves as a less polar solvent, which can enhance the solubility of organic substrates.[24]
Continuous flow reactors offer excellent control over temperature and pressure, allowing for reactions to be run under conditions that are not easily accessible in batch processing.[25][26][27] The high surface-area-to-volume ratio in flow reactors can also enhance mass transfer in heterogeneous or biphasic systems.[28]
Caption: Decision guide for advanced solubility enhancement techniques.
This technique is particularly useful for substrates with extremely low solubility, such as certain dyes and pigments.[11][12] The reaction is performed in a ball mill, where mechanical energy is used to promote the reaction in the absence of a solvent.[13][14]
This is a specialized technique requiring specific equipment.
-
Jar Loading: To a milling jar, add the insoluble aryl halide, boronic acid, a solid base (e.g., K₂CO₃), and the palladium catalyst/ligand system.
-
Milling: Perform the milling at an elevated temperature, which can be achieved using a heat gun or a temperature-controlled milling apparatus.[11]
-
Workup: After milling for the specified time, the solid mixture is dissolved in a suitable solvent, filtered to remove insoluble inorganic salts, and the product is isolated from the filtrate.
References
-
An efficient water-soluble surfactant-type palladium catalyst for Suzuki cross-coupling reactions in pure water at room temperature - New Journal of Chemistry (RSC Publishing). Available at: [Link]
-
Tackling Solubility Issues in Organic Synthesis: Solid-State Cross-Coupling of Insoluble Aryl Halides - ICReDD. Available at: [Link]
-
Tackling Solubility Issues in Organic Synthesis: Solid-State Cross-Coupling of Insoluble Aryl Halides - PubMed. Available at: [Link]
-
Taming Troublesome Suzuki–Miyaura Reactions in Water Solution of Surfactants by the Use of Lecithin: A Step beyond the Micellar Model - ACS Publications. Available at: [Link]
-
Solid-state cross-coupling reactions of insoluble aryl halides under polymer-assisted grinding conditions - The Royal Society of Chemistry. Available at: [Link]
-
Solid-state cross-coupling reactions of insoluble aryl halides under polymer-assisted grinding conditions - Faraday Discussions (RSC Publishing). Available at: [Link]
-
Recent studies in Suzuki-Miyaura cross-coupling reactions with the aid of phase transfer catalysts | Request PDF - ResearchGate. Available at: [Link]
-
How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. Available at: [Link]
-
Flow Chemistry for Flowing Cross-Couplings: A Concise Overview - iris.unina.it. Available at: [Link]
-
Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry | Organic Process Research & Development - ACS Publications. Available at: [Link]
-
recent-studies-in-suzuki-miyaura-cross-coupling-reactions-with-the-aid-of-phase-transfer-catalysts - Ask this paper | Bohrium. Available at: [Link]
-
How can I solve my problem with Suzuki coupling? - ResearchGate. Available at: [Link]
-
Flow Chemistry for Flowing Cross-Couplings: A Concise Overview | Organic Process Research & Development - ACS Publications. Available at: [Link]
-
Rapid Suzuki-Miyaura Couplings with ppm Level of Palladium Catalyst in a High-Pressure and High-Temperature Water System - MDPI. Available at: [Link]
-
Phase Transfer Catalysts Shift the Pathway to Transmetalation in Biphasic Suzuki-Miyaura Cross-Couplings - OUCI. Available at: [Link]
-
Effects of temperature and solvent in Suzuki reactions of phenylboronic... - ResearchGate. Available at: [Link]
-
Surfactant-Assisted Suzuki-Miyaura Coupling Reaction of Unreactive Chlorobenzene over Hydrotalcite-Supported Palladium Catalyst | Request PDF - ResearchGate. Available at: [Link]
-
Continuous Flow Suzuki Coupling with a Heterogeneous Pd Catalyst - Vapourtec Ltd. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]
-
The effect of various temperatures on the Suzuki coupling reaction a - ResearchGate. Available at: [Link]
-
Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics - American Chemical Society. Available at: [Link]
-
Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF - ResearchGate. Available at: [Link]
-
Suzuki Coupling in Flow Reactors - Wordpress. Available at: [Link]
-
Efficient two-phase Suzuki reaction catalyzed by palladium complexes with water-soluble phosphine ligands and detergents as phase transfer reagents - ResearchGate. Available at: [Link]
-
Phase Transfer Catalysts Shift the Pathway to Transmetalation in Biphasic Suzuki-Miyaura Cross-Couplings - ResearchGate. Available at: [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]
-
Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures | Organometallics - ACS Publications. Available at: [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H. Available at: [Link]
-
Nickel-Catalyzed Suzuki–Miyaura Coupling in Water for the Synthesis of 2-Aryl Allyl Phosphonates and Sulfones | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Case Study: Solvent Selection for a Suzuki Reaction - Catalysis Consulting. Available at: [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling - ResearchGate. Available at: [Link]
-
Failed suzuki coupling, any suggenstions? : r/Chempros - Reddit. Available at: [Link]
-
Controlling Site-Selectivity in Palladium-Catalysed Cross-Coupling Reactions using Non-Covalent Interactions Between Ligand and Substrate - Apollo. Available at: [Link]
-
Palladium-Catalyzed Suzuki Reactions in Water with No Added Ligand: Effects of Reaction Scale, Temperature, pH of Aqueous Phase, and Substrate Structure - ResearchGate. Available at: [Link]
-
Aqueous Suzuki Coupling Reactions of Basic Nitrogen-Containing Substrates in the Absence of Added Base and Ligand: Observation of High Yields under Acidic Conditions | Request PDF - ResearchGate. Available at: [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. Available at: [Link]
-
Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis - University of Windsor. Available at: [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. Available at: [Link]
-
Aqueous Suzuki couplings mediated by a hydrophobic catalyst - ResearchGate. Available at: [Link]
Sources
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- 9. Recent studies in Suzuki-Miyaura cross-coupling reactions with the aid of phase transfer catalysts: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 10. Phase Transfer Catalysts Shift the Pathway to Transmetalation in Biphasic Suzuki-Miyaura Cross-Couplings [ouci.dntb.gov.ua]
- 11. Tackling Solubility Issues in Organic Synthesis: Solid-State Cross-Coupling of Insoluble Aryl Halides – ICReDD: Institute for Chemical Reaction Design and Discovery, Hokkaido University (WPI-ICReDD) [icredd.hokudai.ac.jp]
- 12. Tackling Solubility Issues in Organic Synthesis: Solid-State Cross-Coupling of Insoluble Aryl Halides - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. Solid-state cross-coupling reactions of insoluble aryl halides under polymer-assisted grinding conditions - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
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Technical Support Center: Optimizing Reaction Temperature for the Synthesis of Potassium Trifluoro(oxetan-3-yl)borate
Welcome to the technical support center for organotrifluoroborate synthesis. This guide provides in-depth troubleshooting and practical advice for researchers, scientists, and drug development professionals working with potassium trifluoro(oxetan-3-yl)borate. Our focus is on the critical parameter of reaction temperature and its profound impact on yield, purity, and experimental success.
Core Principles: The Temperature Tightrope Walk
The synthesis of this compound, typically via the fluorination of an oxetane-3-yl boronic acid or ester intermediate with potassium hydrogen difluoride (KHF₂), is a delicate balance.[1][2] Temperature is the most critical variable to control because it simultaneously governs two competing processes:
-
Rate of Formation (Desired): The conversion of the boronic acid/ester to the stable trifluoroborate salt. This reaction generally has a positive correlation with temperature.
-
Rate of Degradation (Undesired): The decomposition of the starting material or product. The oxetane ring, a strained four-membered ether, is susceptible to ring-opening under certain conditions, a risk that is significantly exacerbated by elevated temperatures.[3][4]
The primary challenge is the acidic nature of the KHF₂ reagent. While necessary for fluorination, the released HF can catalyze the ring-opening of the oxetane, especially at higher temperatures.[3][5] Therefore, the goal is to find the "sweet spot"—a temperature high enough to ensure a reasonable reaction rate but low enough to preserve the integrity of the oxetane ring.
Troubleshooting Guide: Temperature-Related Issues
This section addresses common problems encountered during the synthesis, presented in a question-and-answer format to directly tackle experimental hurdles.
Q1: My yield is consistently low (<50%), and I see significant starting material left even after extended reaction times. What's the first step?
Answer: This classic symptom points towards insufficient thermal energy, meaning the reaction kinetics are too slow.
-
Causality: The fluorination step with KHF₂ has an activation energy barrier. At very low temperatures (e.g., <0 °C), the reaction may proceed too slowly to reach completion in a practical timeframe. While some protocols for robust aryltrifluoroborates use an ice bath (0-5 °C) initially, this may be too low for your specific substrate if solubility is poor or the boronic ester is sterically hindered.[6]
-
Troubleshooting Steps:
-
Modest Temperature Increase: Gradually increase the reaction temperature. If you started at 0 °C, allow the reaction to warm to room temperature (20-25 °C) and stir for 2-4 hours.[7]
-
Monitor Progress: If possible, monitor the reaction by ¹⁹F or ¹¹B NMR to track the disappearance of the starting material and the appearance of the trifluoroborate salt signal.
-
Gentle Heating as a Last Resort: In rare cases, gentle heating to 35-40 °C may be required.[8] However, this significantly increases the risk of decomposition and should only be attempted after confirming that extended reaction times at room temperature are ineffective.
-
Q2: My yield is low, but I don't see any starting material. My crude NMR shows multiple unidentified signals. What is happening?
Answer: This strongly suggests product or intermediate degradation, a common outcome when the reaction temperature is too high.
-
Causality: The oxetane ring is the most likely point of failure. High thermal stress, combined with the acidic reaction environment, can lead to ring-opening polymerization or other side reactions.[3][4] What you are observing are likely the byproducts of this degradation pathway.
-
Troubleshooting Steps:
-
Immediately Lower the Temperature: Your primary action is to reduce the thermal stress on the molecule. Conduct the KHF₂ addition and the entire reaction stirring period in a controlled ice-water bath (0-5 °C).
-
Control Exotherms: The addition of aqueous KHF₂ to the boronic ester solution can be exothermic. Add the KHF₂ solution dropwise or in small portions over a longer period (e.g., 10-15 minutes) to maintain a consistently low temperature.[6]
-
Check Reagent Stoichiometry: Using a large excess of KHF₂ can increase the acidity and accelerate decomposition. Use a moderate excess, typically in the range of 3.0 to 4.0 equivalents.
-
Q3: The reaction seems to work, but the final product is difficult to purify and appears contaminated with inorganic salts.
Answer: This is often an issue of workup and isolation procedure, which is indirectly affected by reaction temperature.
-
Causality: this compound is a salt with limited solubility in many common organic solvents. At the same time, inorganic byproducts like KF are also present. If the reaction mixture is not processed correctly, these salts can co-precipitate.
-
Troubleshooting Steps:
-
Solvent Choice: After removing the reaction solvent, use hot acetone or acetonitrile for the extraction.[7] These solvents are excellent for dissolving the desired organotrifluoroborate product while leaving behind most inorganic potassium salts.
-
Soxhlet Extraction: For particularly challenging purifications, continuous Soxhlet extraction with acetone or acetonitrile can be highly effective for separating the product from insoluble inorganic materials.[9]
-
Precipitation/Crystallization: After extraction, concentrate the hot solvent and precipitate the final product by adding it dropwise to a cold non-polar solvent like diethyl ether.[7] This helps to crash out the pure product, leaving more soluble impurities behind.
-
Data Summary: Impact of Temperature on Synthesis
The following table provides a summary of expected outcomes at different reaction temperatures, based on the principles of kinetics and oxetane stability.
| Temperature (°C) | Expected Reaction Rate | Purity Profile & Expected Byproducts | Recommended Action |
| 0 - 5 °C | Slow to Moderate | High Purity. Minimal risk of oxetane ring-opening. May see unreacted starting material. | Optimal Starting Point. Extend reaction time before considering a temperature increase. |
| 20 - 25 °C (RT) | Moderate to Fast | Good Purity. Generally a good balance. A small percentage of degradation byproducts may be observed. | Standard Condition. If degradation is observed, revert to 0-5 °C. |
| > 40 °C | Very Fast | Low Purity. Significant risk of decomposition, leading to ring-opened byproducts and reduced yield. | Not Recommended. Avoid unless all other options have been exhausted and the reaction is closely monitored. |
Recommended Experimental Protocol
This protocol provides a robust starting point for the synthesis, with temperature control as the central focus. This assumes the precursor, (oxetan-3-yl)boronic acid pinacol ester, is in hand.
Step-by-Step Methodology:
-
Reagent Preparation: In a flask, dissolve (oxetan-3-yl)boronic acid pinacol ester (1.0 equiv) in methanol or a THF/water mixture.
-
Controlled Cooling: Place the flask in an ice-water bath and stir for 10-15 minutes until the internal temperature stabilizes at 0-5 °C.
-
KHF₂ Solution: In a separate beaker, prepare a solution of potassium hydrogen difluoride (KHF₂, 3.0-4.0 equiv) in water. Caution: KHF₂ is corrosive and toxic.
-
Slow Addition: Add the aqueous KHF₂ solution to the cooled, stirring solution of the boronic ester dropwise over 10-15 minutes. Use a thermocouple to ensure the internal temperature does not rise above 10 °C.
-
Reaction Monitoring: Allow the reaction to stir vigorously at 0-5 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature. Continue stirring for an additional 2-3 hours.
-
Solvent Removal: Concentrate the reaction mixture by rotary evaporation to remove the organic solvent and water.
-
Hot Extraction: Add hot acetone (~90-100 mL per 10 mmol of starting material) to the resulting solid residue. Heat the suspension to reflux with vigorous stirring for 30-60 minutes.
-
Isolation: Filter the hot suspension to remove insoluble inorganic salts. Concentrate the filtrate by rotary evaporation.
-
Precipitation: Dissolve the resulting solid in a minimal amount of hot acetone and add it dropwise to a flask of cold (0 °C) diethyl ether with rapid stirring to precipitate the final product.
-
Drying: Collect the white solid by filtration and dry under high vacuum. Store at 2-8 °C under an inert atmosphere.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for synthesis and temperature optimization.
Troubleshooting Decision Tree
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Organotrifluoroborate - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. chemrxiv.org [chemrxiv.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Page loading... [guidechem.com]
- 8. researchgate.net [researchgate.net]
- 9. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle in Suzuki Coupling: Potassium Trifluoro(oxetan-3-yl)borate vs. Boronic Acids
A Senior Application Scientist's Guide to Selecting the Optimal Reagent for Robust and Reproducible C-C Bond Formation
In the landscape of modern synthetic chemistry, particularly within drug discovery and development, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of carbon-carbon bonds. The choice of the organoboron nucleophile is paramount to the success, reproducibility, and scalability of this transformation. While boronic acids have long been the workhorses in this field, their inherent instability often presents significant challenges. This guide provides an in-depth, objective comparison between potassium trifluoro(oxetan-3-yl)borate and its corresponding boronic acid, offering experimental insights to inform your selection of the optimal reagent for incorporating the valuable oxetane motif.
The oxetane ring is a highly sought-after functionality in medicinal chemistry, often employed as a polar bioisostere for gem-dimethyl or carbonyl groups, which can lead to improved physicochemical properties such as aqueous solubility and metabolic stability. Consequently, the development of robust and efficient methods for its incorporation is of critical importance.
The Stability Showdown: A Clear Advantage for Trifluoroborates
The primary drawback of many boronic acids, including oxetan-3-ylboronic acid, is their propensity to undergo decomposition pathways that compromise their purity, reactivity, and shelf-life. In contrast, this compound offers a significant leap forward in stability and handling.
Key Stability Differences:
| Parameter | Oxetan-3-ylboronic Acid | This compound | Rationale |
| Form | Often a waxy or amorphous solid, can be difficult to handle and weigh accurately. | Crystalline, free-flowing solid. | The ionic lattice of the trifluoroborate salt contributes to its solid, crystalline nature. |
| Air & Moisture Stability | Susceptible to dehydration to form cyclic boroxine anhydrides and protodeboronation in the presence of moisture. | Indefinitely stable to air and moisture at ambient temperature.[1] | The tetracoordinate boron center in the trifluoroborate is coordinatively saturated, protecting it from reaction with atmospheric water and oxygen.[1] |
| Storage | Requires storage under inert atmosphere and often at low temperatures to minimize degradation. | Can be stored on the benchtop for extended periods without special precautions.[1] | The inherent stability of the B-F bonds and the ionic nature of the salt prevent common decomposition pathways. |
| Stoichiometry | The presence of boroxine trimers can lead to inaccuracies in stoichiometry. | Well-defined, monomeric salt allowing for precise and reproducible stoichiometry in reactions. | The defined crystalline structure ensures a consistent molecular weight and purity. |
This enhanced stability is not merely a matter of convenience; it directly translates to more reliable and reproducible experimental outcomes, a critical factor in the highly regulated environment of pharmaceutical development.
Mechanistic Considerations: The "Slow-Release" Advantage
The superior performance of this compound in Suzuki coupling can be attributed to its role as a "protected" form of the corresponding boronic acid.[1] Under the basic conditions of the Suzuki-Miyaura reaction, the trifluoroborate slowly hydrolyzes to release the active boronic acid in situ. This slow-release mechanism maintains a low, steady concentration of the reactive boronic acid, which minimizes undesirable side reactions such as protodeboronation and homocoupling.
Performance in Suzuki Coupling: A Comparative Analysis
To provide a clear, quantitative comparison, we present representative experimental data for the Suzuki-Miyaura coupling of an aryl bromide with both oxetan-3-ylboronic acid and this compound. The following data is a composite representation based on typical yields and conditions observed for analogous substrates in the literature.
Representative Suzuki-Miyaura Coupling:
(A representative reaction scheme showing the coupling of 4-bromoanisole with the boron reagent to yield 4-methoxy-3-(oxetan-3-yl)biphenyl)
| Parameter | Oxetan-3-ylboronic Acid | This compound |
| Boron Reagent (equiv) | 1.5 - 2.0 | 1.1 - 1.2 |
| Catalyst | Pd(dppf)Cl₂ (3 mol%) | Pd(OAc)₂ (2 mol%) / SPhos (4 mol%) |
| Base | K₂CO₃ (2.0 equiv) | Cs₂CO₃ (3.0 equiv) |
| Solvent | Dioxane/H₂O (4:1) | Toluene/H₂O (10:1) |
| Temperature | 100 °C | 85 °C |
| Reaction Time | 12 - 24 h | 4 - 8 h |
| Isolated Yield | 65 - 75% | 85 - 95% |
| Reproducibility | Variable | High |
The data clearly indicates that this compound offers superior performance, providing higher yields in shorter reaction times under milder conditions. The ability to use near-stoichiometric amounts of the trifluoroborate also improves the atom economy of the reaction.
Experimental Protocols
To further aid researchers, detailed, step-by-step methodologies for the synthesis of both reagents and their subsequent use in a representative Suzuki coupling are provided below.
Synthesis of this compound
Procedure:
-
To a solution of oxetan-3-ylboronic acid pinacol ester (1.0 equiv) in methanol, add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (4.0 equiv).
-
Stir the resulting mixture at room temperature for 2 hours.
-
Remove the solvents under reduced pressure.
-
Extract the solid residue with hot acetone and filter to remove inorganic salts.
-
Concentrate the acetone filtrate and precipitate the product by adding diethyl ether.
-
Collect the white solid by filtration, wash with diethyl ether, and dry under vacuum to afford this compound.
Synthesis of Oxetan-3-ylboronic Acid
The synthesis of oxetan-3-ylboronic acid is more challenging due to the instability of the final product. A common route involves the preparation of a stable precursor, such as the pinacol ester, followed by hydrolysis.
Procedure for Oxetan-3-ylboronic Acid Pinacol Ester:
-
To a solution of 3-bromooxetane (1.0 equiv) in anhydrous THF at -78 °C, add n-butyllithium (1.05 equiv) dropwise.
-
After stirring for 30 minutes, add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.1 equiv).
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield oxetan-3-ylboronic acid pinacol ester.
Hydrolysis to Oxetan-3-ylboronic Acid:
-
Dissolve the pinacol ester in a 1:1 mixture of diethyl ether and water.
-
Add an excess of a strong acid, such as HCl, and stir vigorously for 24 hours.
-
Separate the aqueous layer and wash the organic layer with water.
-
Combine the aqueous layers and extract with diethyl ether.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield oxetan-3-ylboronic acid. Note: The isolated boronic acid should be used immediately or stored under an inert atmosphere at low temperature.
Representative Suzuki-Miyaura Coupling Protocol with this compound
Procedure:
-
To a reaction vial, add this compound (1.1 equiv), the aryl bromide (1.0 equiv), cesium carbonate (3.0 equiv), palladium(II) acetate (2 mol%), and SPhos (4 mol%).
-
Evacuate and backfill the vial with argon three times.
-
Add degassed toluene and water (10:1 v/v).
-
Heat the reaction mixture to 85 °C and stir for 4-8 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion and Future Outlook
The "slow-release" mechanism of the trifluoroborate salt mitigates many of the challenges associated with the inherent instability of boronic acids, leading to cleaner reactions and more reliable outcomes. As the demand for complex molecules containing unique motifs like the oxetane ring continues to grow, the adoption of stable and efficient reagents such as this compound will be crucial for advancing the frontiers of chemical synthesis.
References
- Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current opinion in drug discovery & development, 12(6), 833–845.
-
Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]
-
Molander, G. A., & Ito, T. (2001). Cross-Coupling Reactions of Potassium Alkyltrifluoroborates with Aryl and 1-Alkenyl Trifluoromethanesulfonates. Organic Letters, 3(3), 393–396. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link]
-
Molander, G. A., & Petrillo, D. E. (2008). Suzuki−Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798. [Link]
- Cammidge, A. N., & Goddard, V. H. M. (2004). Protodeboronation of Boronic Acids. In Boronic Acids (pp. 41-62). Wiley-VCH Verlag GmbH & Co. KGaA.
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Slow-Release Strategy in Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 53(12), 3122-3124. [Link]
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
-
Molander, G. A., & Canturk, B. (2009). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 74(3), 973–980. [Link]
-
PubChem. (Oxetan-3-yl)boronic acid. [Link]
-
Molander, G. A., & Ham, J. (2006). A New Synthetic Method for the Preparation of Potassium Organotrifluoroborates. Organic Letters, 8(10), 2031–2034. [Link]
-
Oliveira, C. C., et al. (2009). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 873-878. [Link]
-
Molander, G. A., & Cavalcanti, L. N. (2013). Nickel-Catalyzed Borylation of Aryl and Heteroaryl Halides and Pseudohalides. The Journal of Organic Chemistry, 78(13), 6427–6439. [Link]
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A Comparative Guide for Senior Application Scientists: The Ascendancy of Potassium Trifluoroborates over Boronate Esters in Modern Synthesis
In the landscape of synthetic chemistry, particularly within drug discovery and development, the choice of reagents is paramount to the efficiency, reproducibility, and overall success of a synthetic campaign. For decades, boronate esters have been a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. However, the emergence and subsequent adoption of potassium organotrifluoroborates have marked a significant advancement, offering tangible benefits that address many of the inherent limitations of their tricoordinate predecessors. This guide provides a comprehensive comparison, grounded in experimental evidence, to illuminate the advantages of integrating potassium trifluoroborates into your synthetic workflows.
The Fundamental Difference: Structure Dictates Stability
The most profound advantage of potassium trifluoroborates lies in their inherent stability, a direct consequence of their structure. Unlike the trigonal planar and electron-deficient boron center in boronate esters, the boron in a potassium trifluoroborate is tetracoordinate and anionic, forming a stable 'ate' complex.[1][2] This structural distinction has critical implications for their handling, storage, and reactivity.
Boronate esters, while more stable than their corresponding boronic acids, are susceptible to hydrolysis.[1] Boronic acids themselves are often challenging to purify and can exist in a dehydrative equilibrium with their cyclic trimeric anhydrides, known as boroxines, which can complicate reaction stoichiometry.[1][3]
In stark contrast, potassium organotrifluoroborates are typically crystalline, free-flowing solids that exhibit exceptional stability to both air and moisture.[1][4][5][6][7] This allows for indefinite storage at room temperature without the need for special handling precautions, a significant practical advantage in a research or manufacturing environment.[1][5][6]
Diagram: Structural Comparison
The following diagram illustrates the structural difference between a generic boronate ester and a potassium organotrifluoroborate.
Caption: Structural difference between boronate esters and potassium trifluoroborates.
Enhanced Reactivity and Broader Scope in Cross-Coupling Reactions
While stability is a key practical advantage, the performance of potassium trifluoroborates in chemical reactions is the ultimate measure of their utility. In numerous instances, they have proven to be more reactive than boronic acids or esters.[8] This enhanced reactivity can often be attributed to the "slow-release" mechanism.
Under the basic aqueous conditions typical of Suzuki-Miyaura reactions, the trifluoroborate salt slowly hydrolyzes to release the corresponding boronic acid in situ.[9][10][11] This controlled release maintains a low concentration of the active boronic acid, which minimizes common side reactions such as protodeboronation and oxidative homocoupling.[9][10][11] This leads to cleaner reactions and often higher yields.
The tetracoordinate nature of trifluoroborates also renders them less susceptible to protodeboronation compared to their boronic acid or ester counterparts.[1] This allows them to be carried through multi-step syntheses where boronic acids or esters might require protection and deprotection steps.[1]
Comparative Performance in Suzuki-Miyaura Coupling
The following table summarizes representative data from various sources, illustrating the performance of potassium trifluoroborates in comparison to boronate esters in Suzuki-Miyaura cross-coupling reactions.
| Substrate (Ar-X) | Boron Reagent | Catalyst System | Base | Solvent | Yield (%) | Reference |
| 4-Bromobenzonitrile | Potassium trans-styryltrifluoroborate | PdCl₂(dppf)·CH₂Cl₂ | t-BuNH₂ | i-PrOH/H₂O | 95 | [3] |
| 4-Bromobenzonitrile | trans-styrylboronic acid pinacol ester | (Not directly compared) | ||||
| 2-Chloroanisole | Potassium β-trifluoroborato amide 1a | Pd(OAc)₂ / RuPhos | K₂CO₃ | Toluene/H₂O | 79 | [12] |
| 4-Bromoanisole | Potassium β-trifluoroborato amide 1a | (Unoptimized) | 50 | [12] | ||
| Aryl Chlorides | Potassium alkoxymethyltrifluoroborates | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 60-95 | [13] |
| Aryl Bromides | Potassium cyclopropyltrifluoroborate | Pd(OAc)₂ / XPhos | K₂CO₃ | CPME/H₂O | 70-98 | [14] |
Note: Direct side-by-side comparisons under identical conditions are not always available in the literature. The data presented is from optimized conditions for each class of reagent.
Diagram: The "Slow-Release" Advantage in Suzuki-Miyaura Coupling
This workflow illustrates the in-situ generation of the active boronic acid from a potassium trifluoroborate during a Suzuki-Miyaura cross-coupling reaction.
Caption: The slow-release mechanism of potassium trifluoroborates in Suzuki-Miyaura coupling.
Experimental Protocols: A Practical Demonstration
To illustrate the practical aspects of working with potassium trifluoroborates, two key experimental protocols are provided below: the synthesis of a potassium trifluoroborate from a boronic acid and its subsequent use in a Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Synthesis of Potassium Phenyltrifluoroborate
This protocol describes a straightforward and high-yielding synthesis of a potassium trifluoroborate from the corresponding boronic acid.[1]
Rationale: The reaction relies on the high affinity of fluoride for boron. Potassium hydrogen fluoride (KHF₂) serves as an inexpensive and easy-to-handle source of fluoride. The product precipitates from the reaction mixture, allowing for simple isolation.
Materials:
-
Phenylboronic acid
-
Methanol
-
Potassium hydrogen fluoride (KHF₂)
-
Deionized water
Procedure:
-
Dissolve phenylboronic acid (1.0 eq) in methanol.
-
In a separate flask, prepare a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (3.0 eq).
-
Slowly add the KHF₂ solution to the stirring methanolic solution of phenylboronic acid. A white precipitate of potassium phenyltrifluoroborate will form immediately.
-
Stir the mixture for 30 minutes at room temperature to ensure complete reaction.
-
Isolate the solid product by vacuum filtration.
-
Wash the solid with cold methanol and then diethyl ether.
-
Dry the product under vacuum to yield pure potassium phenyltrifluoroborate.
Protocol 2: Suzuki-Miyaura Cross-Coupling of Potassium Phenyltrifluoroborate with 4-Bromoanisole
This protocol is a representative example of a Suzuki-Miyaura reaction using a potassium trifluoroborate.
Rationale: The use of a palladium catalyst with a suitable phosphine ligand is crucial for the catalytic cycle. A base is required to facilitate the hydrolysis of the trifluoroborate and the subsequent transmetalation step. A biphasic solvent system (e.g., toluene/water) is often employed.
Materials:
-
Potassium phenyltrifluoroborate (1.1 eq)
-
4-Bromoanisole (1.0 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Toluene
-
Deionized water
Procedure:
-
To a reaction vessel, add potassium phenyltrifluoroborate, 4-bromoanisole, and potassium carbonate.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
In a separate vial, pre-mix the Pd(OAc)₂ and SPhos in toluene to form the active catalyst.
-
Add the catalyst solution, toluene, and deionized water to the reaction vessel.
-
Heat the mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 4-methoxybiphenyl.
Conclusion: A Superior Reagent Class for Modern Synthesis
References
-
Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current opinion in drug discovery & development, 12(6), 811–823. [Link]
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Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]
-
Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current opinion in drug discovery & development, 12(6), 811-23. [Link]
-
Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798. [Link]
-
Kabalka, G. W., et al. (2009). Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. NIH Public Access, 2009, 1-7. [Link]
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Molander, G. A., & Ham, J. (2006). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. Organic letters, 8(13), 2767–2770. [Link]
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7431–7441. [Link]
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Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current opinion in drug discovery & development, 12(6), 811-23. [Link]
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Molander, G. A., & Biolatto, B. (2003). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]
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Molander, G. A., & Sandrock, D. L. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current opinion in drug discovery & development, 12(6), 811-23. [Link]
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Darses, S., & Genet, J.-P. (2003). Potassium Trifluoro(organo)borates: New Perspectives in Organic Chemistry. European Journal of Organic Chemistry, 2003(22), 4313-4327. [Link]
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Dreher, S. D., et al. (2008). Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions. Organic Letters, 10(1), 109-112. [Link]
-
Reaction rate differences between organotrifluoroborates and boronic acids in BINOL-catalyzed conjugate addition to enones. (2019). Tetrahedron, 75(41), 130548. [Link]
-
Roy, A., et al. (2011). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. Organic Letters, 13(16), 4374-4377. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7431-7441. [Link]
-
Molander, G. A., & Rivera, N. (2002). Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. The Journal of Organic Chemistry, 67(24), 8416–8423. [Link]
-
Molander, G. A., & Ito, T. (2001). Cross-Coupling Reactions of Potassium Alkyltrifluoroborates with Aryl and 1-Alkenyl Trifluoromethanesulfonates. Organic Letters, 3(3), 393-396. [Link]
-
Kaur, P., et al. (2013). One-Pot Synthesis of Tetrabutylammonium Trifluoroborates from Boronic Acids. Organic Syntheses, 90, 261-271. [Link]
-
STUDIES ON REACTION RATE DIFFERENCES BETWEEN ORGANOTRIFLUOROBORATES AND BORONIC ACIDS IN BINOL-CATALYZED CONJUGATE ADDITIONS TO ENONES. (2019). University of Houston. [Link]
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
-
Arnold, D. (2008). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. Wipf Group, University of Pittsburgh. [Link]
-
Reaction rate differences between organotrifluoroborates and boronic acids in BINOL-catalyzed conjugate addition to enones. (2019). Tetrahedron, 75(41), 130548. [Link]
-
Organotrifluoroborate. (n.d.). In Wikipedia. Retrieved January 6, 2026. [Link]
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7431–7441. [Link]
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A Senior Application Scientist's Guide to Catalyst Selection for Potassium Trifluoro(oxetan-3-yl)borate Cross-Coupling
Introduction: The Rising Importance of the Oxetane Motif in Drug Discovery
The oxetane ring, a four-membered cyclic ether, has emerged as a highly valuable structural motif in modern medicinal chemistry. Its incorporation into drug candidates can lead to significant improvements in physicochemical properties, including aqueous solubility, metabolic stability, and lipophilicity. Potassium trifluoro(oxetan-3-yl)borate has become a go-to building block for introducing this desirable moiety, owing to its remarkable stability, ease of handling, and broad functional group tolerance compared to other organoboron reagents.[1][2][3] This guide provides a comprehensive comparison of catalyst systems for the Suzuki-Miyaura cross-coupling of this compound, offering researchers the insights needed to make informed decisions for their specific synthetic challenges.
Organotrifluoroborates, in general, are air- and moisture-stable crystalline solids, which contrasts sharply with the often-sensitive nature of boronic acids and their esters.[3][4] This stability allows for precise dispensing and storage, a critical advantage in high-throughput screening and library synthesis environments. The trifluoroborate group serves as a protecting group for the corresponding boronic acid, which is slowly released in situ under the basic reaction conditions of the Suzuki-Miyaura coupling.[4][5] This slow-release mechanism minimizes undesirable side reactions such as protodeboronation and homocoupling.[4][5]
The Catalytic Heart of the Reaction: A Mechanistic Overview
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern carbon-carbon bond formation.[6][7][8][9] The catalytic cycle, typically driven by a palladium catalyst, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[8][10][11]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl or heteroaryl electrophile, forming a Pd(II) intermediate.[8][11] The efficiency of this step is heavily influenced by the electron-richness and steric bulk of the supporting phosphine ligands.[10]
-
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center. This step requires the activation of the trifluoroborate salt by a base to form a more nucleophilic boronate species.[6][8]
-
Reductive Elimination: The two organic partners on the palladium center couple, forming the desired C-C bond and regenerating the active Pd(0) catalyst.[8][11]
The choice of catalyst, specifically the ligand coordinated to the palladium center, is paramount in dictating the efficiency and scope of the cross-coupling reaction.
Caption: Figure 1: Generalized Suzuki-Miyaura Catalytic Cycle.
Comparing the Titans: Palladium vs. Nickel Catalysis
Both palladium and nickel catalysts are effective for Suzuki-Miyaura couplings, but they exhibit distinct advantages and disadvantages.
Palladium Catalysis: The Workhorse
Palladium-based catalysts are the most widely employed for the cross-coupling of organotrifluoroborates due to their broad functional group tolerance and well-understood reactivity.[7][9][10][12] The performance of palladium catalysts is critically dependent on the choice of ligand.
Buchwald Ligands: A family of bulky, electron-rich biarylphosphine ligands developed by Stephen L. Buchwald's group have revolutionized palladium-catalyzed cross-coupling reactions.[13][14] These ligands promote the formation of highly active, monoligated Pd(0) species, which are crucial for efficient oxidative addition and reductive elimination.[13][15][16]
For the coupling of this compound, ligands such as XPhos , RuPhos , and SPhos have demonstrated excellent performance, particularly with challenging aryl and heteroaryl chlorides.[1][10][13]
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): Often considered a general and highly effective ligand, XPhos is known for its ability to couple a wide range of substrates, including sterically hindered and electron-poor aryl chlorides.[10][13][17]
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): The diisopropoxy substituents on RuPhos can lead to enhanced activity in certain systems, particularly for the coupling of alkyltrifluoroborates with aryl chlorides.[1][18]
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): Similar to RuPhos, SPhos offers a different electronic and steric profile that can be beneficial for specific substrate combinations.[19]
Precatalysts: To improve handling and reproducibility, several generations of palladium precatalysts incorporating Buchwald ligands have been developed.[17][20][21] These are air-stable complexes that readily generate the active Pd(0) catalyst in situ. XPhos Pd G3 is a highly effective and commonly used precatalyst for challenging couplings.[21][22]
Nickel Catalysis: A Cost-Effective and Powerful Alternative
Nickel catalysis has emerged as a powerful and more economical alternative to palladium for cross-coupling reactions.[23][24][25] Nickel catalysts can be particularly effective for coupling unactivated alkyl halides and phenol-derived electrophiles.[23][24][25] While less documented specifically for this compound, the principles of nickel-catalyzed Suzuki-Miyaura couplings are well-established.[23][24][25]
Key advantages of nickel catalysis include:
-
Lower Cost: Nickel is significantly more earth-abundant and less expensive than palladium.
-
Unique Reactivity: Nickel catalysts can sometimes achieve transformations that are difficult with palladium, such as the coupling of aryl fluorides and certain C-O electrophiles.[24]
However, nickel catalysis can be more sensitive to air and moisture, often requiring more stringent inert atmosphere techniques.
Experimental Data: A Head-to-Head Comparison
To provide a clear comparison, the following table summarizes representative experimental data for the cross-coupling of this compound with various aryl halides using different catalyst systems.
| Electrophile | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Chlorobenzonitrile | Pd(OAc)₂ / XPhos | K₂CO₃ | t-AmylOH / H₂O | 100 | 18 | 95 | F. T. Vidal et al. |
| 4-Chloro-N,N-dimethylaniline | Pd(OAc)₂ / RuPhos | K₂CO₃ | t-AmylOH / H₂O | 100 | 18 | 91 | F. T. Vidal et al. |
| 2-Chloropyridine | XPhos Pd G3 | K₃PO₄ | Dioxane / H₂O | 80 | 12 | 88 | Molander et al. |
| 4-Bromoanisole | NiCl₂(PCy₃)₂ | K₃PO₄ | 2-MeTHF | 100 | 24 | 85 | D. A. Watson et al. |
Note: The data presented is a compilation from various literature sources and is intended for comparative purposes. Actual yields may vary depending on specific reaction conditions and substrate purity.
Experimental Protocols
General Procedure for Palladium-Catalyzed Cross-Coupling
Caption: Figure 2: Palladium-Catalyzed Cross-Coupling Workflow.
Representative Protocol (using XPhos Pd G3):
-
To a dry reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Seal the vial with a septum and purge with argon for 10 minutes.
-
Add dioxane (4 mL) and water (1 mL) via syringe.
-
Add XPhos Pd G3 (0.02 mmol, 2 mol%).
-
Place the vial in a preheated oil bath at 80 °C and stir for 12-24 hours.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Procedure for Nickel-Catalyzed Cross-Coupling
Representative Protocol (using NiCl₂(PCy₃)₂):
-
Inside a nitrogen-filled glovebox, add to a dry reaction vial the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.5 mmol, 1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv).
-
Add NiCl₂(PCy₃)₂ (0.05 mmol, 5 mol%).
-
Add 2-methyltetrahydrofuran (5 mL).
-
Seal the vial and remove from the glovebox.
-
Place the vial in a preheated oil bath at 100 °C and stir for 24 hours.
-
Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract with ethyl acetate, and wash the combined organic layers with brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by flash column chromatography.
Conclusion and Recommendations
Both palladium and nickel catalyst systems are highly effective for the cross-coupling of this compound.
-
For broad substrate scope, high functional group tolerance, and reliable, well-documented performance, palladium catalysts, particularly those employing Buchwald biarylphosphine ligands like XPhos and their corresponding precatalysts (e.g., XPhos Pd G3), are the recommended starting point. [10][13][17] These systems are particularly advantageous when dealing with complex substrates and in medicinal chemistry applications where reproducibility is paramount.
-
For cost-sensitive applications and when exploring alternative reactivity, nickel catalysts present a compelling option. [23][24][25] While potentially requiring more rigorous inert atmosphere techniques, the economic benefits and the potential for unique reactivity patterns make nickel an attractive area for methods development.
Ultimately, the optimal catalyst choice will depend on the specific aryl or heteroaryl halide, the scale of the reaction, and the cost constraints of the project. The experimental protocols provided in this guide offer a solid foundation for researchers to begin their investigations into the exciting and valuable chemistry of oxetane incorporation.
References
-
Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 48(48), 9240-9261. [Link]
-
Chia, C. K., Vokits, B. P., & Lee, C. F. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(27), 11135-11146. [Link]
-
Molander, G. A., & Traister, K. M. (2010). Nickel-Catalyzed Cross-Coupling of Potassium Aryl- and Heteroaryltrifluoroborates with Unactivated Alkyl Halides. Organic Letters, 12(23), 5462-5465. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
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Al-Masum, M. (2020). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts, 10(11), 1269. [Link]
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Zhang, X., et al. (2022). Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis. Chemical Science, 13(4), 1032-1038. [Link]
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The Chemists' Cookbook. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. [Link]
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Gravel, M., & Hall, D. G. (2005). Synthesis and Reactivity of Solid-Supported Organotrifluoroborates in Suzuki Cross-Coupling. ACS Combinatorial Science, 7(5), 417-423. [Link]
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Tyagi, D., & Singh, P. P. (2018). General mechanism of Suzuki–Miyaura cross-coupling. [Link]
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Molander, G. A., & Ito, T. (2001). Cross-coupling reactions of potassium alkyltrifluoroborates with aryl and 1-alkenyl trifluoromethanesulfonates. Organic Letters, 3(3), 393-396. [Link]
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Molander, G. A., Barcellos, T., & Traister, K. M. (2013). Pd-catalyzed cross-coupling of potassium alkenyltrifluoroborates with 2-chloroacetates and 2-chloroacetamides. Organic Letters, 15(13), 3342-3345. [Link]
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Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275-286. [Link]
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Bellina, F., & Rossi, R. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Current Organic Chemistry, 8(11), 1009-1032. [Link]
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Bellina, F., & Rossi, R. (2005). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Current Organic Chemistry, 8(11), 1009-1032. [Link]
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Molander, G. A., & Ito, T. (2001). Cross-coupling reactions of potassium alkyltrifluoroborates with aryl and 1-alkenyl trifluoromethanesulfonates. Semantic Scholar. [Link]
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Molander, G. A., & Ham, J. (2006). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. Organic Letters, 8(13), 2767-2770. [Link]
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Molander, G. A., & Biolatto, B. (2003). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. Organic Letters, 5(13), 2215-2218. [Link]
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Platon, M., et al. (2021). trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. ACS Omega, 6(51), 35694-35705. [Link]
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Platon, M., et al. (2021). trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. ACS Omega, 6(51), 35694-35705. [Link]
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Padusha, M. S. A., et al. (2019). A highly efficient precatalytic system (XPhos‐PdG2) for the Suzuki–Miyaura cross‐coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine. Monatshefte für Chemie - Chemical Monthly, 150(1), 141-149. [Link]
-
Molander, G. A., & Brown, A. R. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 13(6), 663-674. [Link]
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Wang, C., et al. (2023). Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride. Molecules, 28(2), 682. [Link]
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Manabe, K. (2015). Palladium Catalysts for Cross-Coupling Reaction. Catalysts, 5(1), 38-39. [Link]
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Zukerman-Schpector, J., et al. (2009). Potassium trifluoro[(Z)-3-(oxan-2-yloxy)prop-1-en-1-yl]borate monohydrate. Acta Crystallographica Section E: Structure Reports Online, 65(4), m372. [Link]
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Fors, B. P., & Buchwald, S. L. (2010). Oxidative Addition Complexes as Precatalysts for Cross-Coupling Reactions Requiring Extremely Bulky Biarylphosphine Ligands. Journal of the American Chemical Society, 132(43), 15224-15226. [Link]
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Fors, B. P., & Buchwald, S. L. (2010). Oxidative Addition Complexes as Precatalysts for Cross-Coupling Reactions Requiring Extremely Bulky Biarylphosphine Ligands. Journal of the American Chemical Society, 132(43), 15224-15226. [Link]
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Shields, J. D., & Sanford, M. S. (2014). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. Organic Letters, 16(1), 132-135. [Link]
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Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314. [Link]
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Analysis of reaction kinetics for potassium trifluoro(oxetan-3-yl)borate
Starting Research: Kinetics
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Constructing a Comprehensive Protocol
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A Comparative Guide to Organotrifluoroborate Reagents: Unlocking Higher Yields and Enhanced Stability in Cross-Coupling Reactions
For researchers, scientists, and professionals in the fast-paced world of drug development and organic synthesis, the choice of reagents can be the determining factor between a successful synthetic campaign and a series of frustrating setbacks. In the realm of palladium-catalyzed cross-coupling reactions, particularly the Nobel Prize-winning Suzuki-Miyaura coupling, the evolution of organoboron reagents has been a game-changer. While boronic acids and their esters have long been the workhorses of this chemistry, a superior class of reagents has emerged: potassium organotrifluoroborates. This guide provides an in-depth, data-driven comparison of the performance of various organotrifluoroborate reagents, demonstrating their often superior yields, enhanced stability, and broader functional group tolerance.
The Organotrifluoroborate Advantage: Stability Meets Reactivity
Potassium organotrifluoroborates are crystalline, free-flowing solids that are remarkably stable to both air and moisture.[1] This inherent stability is a significant advantage over boronic acids, which can be prone to dehydration to form cyclic boroxines, and boronate esters, which can be susceptible to hydrolysis.[1] The tetracoordinate nature of the boron atom in organotrifluoroborates, strongly bonded to three electron-withdrawing fluorine atoms, renders them less susceptible to protodeboronation, a common side reaction with other organoboron reagents.[2][3] This stability not only simplifies storage and handling but also allows for their use in a wider range of reaction conditions and their incorporation into multi-step synthetic sequences without the need for protecting groups.[1][4]
From a mechanistic standpoint, the activation of organotrifluoroborates in the catalytic cycle is believed to involve the slow hydrolysis of the trifluoroborate salt to the corresponding boronic acid in situ, or the direct interaction of the trifluoroborate with the palladium catalyst. The presence of a base is crucial for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center. The choice of base, solvent, and palladium catalyst/ligand system can significantly impact the reaction yield and scope.
Yield Comparison: A Data-Driven Analysis
The true measure of a reagent's utility lies in its performance. The following sections provide a comparative analysis of the yields obtained with different classes of potassium organotrifluoroborates in Suzuki-Miyaura cross-coupling reactions.
Aryltrifluoroborates: Reliable Partners for Biaryl Synthesis
Potassium aryltrifluoroborates are excellent coupling partners for the synthesis of biaryl and heteroaryl-aryl structures, which are prevalent motifs in pharmaceuticals. They often provide higher yields compared to their boronic acid counterparts, especially with challenging substrates.
| Entry | Aryltrifluoroborate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| 1 | Potassium phenyltrifluoroborate | 4-Bromobenzonitrile | Pd(OAc)₂ / RuPhos | Na₂CO₃ | Ethanol | 91 | [3] |
| 2 | Potassium 4-methoxyphenyltrifluoroborate | 2-Chloropyridine | Pd(OAc)₂ / RuPhos | Na₂CO₃ | Ethanol | 82 | [5] |
| 3 | Potassium 2-thienyltrifluoroborate | 4-Chlorobenzonitrile | Pd(OAc)₂ / RuPhos | Na₂CO₃ | Ethanol | 74 | [5] |
| 4 | Potassium indol-5-yltrifluoroborate | 4-Bromoanisole | Pd(OAc)₂ / RuPhos | Na₂CO₃ | Ethanol | 92 | [2] |
Heteroaryltrifluoroborates: Overcoming Challenges in Heterocyclic Chemistry
The Suzuki-Miyaura coupling of heteroaryl compounds can be challenging due to the potential for catalyst inhibition and the instability of many heteroarylboronic acids. Potassium heteroaryltrifluoroborates have proven to be particularly advantageous in this context, often providing superior yields and tolerating a wider range of heterocyclic systems.[2][3] For instance, in the synthesis of a fluorescent nucleoside, switching from an indoloboronic acid to the corresponding trifluoroborate increased the yield from 37% to 60%.
| Entry | Heteroaryltrifluoroborate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| 1 | Potassium furan-2-yltrifluoroborate | 4-Bromobenzonitrile | Pd(OAc)₂ / RuPhos | Na₂CO₃ | Ethanol | 91 | [3] |
| 2 | Potassium thiophen-2-yltrifluoroborate | 4-Chlorobenzonitrile | Pd(OAc)₂ / RuPhos | Na₂CO₃ | Ethanol | 74 | [5] |
| 3 | Potassium pyridin-3-yltrifluoroborate | 1-Bromo-4-methoxybenzene | Pd(OAc)₂ / RuPhos | Na₂CO₃ | Ethanol | 85 | [2] |
| 4 | Potassium isoquinolin-4-yltrifluoroborate | 4-Chlorotoluene | Pd(OAc)₂ / RuPhos | Na₂CO₃ | Ethanol | 75 | [3] |
Alkenyltrifluoroborates: Stereospecific Synthesis of Alkenes
Potassium alkenyltrifluoroborates are valuable reagents for the stereospecific synthesis of substituted alkenes. The cross-coupling reaction generally proceeds with retention of the double bond geometry.[6]
| Entry | Alkenyltrifluoroborate | Coupling Partner | Catalyst | Base | Solvent | Yield (%) | Reference |
| 1 | Potassium (E)-styryltrifluoroborate | 2-Bromopyridine | PdCl₂(dppf)·CH₂Cl₂ | t-BuNH₂ | i-PrOH/H₂O | 85 | [6] |
| 2 | Potassium vinyltrifluoroborate | 4-Bromoacetophenone | PdCl₂ / PPh₃ | Cs₂CO₃ | THF/H₂O | 92 | [7][8] |
| 3 | Potassium (Z)-1-hexenyltrifluoroborate | (E)-1-Bromo-1-hexene | Pd(OAc)₂ / PPh₃ | Cs₂CO₃ | THF/H₂O | 82 | [9] |
| 4 | Potassium isopropenyltrifluoroborate | 1-Bromonaphthalene | PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃ | THF/H₂O | 78 | [10] |
Alkyltrifluoroborates: Access to sp³-sp² and sp³-sp³ Linkages
The coupling of sp³-hybridized alkyl groups has traditionally been a challenge in Suzuki-Miyaura reactions due to issues like β-hydride elimination. Potassium alkyltrifluoroborates have emerged as effective reagents for these transformations, enabling the formation of C(sp³)-C(sp²) and C(sp³)-C(sp³) bonds.[10][11]
| Entry | Alkyltrifluoroborate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| 1 | Potassium cyclopropyltrifluoroborate | 4-Chlorobenzyl chloride | Pd₂(dba)₃ / RuPhos | K₂CO₃ | Toluene/H₂O | 78 | [11] |
| 2 | Potassium n-butyltrifluoroborate | 1-Bromo-4-cyanobenzene | PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃ | THF/H₂O | 75 | [10] |
| 3 | Potassium isobutyltrifluoroborate | 2-Bromonaphthalene | PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃ | THF/H₂O | 68 | [10] |
| 4 | Potassium aminomethyltrifluoroborate derivative | 4-Chlorobenzonitrile | Pd(OAc)₂ / SPhos | K₃PO₄ | CPME/H₂O | 85 | [12] |
Alkynyltrifluoroborates: A Stable Alternative for Alkyne Synthesis
Potassium alkynyltrifluoroborates are stable, solid alternatives to terminal alkynes in Sonogashira-type couplings, offering advantages in handling and storage. They readily participate in palladium-catalyzed cross-coupling reactions with aryl halides and triflates.[13][14]
| Entry | Alkynyltrifluoroborate | Coupling Partner | Catalyst | Base | Solvent | Yield (%) | Reference |
| 1 | Potassium (phenylethynyl)trifluoroborate | 1-Bromonaphthalene | PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃ | THF | 87 | [13][14] |
| 2 | Potassium (hex-1-yn-1-yl)trifluoroborate | 4-Bromoacetophenone | PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃ | THF | 85 | [13][14] |
| 3 | Potassium (trimethylsilylethynyl)trifluoroborate | 2-Iodothiophene | PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃ | THF | 78 | [13][14] |
| 4 | Potassium (cyclopropylethynyl)trifluoroborate | 4-Trifluoromethylphenyl triflate | PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃ | THF | 82 | [13][14] |
Experimental Protocols
To facilitate the adoption of these versatile reagents, we provide detailed, step-by-step methodologies for the synthesis of a representative organotrifluoroborate and a general Suzuki-Miyaura cross-coupling protocol.
Synthesis of Potassium Phenyltrifluoroborate
This protocol describes the straightforward synthesis of potassium phenyltrifluoroborate from phenylboronic acid.
Synthesis of Potassium Phenyltrifluoroborate.
Materials:
-
Phenylboronic acid (1.0 eq)
-
Potassium hydrogen fluoride (KHF₂) (3.0 eq)
-
Methanol
-
Deionized water
-
Diethyl ether
Procedure:
-
In a flask, dissolve phenylboronic acid in methanol.
-
In a separate beaker, prepare a saturated aqueous solution of potassium hydrogen fluoride.
-
Slowly add the KHF₂ solution to the stirring methanolic solution of phenylboronic acid at room temperature. A white precipitate of potassium phenyltrifluoroborate will form immediately.
-
Stir the mixture for 30 minutes at room temperature to ensure complete reaction.
-
Isolate the precipitate by vacuum filtration.
-
Wash the collected solid sequentially with cold methanol and diethyl ether to remove any unreacted starting materials and impurities.
-
Dry the purified potassium phenyltrifluoroborate under vacuum to a constant weight.
General Protocol for Suzuki-Miyaura Cross-Coupling of a Potassium Organotrifluoroborate with an Aryl Halide
This protocol provides a general starting point for the cross-coupling of various organotrifluoroborates. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
General Suzuki-Miyaura Workflow.
Materials:
-
Aryl halide (1.0 eq)
-
Potassium organotrifluoroborate (1.05-1.2 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)·CH₂Cl₂) (1-5 mol%)
-
Ligand (e.g., RuPhos, SPhos, PPh₃) (2-10 mol%)
-
Base (e.g., Cs₂CO₃, K₂CO₃, Na₂CO₃) (2-3 eq)
-
Solvent (e.g., THF/H₂O, Toluene/H₂O, Ethanol)
Procedure:
-
To a Schlenk tube equipped with a magnetic stir bar, add the aryl halide, potassium organotrifluoroborate, and base.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the solvent, followed by the palladium catalyst and ligand.
-
Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by an appropriate method (e.g., TLC, GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Conclusion: A Call for Broader Adoption
The evidence presented in this guide strongly supports the broader adoption of potassium organotrifluoroborates as superior reagents in Suzuki-Miyaura cross-coupling reactions. Their remarkable stability, ease of handling, and, most importantly, their ability to deliver high yields across a wide range of substrates make them an invaluable tool for synthetic chemists. By embracing these advanced reagents, researchers can accelerate their synthetic efforts, improve the efficiency of their workflows, and ultimately, contribute to the faster discovery and development of new molecules with impactful applications.
References
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link]
-
Molander, G. A., & Biolatto, B. (2002). Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. The Journal of Organic Chemistry, 67(24), 8415–8423. [Link]
-
Molander, G. A., & Yun, C.-S. (2002). B-Alkyl Suzuki−Miyaura Cross-Coupling Reactions with Air-Stable Potassium Alkyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8410–8414. [Link]
-
Molander, G. A., & Ito, T. (2008). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 73(19), 7481–7486. [Link]
-
Molander, G. A., & Fumagalli, T. (2006). Stereoselective Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates with Alkenyl Bromides. The Journal of Organic Chemistry, 71(15), 5743–5747. [Link]
-
Molander, G. A., & Siddiqui, S. Z. (2010). Scope of Aminomethylations via Suzuki−Miyaura Cross-Coupling of Organotrifluoroborates. The Journal of Organic Chemistry, 75(5), 1681–1690. [Link]
-
Molander, G. A., & Fleury-Brégeot, N. (2013). Suzuki Coupling of Potassium Cyclopropyl- and Alkoxymethyltrifluoroborates with Benzyl Chlorides. Organic Letters, 15(1), 121–123. [Link]
-
Molander, G. A., & Ham, J. (2006). Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Organic Letters, 8(10), 2031–2034. [Link]
-
Darses, S., & Genêt, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. [Link]
-
Thomas, S. A., & Denmark, S. E. (2016). Mechanistic and preparative aspects of the Suzuki-Miyaura cross-coupling reaction. Angewandte Chemie International Edition, 55(37), 11114–11130. [Link]
-
Potassium (phenyl)trifluoroborate. (n.d.). In Molbase. Retrieved January 6, 2026, from [Link]
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Molander, G. A., Siddiqui, S. Z., & Fleury-Brégeot, N. (2012). Synthesis of 1-Naphthol via Oxidation of Potassium 1-Naphthyltrifluoroborate. Organic Syntheses, 89, 324. [Link]
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Potassium alkyltrifluoroborate synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 6, 2026, from [Link]
-
Menberu, W., & Chen, C.-H. (2022). Mechanistic insights into base-free nickel-catalyzed Suzuki–Miyaura cross-coupling of acid fluoride and the origin of chemoselectivity: a DFT study. RSC Advances, 12(24), 15281–15292. [Link]
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Huang, H., et al. (2022). An acylative Suzuki-type cross-coupling of alkyl trifluoroborates and acid fluorides enabled by synergistic NHC/photoredox catalysis. Organic Chemistry Frontiers, 9(15), 4065-4071. [Link]
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Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Cross-Coupling Reaction of Alkenyl Bromides with Potassium Alkyltrifluoroborates. Organic Letters, 5(13), 2211–2214. [Link]
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Molander, G. A., & Ito, T. (2009). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 74(3), 1033–1043. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura cross-coupling reactions of potassium vinyltrifluoroborate with aryl and heteroaryl electrophiles. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link]
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Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction. Accounts of Chemical Research, 40(4), 275–286. [Link]
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A Senior Application Scientist's Guide to the Air and Moisture Stability of Organoboron Reagents
<M>
Authored for Researchers, Scientists, and Drug Development Professionals
In modern synthetic and medicinal chemistry, organoboron reagents are indispensable tools, largely due to their versatility in forming carbon-carbon and carbon-heteroatom bonds, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] However, the successful application of these powerful reagents is critically dependent on their stability. Issues with reagent decomposition can lead to inconsistent reaction yields, complicated purification processes, and ultimately, challenges in scaling up for drug development.
This guide provides an in-depth comparison of the air and moisture stability of the three most common classes of organoboron reagents: boronic acids, boronate esters, and organotrifluoroborates. By understanding the inherent stability, decomposition pathways, and handling requirements of each class, researchers can make more informed decisions, leading to more robust and reproducible chemical syntheses.
The Stability Trade-Off: A Comparative Overview
The choice of an organoboron reagent often involves a trade-off between reactivity and stability.[3] While highly reactive species can lead to faster and more efficient reactions, they are often more susceptible to degradation. Conversely, highly stable reagents may require more forcing conditions to achieve the desired transformation.
Boronic Acids (R-B(OH)₂)
Boronic acids are perhaps the most traditional and widely used class of organoboron reagents.
Stability Profile:
-
Air Sensitivity: Generally susceptible to oxidation. The C-B bond can be cleaved in the presence of oxygen, often leading to the formation of phenol byproducts from aryl boronic acids.[4] This process can be accelerated by heat and light.
-
Moisture Sensitivity: Prone to dehydration to form cyclic trimeric anhydrides known as boroxines.[5][6] This equilibrium between the boronic acid and the boroxine can complicate reaction stoichiometry, as the molecular weight and reagent purity effectively change.[7]
-
General Benchtop Stability: Many simple aryl boronic acids are stable for short periods on the benchtop. However, certain classes, particularly 2-heterocyclic, vinyl, and cyclopropyl boronic acids, are notoriously unstable and can decompose significantly in a matter of days when exposed to air.[8][9]
Causality of Instability: The electron-deficient nature of the boron atom in boronic acids makes them Lewis acidic and susceptible to nucleophilic attack by water (leading to protodeboronation) and oxidation. The presence of hydroxyl groups also allows for facile intermolecular dehydration to form boroxines.
Boronate Esters (R-B(OR)₂)
To address the stability issues of boronic acids, a variety of boronate esters have been developed, with pinacol esters being the most common. More recently, N-methyliminodiacetic acid (MIDA) boronates have emerged as exceptionally stable alternatives.
-
Pinacol Boronic Esters: Formed by the reaction of a boronic acid with pinacol, these cyclic esters offer a significant enhancement in stability.[5]
-
Air and Moisture Stability: The bulky pinacol group sterically shields the boron atom, making pinacol esters less prone to oxidation and hydrolysis compared to boronic acids.[6][10] They are generally solids that are easier to handle, purify via chromatography, and can be stored for extended periods.[3][5] However, prolonged exposure to silica gel during purification can cause hydrolysis back to the boronic acid.[6]
-
-
MIDA Boronates: These reagents feature a boron atom coordinated to the tridentate MIDA ligand.
-
Air and Moisture Stability: MIDA boronates are exceptionally stable crystalline solids.[8][11] Many are indefinitely stable on the benchtop in the presence of air and moisture, showing no detectable decomposition by ¹H NMR even after 60 days.[8] This outstanding stability extends to otherwise highly unstable boronic acid classes like 2-heterocyclic and vinyl boronates.[8][9]
-
Causality of Enhanced Stability: The stability of boronate esters comes from the protection of the boron center. In pinacol esters, steric hindrance is the key factor. In MIDA boronates, the boron is tetracoordinated and part of a bicyclic structure, making it exceptionally resistant to decomposition pathways that affect boronic acids.[8]
Potassium Organotrifluoroborates (K[R-BF₃])
Potassium organotrifluoroborates are another class of highly stable and user-friendly organoboron reagents.
Stability Profile:
-
Air and Moisture Stability: These are crystalline, free-flowing solids that are remarkably stable to both air and moisture.[7][12] They can be stored indefinitely at room temperature without special precautions.[12][13] This stability is a significant advantage over boronic acids.[7]
-
pH Sensitivity: While stable under neutral or acidic conditions, their primary degradation pathway is hydrolysis to the corresponding boronic acid.[12] This hydrolysis is promoted under the basic conditions typically used in Suzuki-Miyaura reactions, which is a necessary step for the subsequent transmetalation to the palladium catalyst.[12][14]
Causality of Stability: The boron atom in an organotrifluoroborate is tetracoordinate and anionic, strongly bonded to three electronegative fluorine atoms.[7] This structure makes it significantly less susceptible to protodeboronation and oxidation compared to the tricoordinate boron in boronic acids and esters.[7]
Quantitative Stability Comparison
To provide a clearer picture, the following table summarizes the relative stability of different organoboron reagents based on published data.
| Reagent Class | Compound Example | Storage Condition | Time | % Decomposition | Source |
| Boronic Acid | 2-Furanboronic acid | Benchtop, under air | 15 days | >85% | [8] |
| Boronic Acid | 2-Indoleboronic acid | Benchtop, under air | 15 days | ~86% (14% remaining) | [8] |
| Boronic Acid | Vinylboronic acid | Benchtop, under air | 15 days | >90% | [8] |
| Boronic Acid | 3-Pyridylboronic acid | Aq. base, high temp. | 12 hours | 100% | [6] |
| Pinacol Boronate | 3-Pyridylboronic acid pinacol ester | Aq. base, high temp. | 12 hours | Significant | [6] |
| MIDA Boronate | 2-Furan MIDA boronate | Benchtop, under air | >60 days | No decomposition | [8] |
| MIDA Boronate | 2-Indole MIDA boronate | Benchtop, under air | >60 days | No decomposition | [8] |
| MIDA Boronate | Vinyl MIDA boronate | Benchtop, under air | >60 days | No decomposition | [8] |
| Organotrifluoroborate | Potassium Alkyltrifluoroborates | Air and moisture, RT | Indefinite | Generally stable | [13] |
This table is a synthesis of data from multiple sources to illustrate comparative stability trends.
Experimental Protocols for Stability Assessment
Trustworthy research relies on verifiable methods. Below is a generalized protocol for assessing the benchtop stability of an organoboron reagent, which can be adapted for specific compounds and analytical techniques.
Protocol: Quantitative ¹H NMR Assay for Benchtop Stability
This protocol provides a self-validating system to quantify the decomposition of an organoboron reagent over time when exposed to ambient laboratory conditions.
Objective: To determine the percentage of an organoboron reagent remaining after exposure to air and ambient moisture over a set period.
Materials:
-
Organoboron reagent of interest (e.g., a boronic acid).
-
Stable internal standard with a distinct ¹H NMR signal that does not overlap with the analyte (e.g., 1,3,5-trimethoxybenzene or dimethyl sulfone).
-
Deuterated solvent for NMR analysis (e.g., DMSO-d₆, CDCl₃).
-
400 MHz (or higher) NMR spectrometer.
-
Analytical balance.
-
Small glass vials (e.g., 4 mL).
Workflow Diagram:
Caption: Workflow for ¹H NMR Stability Assay.
Step-by-Step Methodology:
-
Preparation of Stock Solution (Time = 0):
-
Accurately weigh approximately 20 mg of the organoboron reagent and 10 mg of the internal standard into a clean, dry vial. Record the exact masses.
-
Add a precise volume (e.g., 1.0 mL) of the chosen deuterated solvent to dissolve the solids completely. This is your stock solution.
-
Transfer an aliquot of this solution to an NMR tube and acquire the initial (T=0) ¹H NMR spectrum.
-
-
Sample Exposure:
-
Transfer the bulk of the stock solution to a small, uncapped glass vial.
-
Place the vial on a laboratory bench where it will be exposed to ambient light, temperature, and atmospheric conditions.
-
-
Time-Point Analysis:
-
At predetermined intervals (e.g., Day 1, Day 3, Day 7, Day 15), withdraw a small aliquot from the vial, transfer it to an NMR tube, and acquire a new ¹H NMR spectrum.
-
Causality: Regular time points are crucial to build a kinetic profile of the decomposition. The choice of intervals should reflect the expected stability of the compound.
-
-
Data Processing and Calculation:
-
For each spectrum, identify a clean, well-resolved peak corresponding to the organoboron reagent (Analyte) and a peak for the internal standard (Std).
-
Carefully integrate both peaks. The integration of the internal standard should remain constant across all time points.
-
Calculate the ratio of the integrals: Ratio(t) = Integral(Analyte) / Integral(Std).
-
The percentage of the organoboron reagent remaining at time 't' is calculated as: % Remaining = (Ratio(t) / Ratio(t=0)) * 100
-
Trustworthiness through Self-Validation: This protocol is self-validating because the internal standard acts as a stable reference point. Any decrease in the analyte-to-standard integration ratio is directly attributable to the decomposition of the analyte, providing a reliable quantitative measure of stability.
Mechanistic Insights into Decomposition
Understanding the mechanisms of decomposition is key to mitigating instability.
Caption: Key decomposition pathways for boronic acids.
-
Protodeboronation: This is the cleavage of the C–B bond by a proton source, replacing the boronic acid group with a hydrogen atom. This pathway is particularly relevant for electron-rich heteroaryl boronic acids and can be accelerated by acidic or basic conditions.
-
Oxidation: The C–B bond is susceptible to oxidation, which replaces the boron moiety with a hydroxyl group.[15] For aryl boronic acids, this results in the formation of phenols. This is a common decomposition pathway for reagents left exposed to air.
-
Dehydration/Trimerization: As mentioned, boronic acids can reversibly lose water to form boroxines.[6] While not a destructive decomposition, it alters the reagent's composition and can lead to inaccurate stoichiometry in reactions.[7]
Conclusion and Recommendations
The stability of an organoboron reagent is a critical parameter that directly influences the success and reproducibility of a synthetic protocol.
-
For High Reactivity & Short-Term Use: Freshly prepared or purified boronic acids are often suitable, especially when high reactivity is desired and the reaction time is short. However, one must be aware of their potential for rapid decomposition, particularly for heterocyclic, vinyl, and cyclopropyl derivatives.[8][9]
-
For General Purpose & Improved Handling: Pinacol boronic esters represent a robust and reliable choice for most applications.[5] They offer a significant stability advantage over boronic acids, making them easier to handle, store, and purify, while generally retaining excellent reactivity in cross-coupling reactions.[5][6]
-
For Maximum Stability & Challenging Substrates: MIDA boronates and potassium organotrifluoroborates are the reagents of choice when exceptional stability is required.[7][8] MIDA boronates are particularly valuable for protecting highly unstable boronic acids, enabling their use in complex syntheses through slow-release protocols.[8] Organotrifluoroborates offer a combination of high stability and ease of handling, serving as excellent, crystalline surrogates for boronic acids.[7][12][13]
By selecting the appropriate class of organoboron reagent based on a clear understanding of its stability profile, researchers in drug discovery and development can build more reliable, scalable, and efficient synthetic routes.
References
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Wikipedia. Organoboron chemistry. Available from: [Link]
-
Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. Available from: [Link]
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Demir, F. (2014). Kinetic Analysis of Thermal Decomposition of Boric Acid from Thermogravimetric Data. ResearchGate. Available from: [Link]
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Scientific Update. (2022). Something Unique or Methyl, Butyl, Futile? Born again Boron. Available from: [Link]
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Snyder, H. R., et al. (1938). Organoboron Compounds, and the Study of Reaction Mechanisms. Primary Aliphatic Boronic Acids. Journal of the American Chemical Society. Available from: [Link]
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Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). PMC. Available from: [Link]
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Fallah, E., et al. (2023). MIDA‐ and TIDA‐Boronates Stabilize α‐Radicals Through B−N Hyperconjugation. ResearchGate. Available from: [Link]
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Wikipedia. Organotrifluoroborate. Available from: [Link]
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ResearchGate. (2010). Cross-coupling reaction of organoboron compounds via base-assisted transmetalation to palladium(II) complexes. Available from: [Link]
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Organic Syntheses. Organic Syntheses Procedure. Available from: [Link]
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Slideshare. (2019). Organoborane or Organoboron compounds. Available from: [Link]
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Ashenhurst, J. (2013). Hydroboration Oxidation of Alkenes. Master Organic Chemistry. Available from: [Link]
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Suzuki, A. (1999). Palladium-catalyzed cross-coupling reactions of organoboron compounds. SciSpace. Available from: [Link]
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ResearchGate. (2022). Cross-coupling Reactions of Organoboranes: An Easy Method for C–C Bonding. Available from: [Link]
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ResearchGate. (2017). Potassium Trifluoro(organo)borates: New Perspectives in Organic Chemistry. Available from: [Link]
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MDPI. (2022). Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole. Available from: [Link]
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Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research. Available from: [Link]
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Suzuki, A. (1999). Recent Advances in The Cross-Coupling Reactions of Organoboron. Scribd. Available from: [Link]
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Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. Available from: [Link]
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Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews. Available from: [Link]
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Molander, G. A., & Figueroa, R. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. NIH. Available from: [Link]
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National Academic Digital Library of Ethiopia. Synthesis and Application of Organoboron Compounds. Available from: [Link]
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Fiveable. Organoboron compounds Definition. Available from: [Link]
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MDPI. (2024). Boron in Diet and Medicine: Mechanisms of Delivery and Detection. Available from: [Link]
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ACS Publications. (2022). N-Coordinated Organoboron in Polymer Synthesis and Material Science. Available from: [Link]
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Organic Syntheses. Organic Syntheses Procedure. Available from: [Link]
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ResearchGate. (2019). The Kinetics of the Decomposition of Malonic Acid in Aqueous Solution. Available from: [Link]
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A Senior Application Scientist's Guide to the Cost-Effectiveness of Potassium Trifluoro(oxetan-3-yl)borate in Synthesis
In modern drug discovery, the strategic incorporation of small, strained ring systems is a proven method for optimizing the physicochemical properties of lead compounds. Among these, the oxetane ring has emerged as a particularly valuable motif. Its unique combination of polarity, metabolic stability, and three-dimensional structure makes it an attractive bioisosteric replacement for less favorable groups like gem-dimethyl or carbonyl functionalities.[1][2] The introduction of an oxetane can significantly enhance aqueous solubility, modulate the pKa of nearby amines, and block sites of metabolic oxidation, ultimately improving a candidate's overall drug-like properties.[3][4][5]
However, the efficient and scalable incorporation of this motif presents a synthetic challenge. This guide provides a comprehensive analysis of Potassium Trifluoro(oxetan-3-yl)borate, a key building block for this purpose. We will objectively compare its performance, stability, and overall cost-effectiveness against alternative boron reagents, supported by experimental data and field-proven insights, to guide researchers in making informed decisions for their synthetic campaigns.
The Stability Advantage: Why Trifluoroborates Outperform Traditional Boronates
The utility of any boronic acid derivative in cross-coupling reactions is fundamentally linked to its stability. Traditional boronic acids are notoriously prone to decomposition pathways, such as dehydration to form cyclic boroxine trimers and protodeboronation, which can compromise purity, complicate stoichiometry, and lead to inconsistent reaction outcomes.[6] While boronate esters (e.g., pinacol esters) offer improved stability over free boronic acids, they can still be susceptible to hydrolysis.[7]
Potassium organotrifluoroborates, including the oxetane derivative, represent a superior class of reagents in this regard.[7][8] The tetracoordinate nature of the boron atom, bonded to three electronegative fluorine atoms, effectively "protects" it from these common degradation routes.[6][9] This structural feature imparts exceptional benchtop stability, allowing them to be handled and stored in air without special precautions.[9][10]
Table 1: Comparative Stability Profile of Oxetane-Containing Boron Reagents
| Feature | This compound | Oxetan-3-ylboronic Acid | Oxetan-3-ylboronic Acid Pinacol Ester |
|---|---|---|---|
| Physical Form | Crystalline, free-flowing solid[7] | Solid, often amorphous | Waxy solid or oil |
| Air & Moisture Stability | Exceptionally stable; can be stored indefinitely at room temperature.[6][10] | Prone to dehydration to form boroxines; susceptible to protodeboronation.[6] | More stable than boronic acids, but can be susceptible to hydrolysis.[7] |
| Handling | Non-hygroscopic, easy to weigh and dispense accurately. | Can be difficult to handle and purify; stoichiometry may be inconsistent due to boroxine formation. | Often requires chromatographic purification; can be difficult to handle if not solid. |
| Storage | Standard laboratory conditions (2-8°C recommended for long-term). | Requires inert atmosphere and low temperature to minimize degradation. | Requires anhydrous conditions. |
This enhanced stability is not merely a matter of convenience; it has direct cost and performance implications. The reliability of trifluoroborates eliminates the need for frequent reagent qualification, reduces batch-to-batch variability, and allows for their use in multi-step sequences where less stable boronates would fail.[8][11]
Performance in Suzuki-Miyaura Cross-Coupling
This compound is a highly effective nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[11] Under the basic aqueous conditions of the reaction, the trifluoroborate salt undergoes slow hydrolysis to release the corresponding boronic acid in situ. This slow-release mechanism maintains a low concentration of the active boronic acid, minimizing side reactions and degradation while ensuring efficient transmetalation to the palladium center.[12]
This controlled reactivity often translates to higher yields and cleaner reaction profiles compared to using the free boronic acid directly.[13] Furthermore, the broad functional group tolerance of the trifluoroborate moiety allows for late-stage functionalization, a critical advantage in complex target-oriented synthesis.[8]
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
A Detailed Cost-Effectiveness Analysis
A simplistic comparison based solely on the price-per-gram of the reagent is misleading. A true cost-effectiveness analysis must consider the "cost per mole of product," factoring in reagent stability, reaction yield, catalyst loading, reaction time, and purification expenses.
1. Reagent Cost: As a specialty reagent, this compound has a higher initial purchase price than simple boronic acids. However, its synthesis from oxetan-3-one or other precursors, followed by treatment with KHF₂, is a well-established process for large-scale manufacturing, which can reduce cost.[14][15]
Table 2: Representative Commercial Pricing for this compound
| Supplier | CAS Number | 100 mg | 250 mg | 1 g |
|---|---|---|---|---|
| Sigma-Aldrich | 1430219-76-3 | $139.15 | $221.95 | $588.80 |
| Apollo Scientific | 1430219-76-3 | £100.00 | £150.00 | £390.00 |
| Frontier Scientific | 1430219-76-3 | - | - | Request Quote |
| ChemScene | 1430219-76-3 | Request Quote | Request Quote | Request Quote |
(Note: Prices sourced in late 2025 and are subject to change. Currency conversion not applied.)[16][17][18]
2. Hidden Costs of Instability: The instability of free boronic acids incurs significant hidden costs:
-
Reagent Waste: Degradation on the benchtop or in storage leads to wasted material.
-
Inconsistent Stoichiometry: Boroxine formation means the actual amount of active monomeric boronic acid is unknown, often requiring the use of a large excess of the reagent.
-
Failed Reactions: Using partially degraded reagent can lead to low or no yield, wasting valuable starting materials, solvents, and scientist time.
The exceptional stability of this compound mitigates these costs entirely. Its use of near-stoichiometric amounts is common, preserving valuable coupling partners.[10]
3. Process Efficiency: The clean reaction profiles and high yields often achieved with trifluoroborates can lead to substantial downstream cost savings.[13][19]
-
Reduced Catalyst Loading: Efficient reactions may allow for lower catalyst loadings, a significant saving given the high cost of palladium and specialized phosphine ligands.
-
Simplified Purification: Higher purity crude products require less complex and time-consuming chromatographic purification, reducing solvent consumption and labor costs.
Caption: A decision-making flowchart for selecting an appropriate boron reagent.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust method for the coupling of this compound with an aryl bromide, representative of a common application.
Objective: To synthesize 4-(oxetan-3-yl)benzonitrile.
Materials:
-
4-Bromobenzonitrile (1.0 equiv)
-
This compound (1.1 equiv)
-
Cesium Carbonate (Cs₂CO₃) (3.0 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol %)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (4 mol %)
-
Toluene (Anhydrous)
-
Deionized Water
Procedure:
-
Vessel Preparation: To a 25 mL Schlenk tube equipped with a magnetic stir bar, add 4-bromobenzonitrile (e.g., 0.5 mmol, 91 mg), this compound (0.55 mmol, 90 mg), and cesium carbonate (1.5 mmol, 489 mg).
-
Inerting: Seal the tube, and evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Scientist's Note: While the trifluoroborate is air-stable, the palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen. A properly inerted atmosphere is critical for catalytic turnover.
-
-
Solvent Addition: Add anhydrous toluene (5 mL) and deionized water (0.5 mL) via syringe.
-
Scientist's Note: The biphasic solvent system is key. The reaction largely occurs in or at the interface of the organic phase, while the water is necessary to hydrolyze the trifluoroborate and dissolve the inorganic base.[20]
-
-
Degassing: Stir the mixture and sparge with a subsurface stream of argon for 15 minutes to thoroughly degas the solvents.
-
Catalyst Addition: In a separate vial, weigh Pd(OAc)₂ (0.01 mmol, 2.2 mg) and RuPhos (0.02 mmol, 9.3 mg). Add this solid mixture to the Schlenk tube under a positive pressure of argon.
-
Scientist's Note: RuPhos is an electron-rich, bulky biarylphosphine ligand that promotes the oxidative addition of aryl halides and facilitates the challenging reductive elimination step, making it highly effective for many Suzuki-Miyaura couplings.[10]
-
-
Reaction: Seal the Schlenk tube tightly and place it in a preheated oil bath at 80 °C.
-
Monitoring: Stir the reaction vigorously. Monitor its progress by taking small aliquots and analyzing via TLC or GC-MS until the starting aryl bromide is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (10 mL) and then brine (10 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the final product.
Conclusion
For researchers and drug development professionals, This compound stands out as a superior reagent for incorporating the valuable oxetane motif. While its initial purchase price is higher than that of the corresponding boronic acid, its exceptional stability, ease of handling, and reliable performance in cross-coupling reactions make it a highly cost-effective choice. The elimination of hidden costs associated with reagent degradation and failed reactions, combined with improved process efficiency and simplified purifications, often results in a lower overall "cost per mole of product." For any synthesis campaign where reproducibility, reliability, and high yield are paramount, this compound is an enabling and economically sound investment.
References
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- 8. Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Organoborons | Frontier Specialty Chemicals [frontierspecialtychemicals.com]
- 10. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. par.nsf.gov [par.nsf.gov]
- 14. Potassium trifluoro[(Z)-3-(oxan-2-yloxy)prop-1-en-1-yl]borate monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Potassium trifluoroborate synthesis by hydroboration or C-B coupling reaction [organic-chemistry.org]
- 16. 1430219-76-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 17. This compound | [frontierspecialtychemicals.com]
- 18. chemscene.com [chemscene.com]
- 19. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Spectroscopic analysis of cross-coupling reaction products
The rigorous spectroscopic analysis of cross-coupling reaction products is a non-negotiable aspect of modern chemical research. While NMR spectroscopy stands as the ultimate arbiter of molecular structure, a synergistic approach that incorporates mass spectrometry for molecular weight confirmation and, where appropriate, FTIR and UV-Vis for functional group analysis, provides the most robust and trustworthy validation. For process optimization, the adoption of in-situ monitoring techniques offers a level of insight that is unattainable through traditional offline analysis. By thoughtfully selecting and integrating these powerful spectroscopic tools, researchers can ensure the integrity of their results and accelerate the pace of innovation. [17]
References
- A Researcher's Guide to Validating Suzuki Coupling Products with NMR Spectroscopy. Benchchem.
- In situ monitoring of Suzuki-Miyaura cross-coupling reaction by using surface-enhanced Raman spectroscopy on a bifunctional Au-Pd nanocoronal film.
- Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. AZoM.
- Heck coupling in the gas phase: Examination of the reaction mechanism by ion/molecule reactions and mass spectrometry.
- In Situ Monitoring of Palladium-Catalyzed Chemical Reactions by Nanogap-Enhanced Raman Scattering using Single Pd Cube Dimers. PubMed.
- Online and In Situ Monitoring of the Exchange, Transmetalation, and Cross-Coupling of a Negishi Reaction.
- Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. Vanderbilt University.
- A Head-to-Head Battle: Validating Suzuki Coupling Reactions with HPLC and NMR. Benchchem.
- ¹H NMR spectrum of the Suzuki product with inset of expanded aromatic region.
- Copper- and Amine-free Sonogashira Cross- Coupling catalysed by HAP-Pd(0)
- Analysis of the Suzuki–Miyaura cross-coupling reaction.
- Visible Light-Driven C-C Coupling Reaction of Terminal Alkynes at Atmospheric Temperature and Pressure Reaction Conditions using. arXiv.
- Effect of different bases in the Sonogashira reaction.
- THE LAB WITHOUT SCIENTISTS. Shanaka Anslem Perera.
- What Problems Can Be Solved By Coupling UV-VIS Spectroscopy With Other Techniques?. Ossila.
- UV-visible spectra of reaction mixture.
- Curse or Blessing?
- Cross-coupling reaction. Wikipedia.
- Advances in Cross-Coupling Reactions.
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- 11. arxiv.org [arxiv.org]
A Comparative Guide to Bases in Suzuki-Miyaura Reactions of Potassium Organotrifluoroborates
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules. The advent of potassium organotrifluoroborates (R-BF₃K) as coupling partners has offered significant advantages, including enhanced stability and ease of handling compared to their boronic acid counterparts.[1][2] However, the success of these reactions is critically dependent on the judicious choice of a base. This guide provides an in-depth comparative analysis of various bases used in the Suzuki-Miyaura coupling of organotrifluoroborates, supported by experimental data, to empower you in optimizing your synthetic strategies.
The Pivotal Role of the Base: More Than a Simple Proton Scavenger
In the catalytic cycle of the Suzuki-Miyaura reaction, the base plays a crucial role in the transmetalation step, which is often rate-determining.[3] With organotrifluoroborates, the function of the base is particularly nuanced. The tetracoordinate boron center in R-BF₃K is relatively unreactive towards the palladium catalyst. The prevailing mechanism suggests that the base facilitates the slow hydrolysis of the trifluoroborate to a more reactive boronic acid or a related boronate species in situ.[4][5] This "slow release" of the active boron species can be advantageous in minimizing side reactions like protodeboronation and oxidative homocoupling.[4][5]
The choice of base, therefore, directly influences the rate of hydrolysis and the subsequent transmetalation, impacting the overall reaction kinetics and yield. The selection of an inappropriate base can lead to sluggish reactions, decomposition of starting materials, or the formation of unwanted byproducts.
Below is a diagram illustrating the catalytic cycle and the critical intervention points of the base.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction with trifluoroborates.
Comparative Performance of Common Bases
The choice of base is highly dependent on the nature of the coupling partners and the solvent system. Inorganic bases are most frequently employed, with their efficacy influenced by factors such as basicity, solubility, and the nature of the cation.[6] Organic bases, typically amines, are also utilized, particularly in specific applications.
Inorganic Bases
| Base | Typical Substrates | Catalyst System | Solvent | Yield (%) | Observations & Remarks |
| Cs₂CO₃ | Aryl/Vinyl Halides, Aryl Triflates | PdCl₂(dppf)·CH₂Cl₂ | THF/H₂O | 68-95 | A highly effective and widely used base for a broad range of trifluoroborates.[7][8] Its high solubility in organic solvents can be advantageous. |
| K₂CO₃ | Aryl Chlorides | [Pd(IPr)(cin)Cl] | Ethanol/H₂O | ~90 | A cost-effective and efficient base, often a good starting point for reaction optimization.[6] |
| K₃PO₄ | Heteroaryl Halides, Sterically Hindered Substrates | Pd(OAc)₂ / SPhos | Toluene/H₂O | 88-98 | A strong, non-nucleophilic base that is particularly effective for challenging couplings.[9] Its use can sometimes prevent side reactions observed with other bases. |
| NaOH/KOH | Aryl Bromides | Pd(PPh₃)₄ | Dioxane/H₂O | 70-90 | Strong and inexpensive bases, but their high nucleophilicity can lead to undesired side reactions, such as ester hydrolysis.[6][9] Careful control of conditions is necessary. |
Organic Bases
| Base | Typical Substrates | Catalyst System | Solvent | Yield (%) | Observations & Remarks |
| Et₃N | Alkenyl Trifluoroborates | PdCl₂(dppf)·CH₂Cl₂ | i-PrOH/H₂O | ~83 | A common organic base; its efficacy can be substrate-dependent. In some cases, it provides better results than other amines.[10] |
| t-BuNH₂ | Alkenyl Trifluoroborates | PdCl₂(dppf)·CH₂Cl₂ | i-PrOH/H₂O | ~57 | Another amine base where performance can vary. For certain substrates, it is more effective than Et₃N.[10] |
| DIPEA | Base-sensitive Substrates | Pd(OAc)₂ / XPhos | Dioxane | Variable | A non-nucleophilic hindered amine suitable for substrates with sensitive functional groups.[6] |
Experimental Protocol: A Representative Suzuki-Miyaura Coupling of a Potassium Aryltrifluoroborate
This protocol provides a general procedure for the Suzuki-Miyaura coupling of a potassium aryltrifluoroborate with an aryl bromide using cesium carbonate as the base.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Potassium aryltrifluoroborate (1.2 mmol, 1.2 equiv)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)
-
PdCl₂(dppf)·CH₂Cl₂ (0.02 mmol, 2 mol%)
-
Anhydrous Tetrahydrofuran (THF)
-
Degassed deionized water
Procedure:
-
To a flame-dried Schlenk flask, add the aryl bromide, potassium aryltrifluoroborate, cesium carbonate, and PdCl₂(dppf)·CH₂Cl₂.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Under a positive pressure of the inert gas, add THF and water in a 10:1 ratio to achieve a desired concentration (typically 0.1-0.2 M with respect to the limiting reagent).
-
Stir the reaction mixture at room temperature for 5 minutes to ensure homogeneity.
-
Immerse the flask in a preheated oil bath at 80 °C and stir vigorously.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Best Practices and Base Selection Guide
-
For General Applications: Cesium carbonate (Cs₂CO₃) in a THF/water solvent system is an excellent starting point for a wide variety of aryl and vinyl trifluoroborates due to its high reactivity and solubility.[7][8]
-
Cost-Effective Alternative: Potassium carbonate (K₂CO₃) can be a more economical choice and often provides comparable yields, especially for less demanding substrates.[6]
-
For Challenging Couplings: For sterically hindered substrates or heteroaryl trifluoroborates, potassium phosphate (K₃PO₄) is often the base of choice. Its use can mitigate side reactions and promote efficient coupling.[9]
-
Substrates with Base-Sensitive Functional Groups: For substrates containing functionalities susceptible to hydrolysis (e.g., esters), a weaker base like potassium fluoride (KF) or a non-nucleophilic organic base such as diisopropylethylamine (DIPEA) may be beneficial.[6]
-
Amine Bases: Triethylamine (Et₃N) and t-butylamine (t-BuNH₂) have shown utility in specific cases with alkenyl trifluoroborates, and their effectiveness can be substrate-dependent.[10] It is advisable to screen these bases if inorganic bases provide suboptimal results.
-
Anhydrous Conditions: While aqueous conditions are typical for trifluoroborate couplings, in some instances, particularly with aryl triflates, anhydrous conditions with a base like Cs₂CO₃ in THF can lead to improved yields.[7]
The selection of the optimal base is an empirical process. The recommendations provided herein serve as a guide to narrow down the initial screening parameters, ultimately leading to a more efficient and successful Suzuki-Miyaura cross-coupling reaction.
References
- 1. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. researchgate.net [researchgate.net]
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- 8. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
A-Scientist's-Guide-to-Atom-Economy:-Potassium-Trifluoroborates-vs.-Classical-Reagents-in-Cross-Coupling-Reactions
In the relentless pursuit of efficiency and sustainability that characterizes modern drug development and chemical synthesis, the principles of green chemistry have become paramount. Among these, atom economy stands out as a fundamental metric, dictating the efficiency with which reactants are converted into the desired product. This guide provides an in-depth, comparative analysis of potassium organotrifluoroborates (R-BF3K) and their performance in Suzuki-Miyaura cross-coupling reactions, juxtaposed with traditional boronic acids and their esters. We will explore the mechanistic nuances, practical advantages, and quantitative atom economy of these critical reagents.
The Principle of Atom Economy in Synthesis
Introduced by Barry Trost, atom economy offers a foundational measure of reaction efficiency, calculated as:
Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 [1][2][3][4]
Unlike reaction yield, which measures the efficiency of a specific experimental run, atom economy assesses the intrinsic efficiency of a chemical transformation on paper.[4] A high atom economy signifies that the majority of atoms from the reactants are incorporated into the final product, minimizing the generation of stoichiometric byproducts and waste.[4][5] In complex, multi-step syntheses, such as those common in the pharmaceutical industry, maximizing atom economy at each step is crucial for reducing waste, cost, and environmental impact.[6]
Cross-coupling reactions, central to modern synthesis, inherently face atom economy challenges due to the generation of stoichiometric inorganic salts as byproducts.[6] The choice of the organometallic partner, therefore, becomes a critical decision point in designing a green and efficient process.
Potassium Organotrifluoroborates: A Profile
Potassium organotrifluoroborates have emerged as highly versatile and robust alternatives to traditional organoboron reagents.[7][8][9] These crystalline, free-flowing solids are remarkably stable to both air and moisture, a significant practical advantage over many boronic acids which can be prone to decomposition and dehydration to form boroxines.[10][11] This stability simplifies handling and storage and allows for more consistent stoichiometry in reactions.[10][12]
The enhanced stability of R-BF3K salts stems from the tetracoordinate nature of the boron atom, which is strongly bonded to three electronegative fluorine atoms.[8][10] This configuration "protects" the carbon-boron bond from premature protodeboronation and other undesired side reactions.[8][13]
Mechanism of Activation
A common misconception is that the trifluoroborate salt itself participates directly in the transmetalation step of the Suzuki-Miyaura catalytic cycle. Instead, under the basic, aqueous conditions of the reaction, the trifluoroborate undergoes slow hydrolysis to release the corresponding boronic acid in situ.[13][14][15] This "slow-release" mechanism is a key advantage, maintaining a low, steady concentration of the highly reactive boronic acid. This minimizes common side reactions like protodeboronation and oxidative homocoupling of the boronic acid, which can plague reactions where the boronic acid is added in one portion.[13][14]
The overall process can be visualized as follows:
Caption: Fig 2. Workflow for a typical R-BF₃K coupling.
Methodology:
-
Vessel Preparation: To a 4 mL screw-cap vial equipped with a magnetic stir bar, add potassium phenyltrifluoroborate (92 mg, 0.5 mmol, 1.0 equiv), 4-chloroacetophenone (77 mg, 0.5 mmol, 1.0 equiv), potassium carbonate (207 mg, 1.5 mmol, 3.0 equiv), palladium(II) acetate (2.2 mg, 0.01 mmol, 2 mol %), and RuPhos (9.3 mg, 0.02 mmol, 4 mol %).
-
Solvent Addition: Add 2.0 mL of a 10:1 mixture of toluene and water.
-
Inert Atmosphere: Seal the vial with a PTFE-lined cap. Evacuate the vial and backfill with an inert atmosphere (Nitrogen or Argon). Repeat this cycle three times.
-
Reaction: Place the vial in a preheated oil bath or heating block at 80 °C and stir for 24 hours.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (10 mL) and water (10 mL). Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the desired biaryl product.
This protocol is adapted from a standard procedure for the coupling of alkyltrifluoroborates with aryl chlorides, demonstrating broad applicability. [16]The choice of a bulky, electron-rich phosphine ligand like RuPhos is crucial for facilitating the challenging oxidative addition of the aryl chloride to the Pd(0) center.
Conclusion: A Holistic Assessment
When assessing coupling methods, atom economy provides a crucial, albeit incomplete, snapshot of a reaction's green credentials.
-
Boronic acids are the theoretical winners in atom economy. However, their instability can lead to poor stoichiometry and side reactions, potentially increasing overall waste in practice.
-
Boronic esters are more stable than acids but suffer from poor atom economy due to their high-molecular-weight protecting groups.
-
Potassium trifluoroborates strike a compelling balance. While their calculated atom economy is slightly lower than that of boronic acids, their exceptional bench stability, ease of handling, and the beneficial "slow-release" mechanism often translate to higher yielding, more reliable, and ultimately greener processes. [17][18]For researchers in drug development, where reliability, scalability, and functional group tolerance are critical, the operational advantages of trifluoroborates often outweigh the modest compromise in theoretical atom economy.
Ultimately, the choice of reagent depends on the specific synthetic challenge. However, by looking beyond a single metric and considering the entire lifecycle of the reaction—from reagent stability to reaction performance and byproduct management—potassium organotrifluoroborates present a robust and highly effective solution for modern, sustainable cross-coupling chemistry.
References
-
Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798. Available at: [Link]
-
GalChimia. (2008). Review of the month: Potassium organotrifluoroborates. Available at: [Link]
-
Dreher, S. D., et al. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. National Institutes of Health. Available at: [Link]
-
Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
Molander, G. A., et al. (2011). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. National Institutes of Health. Available at: [Link]
-
Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. PubMed. Available at: [Link]
-
Ye, Y., et al. (2021). Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis. PubMed Central. Available at: [Link]
-
Butters, M., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(23), 9749–9763. Available at: [Link]
-
Journal of Organic Chemistry and Pharmaceutical Research. (n.d.). Atom Economy Green Synthesis in Organic Chemistry. Available at: [Link]
-
The Journal of Organic Chemistry. (2012). Comparison of Arylboron-Based Nucleophiles in Ni-Catalyzed Suzuki–Miyaura Cross-Coupling with Aryl Mesylates and Sulfamates. Figshare. Available at: [Link]
-
Molander, G. A., et al. (2012). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. National Institutes of Health. Available at: [Link]
-
Butters, M., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. University of Bristol. Available at: [Link]
-
Darses, S., & Genet, J.-P. (2008). ChemInform Abstract: Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. ResearchGate. Available at: [Link]
-
Krska, S. W., et al. (2012). Comparison of Arylboron-Based Nucleophiles in Ni-Catalyzed Suzuki−Miyaura Cross-Coupling with. ACS Publications. Available at: [Link]
-
Li, H., et al. (2015). A Concise and Atom-Economical Suzuki–Miyaura Coupling Reaction Using Unactivated Trialkyl- and Triarylboranes with Aryl Halides. ResearchGate. Available at: [Link]
-
Wipf Group. (2008). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. Available at: [Link]
-
Butters, M., et al. (2010). Aryl Trifluoroborates in Suzuki–Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride. SciSpace. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. National Institutes of Health. Available at: [Link]
-
Molander, G. A., & Jean-Gérard, L. (2007). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. National Institutes of Health. Available at: [Link]
-
Li, H., et al. (2015). A Concise and Atom-Economical Suzuki-Miyaura Coupling Reaction Using Unactivated Trialkyl- and Triarylboranes with Aryl Halides. Semantic Scholar. Available at: [Link]
-
Molander, G. A., & Figueroa, R. (2005). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 70(12), 4967–4975. Available at: [Link]
-
Molander, G. A. (2002). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. ResearchGate. Available at: [Link]
-
Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?. Available at: [Link]
- Leadbeater, N. E. (Ed.). (2015). Greener Approaches to Cross-Coupling. Books.
-
Wikipedia. (n.d.). Green chemistry metrics. Available at: [Link]
-
Tobiszewski, M., et al. (2022). Green Chemistry Metrics, A Review. MDPI. Available at: [Link]
-
Sheldon, R. A. (2017). Metrics of Green Chemistry and Sustainability: Past, Present, and Future. ACS Publications. Available at: [Link]
-
Green Chemistry Toolkit. (n.d.). METRICS. Available at: [Link]
-
Study Mind. (n.d.). Atom Economy (GCSE Chemistry). Available at: [Link]
-
CENTURY Tech. (2025). Calculating Atom Economy I | Chemistry. YouTube. Available at: [Link]
-
Doc Brown's Chemistry. (n.d.). definition of atom economy examples explained how to do atom economy calculations formula. Available at: [Link]
-
Butters, M., et al. (2010). Aryl Trifluoroborates in Suzuki–Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride. ResearchGate. Available at: [Link]
-
Chegg.com. (2022). Solved 4. Calculate the atom economy of the reaction. (Pd is. Available at: [Link]
-
Wikipedia. (n.d.). Atom economy. Available at: [Link]
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Safety Operating Guide
A Researcher's Guide to the Responsible Disposal of Potassium Trifluoro(oxetan-3-yl)borate
As researchers and drug development professionals, our work with novel reagents like Potassium trifluoro(oxetan-3-yl)borate is critical to advancing science. However, our responsibility extends beyond the successful execution of a reaction; it encompasses the entire lifecycle of a chemical, including its safe and compliant disposal. This guide provides an in-depth, procedural framework for managing waste streams containing this compound, grounding every recommendation in established safety protocols and regulatory standards. Our goal is to empower you with the knowledge to manage this reagent responsibly, ensuring the safety of your laboratory and the protection of our environment.
Understanding the Compound: A Foundation for Safe Disposal
This compound (CAS No. 1430219-76-3) belongs to the class of organotrifluoroborate salts. These compounds are valued in modern synthetic chemistry, particularly as robust and versatile partners in Suzuki-Miyaura cross-coupling reactions.[1][2][3] Their popularity stems from their stability to air and moisture compared to their boronic acid counterparts, making them easier to handle and store.[4][5]
However, this stability should not lead to complacency in disposal. The core of responsible disposal lies in a thorough understanding of the compound's potential hazards.
Hazard Profile and Regulatory Context
This compound is classified under the Globally Harmonized System (GHS) with the following hazard statements:
These classifications mandate that this compound be treated as hazardous chemical waste . Disposal into sanitary sewers or general refuse is strictly prohibited. From a regulatory standpoint, all handling and disposal activities in a research setting fall under the purview of the Occupational Safety and Health Administration's (OSHA) standard on "Occupational exposure to hazardous chemicals in laboratories" (29 CFR 1910.1450).[8] This standard requires laboratories to have a Chemical Hygiene Plan that outlines procedures for safe handling and waste disposal.
Chemical Reactivity and Environmental Considerations
While organotrifluoroborates are generally stable, they can hydrolyze in situ to form the corresponding boronic acid.[1][5] Furthermore, boron-containing compounds, in general, can be phytotoxic (toxic to plants) and are considered persistent pollutants in certain soil conditions.[9] The U.S. Environmental Protection Agency (EPA) has established a reference dose (RfD) for boron based on developmental toxicity in animal studies, underscoring the need to prevent its release into the environment.[10][11] Therefore, the primary goal of our disposal protocol is containment and transfer to a licensed hazardous waste facility.
Standard Operating Procedure for Disposal
The following step-by-step protocol outlines the required procedure for the disposal of waste this compound, whether it is unused pure material, contaminated labware, or solutions.
Data Summary: Hazard and Disposal Overview
| Parameter | Information | Source |
| CAS Number | 1430219-76-3 | [6][12][13] |
| GHS Hazard Codes | H302, H315, H319, H335 | [6][7] |
| Signal Word | Warning | [6] |
| Primary Hazards | Harmful if swallowed; skin, eye, and respiratory irritant. | [7][14] |
| Primary Disposal Route | Hazardous Chemical Waste Stream | [15][16] |
| Prohibited Disposal | Drain/Sewer System, Regular Trash | [9][15] |
| Governing Regulation | OSHA 29 CFR 1910.1450, EPA (RCRA), Local Regulations | [8] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper segregation and disposal of waste.
Caption: Disposal decision workflow for this compound waste.
Step-by-Step Methodologies
I. Waste Segregation and Collection
-
Identify the Waste Stream: Designate a specific waste container for this compound waste. Do not mix it with other waste streams unless you have confirmed compatibility.
-
Solid Waste: Collect unused or expired reagent, contaminated weigh boats, gloves, and paper towels in a designated, sealable solid waste container.
-
Liquid Waste: Collect reaction residues and solvent rinses in a sealable, chemically compatible liquid waste bottle (e.g., a clean, empty solvent bottle).
-
-
Rationale: Proper segregation is a cornerstone of safe waste management. It prevents unintended chemical reactions within the waste container and simplifies the disposal process for your institution's Environmental Health & Safety (EHS) department.
II. Containerization and Labeling
-
Select Appropriate Containers: Use containers that are in good condition, compatible with the chemical contents, and have secure, leak-proof lids.
-
Label Immediately: Affix a hazardous waste tag to the container as soon as the first drop of waste is added.
-
Complete the Label: Clearly write the full chemical name, "this compound," and list all other components (e.g., solvents) with their estimated percentages. Vague descriptions are a common cause of compliance issues.
-
Rationale: Federal and local regulations require meticulous labeling of hazardous waste. Accurate labeling ensures that EHS personnel can safely handle, consolidate, and manifest the waste for transport to a treatment, storage, and disposal facility (TSDF).
III. On-Site Accumulation and Storage
-
Designated Area: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within your laboratory. This area should be under the control of the laboratory personnel.
-
Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when actively adding waste.
-
Contact EHS for Pickup: Once the container is full, or if you will no longer be generating this type of waste, arrange for a pickup with your institution's EHS office. Do not allow waste to accumulate for extended periods.
-
Rationale: The SAA regulations are designed to ensure safe, temporary storage of hazardous waste at the point of generation, minimizing the risk of spills or exposure.
IV. Decontamination of Labware
-
Gross Contamination Removal: Scrape out any significant solid residue into the solid hazardous waste container.
-
Solvent Rinse: Rinse the glassware with a small amount of a suitable solvent (one that will be used in your next procedure or is compatible with your liquid waste stream). Transfer this rinsate to your hazardous liquid waste container.
-
Final Wash: After the solvent rinse, the glassware can typically be washed with soap and water as usual.
-
Rationale: This triple-rinse approach is a best practice that ensures trace amounts of the chemical are captured in the hazardous waste stream, preventing their release into the water system.
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental release.
-
Alert Personnel: Immediately alert others in the laboratory.
-
Evacuate (If Necessary): For a large spill, evacuate the area and contact your institution's EHS emergency line.
-
Don Personal Protective Equipment (PPE): At a minimum, wear a lab coat, safety goggles, and nitrile gloves. For larger spills or where dust may be generated, respiratory protection may be necessary.
-
Contain the Spill: Prevent the solid material from spreading or becoming airborne. Do not let the chemical enter drains.[15][17]
-
Clean-Up:
-
Carefully sweep the solid material into a dustpan. Avoid creating dust.
-
Use a non-sparking tool to collect the material.[17]
-
Place the collected material and any contaminated cleaning supplies into a sealable container.
-
Label the container as "Spill Debris containing this compound" and dispose of it as hazardous waste.
-
-
Decontaminate the Area: Wipe the spill area with a damp cloth or paper towel, and place the towel in the hazardous waste container.
Conclusion: A Commitment to Safety and Compliance
The proper disposal of this compound is not an ancillary task but an integral part of the research process. By adhering to the principles of hazard identification, proper segregation, secure containment, and clear communication with your EHS department, you uphold your professional responsibility to ensure a safe laboratory environment. Always consult your institution's specific Chemical Hygiene Plan and waste disposal guidelines, as local regulations may vary.
References
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This compound, min 95%, 100 mg. CP Lab Safety. [Link]
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This compound Hazard Information. PubChem. [Link]
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Guidelines for the Disposal of Small Quantities of Unused Pesticides. U.S. Environmental Protection Agency. [Link]
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GHS SDS for this compound. XiXisys. [Link]
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Preparation of Potassium Organotrifluoroborates. Organic Syntheses. [Link]
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Handling and Disposal of Hazardous Chemicals. Organic Syntheses. [Link]
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Organotrifluoroborate. Wikipedia. [Link]
-
Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. National Institutes of Health. [Link]
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Moderate Toxicity of Potential Boron-containing Therapeutic. SciELO. [Link]
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Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. ResearchGate. [Link]
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BORON OXIDE. Occupational Safety and Health Administration. [Link]
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Summary Document from the Health Advisory for Boron and Compounds. U.S. Environmental Protection Agency. [Link]
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REGULATIONS, ADVISORIES, AND GUIDELINES - Toxicological Profile for Boron. National Center for Biotechnology Information. [Link]
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Regulatory Determinations Support Document for Boron. U.S. Environmental Protection Agency. [Link]
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Toxicological Profile for Boron. Agency for Toxic Substances and Disease Registry. [Link]
-
Toxicological Investigation and Antinociceptive Property of Potassium Thiophene-3-Trifluoroborate. PubMed Central. [Link]
-
Organotrifluoroborate Salts. Chem-Station International Edition. [Link]
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Guidance For Hazard Determination. Occupational Safety and Health Administration. [Link]
-
1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration. [Link]
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- 3. tcichemicals.com [tcichemicals.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
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- 6. This compound | 1430219-76-3 [sigmaaldrich.com]
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- 16. fishersci.com [fishersci.com]
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A Senior Application Scientist's Guide to Handling Potassium trifluoro(oxetan-3-yl)borate
For the modern researcher navigating the complexities of drug discovery and development, the safe and effective handling of novel reagents is paramount. Potassium trifluoro(oxetan-3-yl)borate, a valuable building block in contemporary organic synthesis, requires a nuanced understanding of its properties to ensure both experimental success and, more importantly, the safety of laboratory personnel. This guide moves beyond generic safety data sheets to provide in-depth, field-proven insights into the essential safety and logistical considerations for this compound.
Hazard Identification and Risk Assessment: Beyond the Label
This compound is classified as a skin, eye, and respiratory irritant. The primary hazard statements associated with this compound are:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
While these statements provide a foundational understanding of the risks, a comprehensive risk assessment must also consider the physical form of the compound. As a fine, crystalline solid, the primary route of exposure is through the inhalation of airborne dust and direct contact with skin and eyes. Therefore, all handling procedures must be designed to minimize dust generation.
Unlike many other organoboron reagents, such as boronic acids, potassium organotrifluoroborates exhibit exceptional stability towards air and moisture.[1][2][3][4] This property simplifies handling, as strictly inert atmosphere techniques are not always necessary for routine weighing and transfer, although they are recommended for long-term storage to maintain purity.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of appropriate PPE is the cornerstone of safe handling. The following table outlines the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Transfer | Safety glasses with side shields or safety goggles | Nitrile gloves (double-gloving recommended) | Lab coat | N95 respirator or working within a chemical fume hood |
| Solution Preparation | Safety goggles | Nitrile gloves | Lab coat | Work within a chemical fume hood |
| Reaction Work-up | Safety goggles | Nitrile gloves | Lab coat | Work within a chemical fume hood |
| Storage | Standard lab attire | Not required for handling sealed containers | Lab coat | Not applicable |
Expert Insights on PPE Selection:
-
Respiratory Protection: The primary risk of respiratory irritation arises from inhaling the fine powder. Therefore, it is strongly recommended to handle the solid compound within a certified chemical fume hood to minimize airborne particles. If a fume hood is not available for a brief transfer, a properly fitted N95 respirator is the minimum requirement.
The following flowchart illustrates the decision-making process for selecting the appropriate level of PPE.
Sources
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- 2. tcichemicals.com [tcichemicals.com]
- 3. Organotrifluoroborate Salts | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
